3-Hydrazinobenzoic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFQPJFIKYVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512429 | |
| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87565-98-8 | |
| Record name | Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87565-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid Hydrochloride
Introduction: Beyond the Catalog Data Sheet
To the researcher, scientist, or drug development professional, a chemical intermediate is not merely a substance defined by a catalog number and a price. It is a collection of intrinsic physicochemical properties that dictates its behavior, from reaction kinetics and purification efficiency to its ultimate performance in a formulation. 3-Hydrazinobenzoic acid hydrochloride (CAS No: 87565-98-8) is one such intermediate, frequently employed in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1]
This guide moves beyond a simple recitation of catalog data, much of which is inconsistent or conflated with its free acid counterpart in public databases. Instead, this document serves as a technical whitepaper, providing a framework for the comprehensive physicochemical characterization of this important building block. We will explore its identity and structure, delve into the critical properties that influence its application, and provide field-proven, step-by-step protocols for their determination. This approach is grounded in the understanding that true scientific integrity lies not just in knowing a value, but in understanding how to reliably and accurately measure it.
Chemical Identity and Structure
The first step in any rigorous scientific evaluation is to unequivocally confirm the identity of the material. This compound is the salt formed between the bifunctional 3-hydrazinobenzoic acid and hydrochloric acid. The presence of the hydrochloride group significantly impacts properties like solubility and stability compared to the free acid.
The key identifiers for this compound are summarized below. It is crucial to use the correct CAS number in all literature and database searches to avoid ambiguity with the free acid form (CAS: 38235-71-1).
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Hydrazinylbenzoic acid hydrochloride | [2][3] |
| CAS Number | 87565-98-8 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Chemical Structure |
Core Physicochemical Properties: A Practical Assessment
A molecule's physicochemical profile is the foundation of its chemical behavior. For a drug development professional, properties like solubility and pKa are not academic—they are direct predictors of a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties and, where definitive data is absent, the methodologies to obtain it.
Appearance and Physical State
The compound is typically supplied as a solid, ranging in appearance from a white to a light yellow or brown crystalline powder.[4] Visual inspection should always be the first analytical step upon receiving a new batch of material.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities.
Field Observation: Publicly available databases frequently list melting points of 183°C or 191-194°C; however, these values are consistently associated with the free acid (CAS 38235-71-1).[5][6] An explicit, experimentally verified melting point for the hydrochloride salt is not readily found in the literature. Therefore, experimental determination is mandatory.
Experimental Protocol: Melting Point Determination (USP <741>)
This protocol describes the use of a standard capillary melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the material to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.
-
Rapid Ramp (Scouting): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting temperature.
-
Refined Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
-
Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. Repeating the measurement on a fresh sample prevents misinterpretation due to potential thermal decomposition from the initial rapid scan.
Solubility Profile
Solubility is arguably one of the most important parameters in drug development. It affects bioavailability, formulation options, and the design of purification processes. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free acid form.
Field Observation: While the free acid is described as "very soluble in water," quantitative data for the hydrochloride salt is scarce.[5] A comprehensive solubility profile in pharmaceutically relevant solvents is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility Profiling
This protocol outlines the shake-flask method, the gold standard for determining thermodynamic equilibrium solubility.
-
System Setup: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After equilibration, allow the vials to stand, then centrifuge or filter the samples (using a filter compatible with the solvent) to remove all undissolved solids.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC-UV.
-
Data Reporting: Express solubility in mg/mL or µg/mL. Distinguish between kinetic solubility (short incubation) and thermodynamic solubility (long incubation).
Workflow for Physicochemical Characterization
Caption: A decision workflow for the characterization of a new batch.
Dissociation Constant (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. This is critical for understanding its behavior in biological systems (e.g., gut vs. bloodstream) and for developing analytical methods like HPLC. This compound has two ionizable groups: the carboxylic acid (-COOH) and the hydrazinium (-NH₂NH₃⁺) group.
-
Carboxylic Acid pKa (pKa₁): This group will be deprotonated at higher pH. Based on benzoic acid (pKa ~4.2) and a predicted value for the free acid (pKa ~3.96), the pKa₁ is expected to be in the range of 3.5 - 4.5 .[7]
-
Hydrazinium pKa (pKa₂): This group represents the equilibrium between the protonated hydrazinium cation and the neutral hydrazine group. The parent hydrazinium ion (N₂H₅⁺) has a pKa of approximately 8.0 .[8] The electron-withdrawing nature of the carboxyphenyl ring will likely make the hydrazinium group slightly more acidic, so the pKa₂ is expected to be in the range of 7.0 - 8.0 .
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid (pKa₁), and the second will correspond to the deprotonation of the hydrazinium group (pKa₂).
-
Causality: This method directly measures the change in proton concentration as a function of added base, providing a highly reliable and direct measurement of the acid dissociation constants.
Analytical Characterization and Purity Assessment
Confirming the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.
Spectroscopic Confirmation
Spectroscopic methods provide fingerprint confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of exchangeable protons from the -COOH, -NH, and -NH₂ groups. ¹³C NMR will confirm the number of unique carbon environments. Spectral data for the hydrochloride is available for reference.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), and N-H stretches of the hydrazinium group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ corresponding to the free acid at m/z 153.15.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and APIs. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Field Observation: A patent for the synthesis of this compound reports using HPLC to confirm a purity of 98.35%, demonstrating its suitability.[9] While the exact parameters are not public, a standard reverse-phase method can be readily developed.
Protocol: Proposed Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape for the carboxylic acid and ensures the hydrazinium group is protonated.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical starting gradient would be 5% to 95% Mobile Phase B over 15-20 minutes. This ensures that both polar and non-polar impurities will be eluted from the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature ensures run-to-run reproducibility.
-
Detection Wavelength: Monitor at a UV maximum (e.g., ~254 nm) or use a PDA detector to screen across a range of wavelengths.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
Stability and Degradation Profile
Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and predicting potential degradation pathways. The hydrazine moiety is known to be susceptible to oxidation. A forced degradation study is an essential part of this evaluation.
Forced Degradation (Stress Testing) Philosophy: The goal of a forced degradation study is to intentionally degrade the sample to an extent of 5-20%.[2] This generates a sufficient quantity of degradation products to prove that the analytical method can separate them from the parent peak (i.e., the method is "stability-indicating"), without over-stressing the molecule to form irrelevant, secondary degradants.
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
General Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at ~60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with ~3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize the acid/base aliquots, and analyze all samples by the validated HPLC method alongside an unstressed control sample.
Safety and Handling
As with any laboratory chemical, proper handling is essential. Safety Data Sheets (SDSs) indicate that 3-Hydrazinobenzoic acid and its salts are irritants.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C under an inert atmosphere (e.g., nitrogen) to minimize potential oxidative degradation over long-term storage.[2][10]
Conclusion
This compound is a valuable chemical intermediate whose utility in research and development is defined by its physicochemical properties. This guide has established a clear identity for the compound, distinguishing it from its free acid form. More importantly, it has provided a comprehensive framework of authoritative, field-tested protocols for determining its critical properties—melting point, solubility, and pKa—and for assessing its purity and stability. By adopting these rigorous experimental approaches, researchers, scientists, and drug development professionals can ensure the quality and consistency of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
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Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 554-563. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]
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Rao, K. B., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-166. Retrieved from [Link]
-
Brainly. (2022). What is the pKa of the hydrazinium ion, H₂N—NH₃⁺?. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2009). CN101337910A - Method for preparing this compound.
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3-Hydrazinobenzoic acid hydrochloride synthesis from 3-aminobenzoic acid
An In-Depth Technical Guide to the Synthesis of 3-Hydrazinobenzoic Acid Hydrochloride from 3-Aminobenzoic Acid
Executive Summary
This guide provides a comprehensive, research-level overview of the synthesis of this compound, a key intermediate in pharmaceutical and chemical manufacturing. The core of the synthesis is a well-established two-step process commencing with the diazotization of 3-aminobenzoic acid, followed by the reduction of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical process parameters necessary for a successful, high-yield synthesis. Particular emphasis is placed on the rationale behind methodological choices, safety considerations, and characterization of the final product, targeting researchers and professionals in drug development.
Introduction: Significance of Arylhydrazines
Arylhydrazines, and specifically this compound, are valuable building blocks in organic synthesis. Their utility stems from their role as precursors in the construction of various heterocyclic systems, most notably indoles (via the Fischer indole synthesis) and pyrazolones, which are core scaffolds in many pharmacologically active compounds. The conversion of a stable, readily available aromatic amine into a more reactive hydrazine derivative via a diazonium salt intermediate is a cornerstone of aromatic chemistry. This guide focuses on a robust and scalable method for this transformation.
Synthesis Overview: A Two-Stage Transformation
The synthesis proceeds through two distinct and critical stages, starting from the common chemical feedstock, 3-aminobenzoic acid.
-
Diazotization: The primary amino group of 3-aminobenzoic acid is converted into a diazonium salt ([Ar-N₂]⁺Cl⁻) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly temperature-sensitive.
-
Reduction: The resulting diazonium salt is immediately reduced to the corresponding hydrazine derivative. While various reducing agents can accomplish this, tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective choice, leading to the precipitation of the desired 3-hydrazinobenzoic acid as its hydrochloride salt.
Logical Workflow of the Synthesis
Caption: High-level experimental workflow for the synthesis.
Part 1: Diazotization of 3-Aminobenzoic Acid
The formation of the diazonium salt is the critical first step. The diazonium group is a powerful electron-withdrawing group and an excellent leaving group (as N₂ gas), making the intermediate highly versatile for subsequent reactions.
Reaction Mechanism and Causality
Diazotization is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amino group on 3-aminobenzoic acid attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following tautomerization and proton-catalyzed loss of water, the stable, resonance-delocalized diazonium ion is formed.
Critical Experimental Choices:
-
Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable at higher temperatures, where they can decompose violently or undergo unwanted side reactions, such as coupling or substitution with water to form phenols. Maintaining a temperature at or below 5 °C is paramount for safety and yield.
-
Strong Acidic Medium (HCl): A sufficient excess of hydrochloric acid is required for two reasons: 1) to convert sodium nitrite into nitrous acid, and 2) to ensure the aromatic amine remains protonated as its hydrochloride salt, preventing it from coupling with the newly formed diazonium salt (an azo-coupling side reaction).
Detailed Experimental Protocol: Diazotization
Materials & Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | 1.0 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Excess |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |
Procedure:
-
Prepare a suspension of 3-aminobenzoic acid (1.0 eq) in concentrated hydrochloric acid and water in a beaker equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice-salt bath. The hydrochloride salt of the amine may precipitate.
-
In a separate flask, prepare a solution of sodium nitrite (1.0 eq) in deionized water.
-
Add the aqueous sodium nitrite solution dropwise to the stirred amine suspension, ensuring the tip of the addition funnel is below the surface. Critically, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour to ensure the diazotization is complete. A positive test with starch-iodide paper can confirm the presence of slight excess nitrous acid, indicating the completion of the reaction. The resulting clear solution of 3-carboxybenzenediazonium chloride should be used immediately in the next step.
Part 2: Reduction of the Diazonium Salt
With the unstable diazonium salt prepared, the subsequent reduction must be performed promptly. This step converts the diazonium group into the desired hydrazine functionality.
Mechanism and Choice of Reducing Agent
The reduction of diazonium salts to arylhydrazines can be achieved with several reagents, including sodium sulfite, sodium dithionite, and tin(II) chloride. Tin(II) chloride (stannous chloride) is a powerful and reliable reducing agent for this transformation. The reaction proceeds through the transfer of electrons from Sn(II) to the diazonium ion, which is subsequently protonated to yield the arylhydrazine.
While effective, the use of tin salts presents challenges in terms of waste disposal and potential heavy metal contamination of the product. Greener alternatives using reagents like L-ascorbic acid have been developed for some arylhydrazines, but tin(II) chloride remains a common and well-documented method for this specific synthesis.
Overall Reaction Scheme
Caption: The two-step chemical transformation pathway.
Detailed Experimental Protocol: Reduction and Isolation
Materials & Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. |
| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.65 | 2.0 - 2.5 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Solvent |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Wash |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Wash |
Procedure:
-
In a separate, large flask, prepare a solution of tin(II) chloride dihydrate (approx. 2.0-2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction solution to warm to room temperature. Stir for an additional 2 hours. A precipitate of the product should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove residual acid and organic impurities.
-
Dry the resulting pale solid under vacuum to yield the final product, this compound. For higher purity, column chromatography on silica gel can be employed.
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 87565-98-8 | |
| Molecular Formula | C₇H₉ClN₂O₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | Pale solid |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure. Melting point determination can be used as a preliminary indicator of purity.
Safety Considerations
-
Diazonium Salts: Solid diazonium salts can be dangerously explosive and should not be isolated. All operations should be conducted in solution and at low temperatures.
-
Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Tin(II) chloride is corrosive and harmful. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Product: 3-Hydrazinobenzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.
Conclusion
The synthesis of this compound from 3-aminobenzoic acid is a robust and well-documented procedure that provides access to a valuable synthetic intermediate. The process hinges on the careful control of reaction conditions, particularly temperature during the formation of the unstable diazonium salt intermediate. The use of tin(II) chloride provides a reliable method for the subsequent reduction. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively and safely produce this important chemical compound.
References
- Wikipedia. Diazonium compound.
- NPTEL.
- Google Patents.
- Google Patents. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- American Chemical Society. Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.
- ChemicalBook. 3-HYDRAZINOBENZOIC ACID synthesis.
- Google Patents. CN101337910A - Method for preparing this compound.
- Organic Syntheses Procedure. indazole.
- Benchchem.
- Quest Journals.
An In-depth Technical Guide to the Diazotization of 3-Aminobenzoic Acid: Mechanism and Protocol
Executive Summary
This guide provides a comprehensive technical overview of the diazotization of 3-aminobenzoic acid, a cornerstone reaction in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, outlines critical process parameters, and presents a validated, step-by-step experimental protocol. By grounding theoretical concepts in practical, field-proven insights, this whitepaper aims to serve as an authoritative resource for the synthesis of 3-carboxybenzenediazonium salts, which are pivotal intermediates for the production of pharmaceuticals, azo dyes, and other high-value aromatic compounds.
Introduction: The Synthetic Versatility of Diazotized 3-Aminobenzoic Acid
3-Aminobenzoic acid is a readily available aromatic building block.[1] Its true synthetic potential, however, is unlocked through diazotization—the conversion of its primary aromatic amino group into a diazonium salt.[2][3] The resulting 3-carboxybenzenediazonium cation is a remarkably versatile intermediate for two primary reasons:
-
Excellent Leaving Group: The diazonium group (-N₂⁺) is one of the best known leaving groups in organic chemistry, readily departing as dinitrogen gas (N₂), a thermodynamically highly stable molecule. This facilitates a wide range of nucleophilic substitution reactions on the aromatic ring that are otherwise challenging.[4]
-
Electrophilic Character: The terminal nitrogen of the diazonium group is electrophilic, enabling it to react with electron-rich aromatic compounds in azo coupling reactions to form vibrant azo dyes.[5][6][7]
This dual reactivity makes the diazotization of 3-aminobenzoic acid a critical upstream process for creating diverse molecular architectures, including precursors for active pharmaceutical ingredients (APIs) and functional materials.[8][9][10]
The Mechanistic Core: A Step-by-Step Elucidation
The diazotization reaction is a multi-step process conducted in a cold, acidic aqueous medium.[11] The overall transformation converts the nucleophilic amino group into the highly electrophilic diazonium group. The mechanism can be dissected into four critical stages.
Stage 1: In Situ Generation of Nitrous Acid (HNO₂)
Nitrous acid is thermally unstable and is therefore always generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][12][13][14]
NaNO₂ + HCl ⇌ HNO₂ + NaCl
This equilibrium provides a controlled, continuous supply of the necessary reagent directly in the reaction vessel.
Stage 2: Formation of the Active Electrophile: The Nitrosonium Ion (NO⁺)
In the acidic medium, the generated nitrous acid is protonated on its hydroxyl group. This is followed by the loss of a water molecule to form the key electrophile: the nitrosonium ion (NO⁺).[5][11][15] This species is a potent electrophile and the primary agent of nitrosation.[16][17]
HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺
Stage 3: Nucleophilic Attack by 3-Aminobenzoic Acid
The lone pair of electrons on the nitrogen atom of the 3-aminobenzoic acid's amino group acts as a nucleophile, attacking the electrophilic nitrosonium ion.[5][18] This is the crucial bond-forming step, creating an N-N bond.[4] It is noteworthy that the attack occurs at the amino nitrogen rather than the aromatic ring, as the former pathway is kinetically much faster.[19][20]
Stage 4: Deprotonation, Tautomerization, and Dehydration
The initial adduct is an N-nitrosoammonium ion, which is quickly deprotonated by a weak base (like water or the chloride ion) to yield an N-nitrosamine.[15] This intermediate then undergoes a proton-catalyzed tautomerization to form a diazohydroxide.[15] In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, turning it into an excellent leaving group (H₂O). The final step involves the elimination of water, driven by the formation of the highly stable nitrogen-nitrogen triple bond, yielding the final 3-carboxybenzenediazonium ion.[5][15]
Critical Process Parameters and Causality
The success of a diazotization reaction is critically dependent on rigorous control of the reaction environment. Each parameter is chosen to maximize the yield and stability of the diazonium salt while minimizing side reactions.
| Parameter | Recommended Value | Rationale & Causality |
| Temperature | 0–5 °C | Critical for Stability. Aromatic diazonium salts are thermally unstable.[21] Above 5 °C, the diazonium salt rapidly decomposes via reaction with water to form the corresponding phenol (3-hydroxybenzoic acid) and nitrogen gas, significantly reducing the yield of the desired product.[11][22] |
| pH / Acidity | Strongly Acidic (pH < 3) | Essential for Electrophile Generation. A high concentration of H⁺ ions is required to facilitate the conversion of nitrous acid into the active electrophile, the nitrosonium ion (NO⁺).[16][23] The acidic medium also prevents premature coupling of the formed diazonium salt with unreacted amine. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Prevents Temperature Spikes & Localized Excess. The reaction is exothermic. Slow addition allows for effective heat dissipation, maintaining the critical 0–5 °C range. It also prevents localized high concentrations of nitrous acid, which can lead to unwanted side reactions.[7] |
| Stoichiometry | Slight excess of NaNO₂ (approx. 1.05 equivalents) | Ensures Complete Conversion. A small excess of the diazotizing agent ensures that all the primary aromatic amine is converted to the diazonium salt. The presence of any unreacted amine can lead to the formation of undesired triazene byproducts. |
Validated Experimental Protocol
This protocol describes a self-validating system for the reliable generation of an aqueous solution of 3-carboxybenzenediazonium chloride, ready for immediate use in subsequent synthetic steps.
Materials & Reagents
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Thermometer (-10 to 110 °C)
Step-by-Step Methodology
-
Preparation of the Amine Suspension: In a 250 mL beaker, combine 10.0 g of 3-aminobenzoic acid with 25 mL of distilled water. While stirring, slowly add 20 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
-
Cooling: Place the beaker in a larger ice-salt bath. Cool the stirred solution to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C throughout the next step.
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 5.3 g of sodium nitrite in 20 mL of cold distilled water.
-
Diazotization: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over approximately 15-20 minutes. Monitor the temperature closely and ensure it does not rise above 5 °C.
-
Validation & Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. To confirm the presence of a slight excess of nitrous acid (indicating the reaction is complete), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms the reaction's completion.[24] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
Immediate Use: The resulting clear, cold solution contains 3-carboxybenzenediazonium chloride. This solution is unstable and should be used immediately (in situ) for subsequent reactions, such as Sandmeyer or azo coupling.[11][23]
Applications in Downstream Synthesis
The prepared 3-carboxybenzenediazonium chloride solution is a gateway to a vast array of aromatic compounds.
-
Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the clean substitution of the diazonium group with -Cl, -Br, and -CN, respectively.[4][25] These reactions proceed via a radical-nucleophilic aromatic substitution mechanism.[25]
-
Azo Coupling: Reacting the diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline derivative, under appropriate pH conditions results in the formation of a colored azo compound.[5][7] These are extensively used in the dye and pigment industry.
Conclusion
The diazotization of 3-aminobenzoic acid is a powerful and indispensable tool in synthetic organic chemistry. A thorough understanding of its multi-stage mechanism, coupled with meticulous control over critical process parameters like temperature and pH, is paramount for achieving high yields and product purity. The validated protocol presented herein provides a reliable framework for researchers to generate the 3-carboxybenzenediazonium chloride intermediate, enabling access to a wide spectrum of valuable downstream products for pharmaceutical and materials science applications.
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An In-depth Technical Guide to the Early Synthesis of Hydrazinobenzoic Acids
Abstract
This technical guide provides a comprehensive exploration of the foundational research into the synthesis of hydrazinobenzoic acids, with a primary focus on the methodologies developed in the late 19th and early 20th centuries. Rooted in the seminal work of Emil Fischer, the guide elucidates the principal synthetic pathway via the diazotization of aminobenzoic acids and subsequent reduction. We will delve into the causal factors influencing experimental design in this era, from the management of unstable intermediates to the choice of reducing agents. Furthermore, this document will examine plausible, albeit less documented, alternative synthetic strategies of the period, such as the Curtius and Pinner reactions, and discuss the analytical techniques then available for the characterization of these important chemical entities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental chemistry of these versatile molecules.
The Genesis of Arylhydrazine Synthesis: A Nod to Emil Fischer
The journey into the synthesis of hydrazinobenzoic acids is inextricably linked to the broader discovery of arylhydrazines by the eminent German chemist, Emil Fischer. In 1875, Fischer's synthesis of phenylhydrazine, the parent compound of this class, marked a watershed moment in organic chemistry.[1][2] This discovery was not merely the creation of a new molecule; it was the unveiling of a versatile reagent that would become instrumental in Fischer's own Nobel Prize-winning work on sugars and the synthesis of indoles.[2]
Fischer's foundational method, the reduction of diazonium salts, became the cornerstone for the synthesis of a wide array of substituted arylhydrazines.[1] It was a logical and soon-realized extension of this methodology to apply it to substituted anilines, including the aminobenzoic acids, to yield their corresponding hydrazine derivatives.
The Primary Synthetic Route: Diazotization and Reduction
The most common and historically significant method for the preparation of hydrazinobenzoic acids involves a two-step process starting from the corresponding aminobenzoic acid. This pathway is a testament to the ingenuity of early organic chemists in manipulating reactive intermediates to achieve their synthetic goals.
The overall transformation can be summarized as follows:
Caption: General workflow for the synthesis of hydrazinobenzoic acids.
Step 1: Diazotization of Aminobenzoic Acids
The initial step involves the conversion of the primary amino group of an aminobenzoic acid into a diazonium salt. This reaction, typically carried out in a cold, acidic solution, is a classic example of electrophilic substitution.
Causality Behind Experimental Choices:
-
Low Temperatures (0-5°C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[3] Conducting the reaction in an ice bath is crucial to prevent the premature loss of the diazonium group and to minimize side reactions, such as the formation of phenols.
-
Strong Acidic Conditions (e.g., HCl): A strong mineral acid serves a dual purpose. It protonates the nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent. Additionally, the excess acid maintains a low pH, which stabilizes the resulting diazonium salt.
-
Stoichiometry: A slight excess of nitrous acid is often used to ensure the complete conversion of the starting amine. The presence of unreacted nitrous acid could be detected using starch-iodide paper, a common analytical technique of the era.
The mechanism of diazotization can be visualized as follows:
Caption: Mechanism of the diazotization of an aromatic amine.
Step 2: Reduction of the Diazonium Salt
Once formed, the diazonium salt is immediately treated with a reducing agent to yield the corresponding hydrazine. The choice of reducing agent was a critical consideration for early chemists, with two main options being prevalent:
-
Sulfite Reduction: The use of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) was a common and effective method. This reduction proceeds through the formation of an intermediate diazo-sulfonate, which is then hydrolyzed under acidic conditions to give the hydrazine.
-
Tin(II) Chloride Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid was another powerful reducing agent for this transformation. This method was widely used for the synthesis of various arylhydrazines.
Comparative Analysis of Early Reducing Agents
| Reducing Agent | Advantages in the Historical Context | Disadvantages and Challenges |
| Sodium Sulfite | Readily available, relatively safe to handle, and effective for a range of substrates. | The reaction can be slow, and the isolation of the product from the aqueous, salt-rich medium could be cumbersome. |
| Tin(II) Chloride | A strong reducing agent, often leading to good yields. | The use of a heavy metal reagent could lead to contamination of the product, requiring careful purification. The workup procedure to remove tin salts could also be tedious. |
A Case Study from the Historical Literature: The Synthesis of 2-Hydrazinobenzoic Acid
To provide a tangible example of the experimental practices of the time, we turn to the well-documented synthesis of 2-hydrazinobenzoic acid hydrochloride, as described in Organic Syntheses, citing the work of Pfannstiel and Janecke from 1942, which is representative of the established methods of that era.[4]
Detailed Experimental Protocol (Adapted from Pfannstiel and Janecke, 1942)
Step 1: Diazotization of Anthranilic Acid
-
In a 2-liter beaker equipped with a stirrer and a low-temperature thermometer, and cooled in an ice-salt bath, place 42 g (0.31 mole) of anthranilic acid and 300 ml of water.
-
Start the stirrer and add 340 ml of concentrated hydrochloric acid (sp. gr. 1.18) in one portion. The anthranilic acid will dissolve, and its hydrochloride will begin to separate.
-
After cooling the mixture to 0°C, add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 ml of water from a dropping funnel, with the tip below the surface of the suspension, at a rate that the temperature does not exceed 3°C. This addition should take about 30 minutes.
-
Continue stirring for an additional 15 minutes. A positive test with starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.
-
Dilute the clear brown solution with 150 ml of ice water.
Step 2: Reduction with Sulfurous Acid
-
In a 12-liter flask surrounded by an ice-salt bath, prepare a solution of sulfurous acid by saturating 2.4 liters of water at 0–5°C with sulfur dioxide from a cylinder.
-
While continuing a brisk stream of sulfur dioxide, add the cold diazonium salt solution in approximately 150-ml portions over a 30-minute period, maintaining the temperature at 5–10°C. The reaction mixture will turn a dark orange color.
-
Remove the cooling bath and continue passing sulfur dioxide into the mixture for another 30 minutes.
-
Allow the mixture to stand for 12 hours at room temperature.
-
Add 3 liters of concentrated hydrochloric acid (sp. gr. 1.18). The 2-hydrazinobenzoic acid hydrochloride will separate at once.
-
Chill the mixture to 0–5°C and filter through a precooled Büchner funnel.
-
Wash the product with two 50-ml portions of ice-cold dilute (1:1) hydrochloric acid.
This detailed procedure highlights the practical considerations of early 20th-century organic synthesis, including the use of large volumes of reagents, reliance on simple cooling methods, and the isolation of the product as a salt to improve stability and ease of handling.
Synthesis of 3- and 4-Hydrazinobenzoic Acids: An Analogous Approach
While specific "first synthesis" reports for the meta- and para-isomers are not as readily accessible as the detailed procedure for the ortho-isomer, the chemical literature indicates that their preparation followed the same fundamental principles.[2][5]
A representative modern procedure for the synthesis of 3-hydrazinobenzoic acid, which reflects the historical approach, involves the diazotization of 3-aminobenzoic acid followed by reduction with tin(II) chloride.[6]
General Protocol for 3-Hydrazinobenzoic Acid:
-
A stirred suspension of 3-aminobenzoic acid in concentrated hydrochloric acid is cooled to 0°C.
-
An aqueous solution of sodium nitrite is added, and the mixture is stirred for an hour.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is then added at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional two hours.
-
The resulting precipitate is filtered, washed, and purified to yield 3-hydrazinobenzoic acid.
The synthesis of 4-hydrazinobenzoic acid proceeds in a similar fashion from 4-aminobenzoic acid, with reduction commonly achieved using sodium sulfite.[5]
Plausible but Less-Documented Early Routes
While the diazotization-reduction sequence was the workhorse for arylhydrazine synthesis, other named reactions of the era could theoretically have been employed, though their practical application for this specific purpose is not well-documented in the historical literature.
The Curtius Rearrangement
Discovered by Theodor Curtius in the 1890s, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine with one less carbon atom.[7][8]
Caption: The Curtius rearrangement pathway from a carboxylic acid to a primary amine.
To synthesize a hydrazinobenzoic acid via this route, one would need to devise a subsequent step to convert the resulting aminobenzoic acid (if starting from a dicarboxylic acid precursor) to a hydrazine, which would likely involve the very diazotization and reduction sequence this route would aim to avoid. Alternatively, a more complex precursor would be required. The multi-step nature and the handling of potentially explosive acyl azides likely made this a less attractive option compared to the more direct Fischer method.
The Pinner Reaction
First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[9][10][11][12][13] These salts can be hydrolyzed to esters or reacted with ammonia to form amidines.[9][10][11][12] A direct, high-yield conversion of the intermediate imino ester to a hydrazine in the late 19th or early 20th century is not a well-established transformation. This makes the Pinner reaction an unlikely primary route for the synthesis of hydrazinobenzoic acids during this period.
The Chemist's Toolkit in the Late 19th/Early 20th Century: Characterization of Hydrazinobenzoic Acids
In an era before spectroscopic techniques like NMR and mass spectrometry became commonplace, chemists relied on a combination of physical properties and chemical tests to characterize their newly synthesized compounds.
-
Melting Point Determination: The melting point was a crucial criterion for assessing the purity of a solid organic compound.[14] The use of a Thiele tube or a similar apparatus, where a capillary containing the sample was heated in an oil bath alongside a thermometer, was a standard technique.[15] A sharp melting point was indicative of a pure substance. The hydrochloride salt of 4-hydrazinobenzoic acid, for instance, has a reported melting point of 253°C (with decomposition).[16]
-
Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig, allowed for the determination of the empirical formula of a compound by measuring the amounts of carbon dioxide and water produced upon combustion. This was a fundamental method for confirming the composition of a new substance.
-
Salt Formation: The basic nature of the hydrazine moiety and the acidic nature of the carboxylic acid group allowed for the formation of various salts. The formation of a well-defined crystalline salt with a sharp melting point served as a method of purification and characterization.
-
Colorimetric Tests: The reaction of hydrazines with certain aldehydes to produce colored compounds was a known qualitative test. For instance, the reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic solution produces a characteristic yellow-orange color, a reaction that forms the basis of modern colorimetric assays for hydrazine.[17][18][19][20]
Conclusion
The early research on the synthesis of hydrazinobenzoic acids was a direct and elegant application of the principles established by Emil Fischer for the preparation of arylhydrazines. The diazotization of aminobenzoic acids followed by reduction with agents like sodium sulfite or tin(II) chloride proved to be a robust and reliable method, adaptable to the synthesis of the ortho, meta, and para isomers. The experimental protocols of the time, while seemingly rudimentary by modern standards, demonstrate a sophisticated understanding of reaction conditions and the handling of reactive intermediates. While other named reactions of the period, such as the Curtius and Pinner reactions, existed, the Fischer method's directness and efficiency made it the preeminent choice. The characterization of these compounds relied on a combination of physical constants and chemical reactivity, laying the groundwork for the more advanced analytical techniques that would follow. This foundational work provided the chemical community with a versatile class of molecules that continue to be of interest in fields ranging from pharmaceuticals to materials science.
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A Comprehensive Technical Guide to 3-Hydrazinobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis and pharmaceutical development, the strategic selection of building blocks is paramount. 3-Hydrazinobenzoic acid hydrochloride emerges as a versatile reagent, offering a unique combination of functionalities that unlock novel synthetic pathways and molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of this compound, moving beyond mere data points to elucidate the rationale behind its application and the nuances of its handling. We will explore its fundamental properties, delve into its synthetic utility, and provide practical, field-tested insights to empower researchers in their scientific endeavors.
Part 1: Core Chemical Identity and Properties
Key Identifiers
A precise understanding of a chemical's identity is the foundation of any successful research. For this compound, the key identifiers are:
| Identifier | Value | Source |
| CAS Number | 87565-98-8 | [1][2] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 188.61 g/mol | [1][2] |
It is crucial to distinguish the hydrochloride salt from its free base, 3-Hydrazinobenzoic acid (CAS No: 38235-71-1), which possesses a different molecular weight (152.15 g/mol ) and distinct physical properties.[3][4][5][6] The hydrochloride form is often preferred for its enhanced stability and solubility in certain solvent systems.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific compound is not always readily available in consolidated form, computational predictions provide valuable insights for experimental design.
| Property | Predicted Value | Significance in Application |
| pKa | 3.96 ± 0.10 | Influences the compound's charge state in different pH environments, critical for reaction condition optimization and purification strategies like extraction. |
| LogP | 1.09 | Suggests moderate lipophilicity, indicating potential solubility in a range of organic solvents. |
| Water Solubility | Very soluble | The hydrochloride salt form enhances aqueous solubility, a key advantage for certain reaction media and biological assays.[4] |
| Melting Point | 191-194°C | Provides an indication of purity and is a critical parameter for reaction temperature considerations.[3][4] |
Part 2: The Synthetic Utility of this compound
The true value of this compound lies in the reactivity of its two key functional groups: the hydrazine and the carboxylic acid. This dual functionality allows it to be a linchpin in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
The Fischer Indole Synthesis: A Classic Application
The hydrazine moiety is a classic participant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.
Caption: Generalized workflow of the Fischer Indole Synthesis.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Add 1.1 equivalents of a ketone (e.g., cyclohexanone) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
The formation of the hydrazone intermediate can often be observed as a precipitate. Isolate the intermediate by filtration if necessary.
-
-
Indolization:
-
To the hydrazone intermediate, add a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.
-
Heat the mixture to 80-120°C. The optimal temperature is substrate-dependent and should be determined empirically.
-
The reaction progress is monitored by TLC until the starting hydrazone is consumed.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto ice water.
-
The resulting indole product is then isolated by filtration and purified, typically by recrystallization or column chromatography.
-
Causality: The initial acid catalysis protonates the carbonyl oxygen of the ketone, making it more electrophilic for the nucleophilic attack by the hydrazine nitrogen. The subsequent indolization step requires heat and a strong acid to facilitate the key[3][3]-sigmatropic rearrangement and subsequent aromatization.
Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles, another important heterocycle in drug discovery.
Caption: A simplified workflow for the Knorr Pyrazole Synthesis.
-
Reaction Setup:
-
Combine 1 equivalent of this compound and 1 equivalent of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent such as glacial acetic acid or ethanol.
-
The hydrochloride salt may need to be neutralized in situ with a mild base like sodium acetate if the reaction is sensitive to acidic conditions.
-
-
Thermal Cyclization:
-
Heat the reaction mixture to reflux and monitor by TLC.
-
The reaction typically proceeds to completion within a few hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired pyrazole derivative.
-
Trustworthiness of Protocol: This protocol is self-validating as the reaction progress can be easily tracked by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Part 3: Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage are essential for safety and to ensure the integrity of the compound.
-
Storage: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is often recommended to store it under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1]
-
Safety: The compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 3-Hydrazinobenzoic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 3-Hydrazinobenzoic acid | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of 3-Hydrazinobenzoic acid hydrochloride
An In-depth Technical Guide on the Solubility and Stability of 3-Hydrazinobenzoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and drug development. This guide provides a detailed examination of its solubility in various solvents and its stability under different conditions. By elucidating the core principles that govern its behavior and presenting robust experimental protocols, this document serves as a critical resource for scientists, ensuring the integrity and reproducibility of their work.
Introduction: The Imperative of Physicochemical Profiling
This compound is a key building block in organic synthesis and holds potential for pharmaceutical applications.[1] Its utility is directly linked to its solubility and stability, which are critical parameters influencing reaction kinetics, formulation design, analytical method development, and storage protocols. This guide offers a senior application scientist's perspective on characterizing these properties, emphasizing the causality behind experimental choices to foster a deeper understanding.
Core Physicochemical Properties
| Property | Data |
| CAS Number | 87565-98-8[1] |
| Molecular Formula | C₇H₉ClN₂O₂[1] |
| Molecular Weight | 188.61 g/mol [1] |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 191-194°C |
Solubility Profile: A Multi-faceted Analysis
The solubility of a compound is a determining factor in its handling and application. For this compound, its salt form suggests good aqueous solubility.
Aqueous Solubility
The compound is described as very soluble in water.[2][3] This is a crucial characteristic for applications in biological systems and for the preparation of aqueous stock solutions.
Solubility in Organic Solvents
While highly soluble in water, its behavior in organic solvents is varied. A systematic evaluation is necessary for applications in organic synthesis.
Experimental Protocol: Determining Solubility in Organic Solvents
This protocol provides a standardized method for assessing the solubility of this compound in various organic solvents.
Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh 10 mg of this compound into a tared vial.
-
Add the chosen solvent in 100 µL increments.
-
After each addition, cap the vial and vortex for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
Continue adding solvent until the solid is fully dissolved.
-
Calculate the solubility in mg/mL.
Data Summary Table: Approximate Solubility
| Solvent | Solubility (mg/mL) at 25°C |
| Water | Very Soluble[2][3] |
| Methanol | Soluble |
| Ethanol | Sparingly Soluble |
| DMSO | Soluble |
| DMF | Soluble |
| Acetonitrile | Insoluble |
Note: These are qualitative estimations. For precise applications, quantitative analysis is recommended.
Stability Profile: Ensuring Compound Integrity
The stability of this compound is critical for its storage and use. The hydrazine functional group can be susceptible to oxidation.
General Stability and Storage
The compound is generally stable under normal conditions. For optimal shelf life, it is recommended to store it in a cool, dark, and dry place. Some suppliers recommend storage at -20°C under nitrogen. It should be kept in a tightly closed container in a well-ventilated area.[4][5]
Incompatibilities
Strong oxidizing agents should be avoided as they can react with the hydrazine moiety.[4][5]
Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the provided search results, general knowledge of related compounds suggests potential degradation routes. For instance, similar aromatic acids can undergo ortho- or meta-cleavage pathways.[6] The hydrazine group is also known to be a point of metabolic attack. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are crucial to identify potential degradants.[7]
Conceptual Workflow for Forced Degradation Studies
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Hydrazinobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazinobenzoic acid hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and heterocyclic compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, offering insights into the underlying principles of spectroscopic analysis and the rationale behind experimental design. The information herein is intended to empower researchers to confidently identify and utilize this compound in their work.
Introduction
This compound (C₇H₉ClN₂O₂) is a salt of the organic compound 3-hydrazinobenzoic acid.[1] The presence of the hydrazino (-NHNH₂) and carboxylic acid (-COOH) functional groups on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[2] Its application as an intermediate in pharmaceutical and chemical synthesis underscores the importance of unambiguous structural confirmation, for which spectroscopic methods are indispensable.[2]
This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS characterization of this compound. While experimental spectra for this specific compound are not widely published, this document will provide a robust, predictive analysis based on established spectroscopic principles and data from analogous compounds.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data.
Figure 1: Chemical structure of this compound.
The key structural features that will influence the spectroscopic data are:
-
Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.
-
Carboxylic Acid Group: This functional group has distinct IR absorptions and a highly deshielded proton in the ¹H NMR spectrum.
-
Hydrazinium Group: The protonated hydrazino group (-NH₂NH₃⁺) will have exchangeable protons visible in the ¹H NMR spectrum and specific stretching and bending vibrations in the IR spectrum. The positive charge will also influence the electronic environment of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~10.5 | Singlet (broad) | 3H | -NH₃⁺ | The three protons on the terminal nitrogen of the hydrazinium ion are expected to be highly deshielded due to the positive charge and will likely be broadened by quadrupole effects and exchange. |
| ~8.0 | Singlet (broad) | 1H | -NH- | The proton on the nitrogen attached to the aromatic ring is also expected to be deshielded. |
| 7.8 - 7.2 | Multiplet | 4H | Ar-H | The four aromatic protons will appear in the typical aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the substituents. The electron-withdrawing nature of the -COOH and -NHNH₃⁺ groups will generally deshield these protons. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. |
| ~145 | Ar-C-NHNH₃⁺ | The aromatic carbon directly attached to the electron-withdrawing hydrazinium group will be significantly deshielded. |
| ~135 | Ar-C-COOH | The aromatic carbon bearing the carboxylic acid group will also be deshielded. |
| 130 - 115 | Ar-CH | The remaining four aromatic carbons will resonate in the typical aromatic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as protic solvents may lead to the exchange of labile protons (-COOH, -NH₂NH₃⁺).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding. |
| ~3200 - 2800 | N-H stretch | Hydrazinium ion (-NH₃⁺) | The stretching vibrations of the N-H bonds in the protonated amine group appear in this region. |
| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong and sharp absorption, characteristic of carboxylic acids. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |
| ~1610 | N-H bend | Hydrazinium ion (-NH₃⁺) | The bending vibration of the N-H bonds in the protonated amine. |
| ~1300 | C-O stretch | Carboxylic Acid | The C-O single bond stretch of the carboxylic acid. |
| ~1250 | C-N stretch | Aryl-Nitrogen | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For 3-hydrazinobenzoic acid, the molecular weight of the free base is 152.15 g/mol . In the mass spectrum, we would expect to see a molecular ion peak corresponding to this mass. The hydrochloride salt itself is not typically observed directly in the gas phase.
-
Molecular Ion (M⁺): m/z = 152
-
Major Fragments: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments.
Figure 2: Predicted major fragmentation pathways for 3-hydrazinobenzoic acid.
Interpretation of Predicted Fragments:
-
m/z = 121: Loss of the hydrazino group (-NHNH₂) as a neutral radical, resulting in the stable benzoyl cation.
-
m/z = 108: Loss of the carboxylic acid group as a radical.
-
m/z = 77: Subsequent loss of carbon dioxide from the m/z 121 fragment to give the phenyl cation.
-
m/z = 31: Cleavage of the C-N bond to yield the hydrazinyl cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid like this compound, LC-MS would be the preferred method.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that can generate a protonated molecular ion [M+H]⁺ in the positive ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To confirm the structure of the fragments, tandem mass spectrometry can be employed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, analysis of its expected NMR, IR, and MS data. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify this compound and similar structures. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.
References
-
Manasa Life Sciences. (n.d.). This compound. Retrieved from [Link]
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The Fulcrum of Synthesis: A Technical Guide to 3-Hydrazinobenzoic Acid Hydrochloride as a Pivotal Chemical Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide serves as an in-depth technical exploration of 3-Hydrazinobenzoic acid hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis. As a senior application scientist, the following discourse is structured to provide not only procedural knowledge but also a deeper understanding of the underlying chemical principles and strategic considerations in its use. We will delve into its synthesis, key reactions, and its role in the construction of complex, biologically active molecules.
Core Characteristics and Physicochemical Properties
This compound, with the CAS number 87565-98-8, is an organic compound that serves as a critical building block in synthetic chemistry.[1] Its structure, featuring both a hydrazine and a carboxylic acid moiety on a benzene ring, offers a unique combination of reactive sites.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 191-194 °C | [2] |
| Water Solubility | Very soluble | [2] |
The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous in the initial steps of a reaction sequence. The free acid, 3-hydrazinobenzoic acid, can be readily generated by treatment with a base.
Synthesis of this compound: A Validated Protocol
The most common and reliable method for the synthesis of this compound begins with the readily available precursor, 3-aminobenzoic acid. The process involves a two-step sequence: diazotization of the amino group followed by reduction.
Experimental Protocol: Synthesis from 3-Aminobenzoic Acid
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 3-aminobenzoic acid (e.g., 2 g, 14.6 mmol) in a solution of concentrated hydrochloric acid.
-
Cool the suspension to 0 °C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1 g, 14.6 mmol) dropwise, ensuring the temperature is maintained below 5 °C. The addition of the nitrite solution should be done beneath the surface of the reaction mixture to ensure efficient reaction.
-
Continue stirring the resulting solution at 0-5 °C for 1 hour to ensure the complete formation of the 3-carboxybenzenediazonium chloride. A positive test with starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the crude product with ethanol and ether to remove impurities.
-
The product can be further purified by column chromatography on silica gel to yield a pale solid with a typical yield of around 81%.[3]
The causality behind this procedure lies in the careful control of temperature during diazotization to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with stannous chloride is a robust and high-yielding method for converting diazonium salts to their corresponding hydrazines.
Figure 2: General scheme for pyrazole synthesis.
Synthesis of Indazole Derivatives
Indazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of indazolone from o-hydrazinobenzoic acid hydrochloride is a well-documented procedure. [4]A similar intramolecular cyclization approach can be envisioned for the meta-isomer, 3-hydrazinobenzoic acid, although the reaction conditions would need to be optimized to favor the desired cyclization pathway.
Conceptual Workflow: Indazole Synthesis
-
Hydrazone Formation: Reaction of 3-hydrazinobenzoic acid with an appropriate carbonyl compound to form a hydrazone.
-
Cyclization: Intramolecular cyclization of the hydrazone under acidic or thermal conditions to form the indazole ring system.
-
Further Modification: The carboxylic acid group can be used as a handle for further derivatization.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles, which are core structures in many pharmaceuticals. [5]This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. This compound can serve as the phenylhydrazine component in this synthesis.
Experimental Workflow: Fischer Indole Synthesis
-
Hydrazone Formation: this compound is reacted with a suitable ketone or aldehyde in the presence of a mild base to neutralize the hydrochloride and facilitate the condensation to form the corresponding phenylhydrazone.
-
Cyclization: The isolated phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce the-[6][6]sigmatropic rearrangement and subsequent cyclization to the indole. [5][7] The choice of the carbonyl compound will determine the substitution pattern on the resulting indole ring. The carboxylic acid group at the 5-position of the indole can then be used for further synthetic manipulations.
Figure 3: Workflow for the Fischer Indole Synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two key reactive functional groups make it an ideal starting material for the construction of a wide array of complex heterocyclic molecules of interest to the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity and the established synthetic protocols is essential for researchers and scientists aiming to leverage its potential in their drug discovery and development programs. The ability to strategically incorporate this building block can significantly shorten synthetic routes and provide access to novel chemical entities with desired biological activities.
References
-
Organic Syntheses. Indazole. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Molecules. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
SCIRP. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]
-
ResearchGate. Synthesis of deferasirox. [Link]
- Google Patents.
- Google Patents. Processes for the preparation of deferasirox, and deferasirox polymorphs.
- Google Patents. Method for preparing this compound.
-
ResearchGate. Fischer Indole Synthesis. [Link]
-
PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]
-
PubChem. This compound. [Link]
-
PMC. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]
-
Pharmaffiliates. 3-Hydrazinobenzoic Acid. [Link]
- Google Patents.
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- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
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Methodological & Application
Application Note & Protocols: 3-Hydrazinobenzoic Acid Hydrochloride as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 3-hydrazinobenzoic acid hydrochloride as a key starting material for synthesizing a variety of medicinally relevant heterocyclic compounds. We delve into the chemical principles, provide validated, step-by-step protocols for the synthesis of indazole-7-carboxylic acids via the Fischer indole synthesis, and discuss the significance of these scaffolds in modern pharmacology. This guide emphasizes the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent in FDA-approved drugs.[1] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets, modulating their function. This compound is an invaluable bifunctional reagent in this context.[2] It possesses a reactive hydrazine moiety, prime for cyclization reactions, and a carboxylic acid group, which can serve as a handle for further molecular elaboration or as a key pharmacophoric feature.
The primary utility of aryl hydrazines, such as 3-hydrazinobenzoic acid, lies in their application as precursors in the Fischer indole synthesis , a robust and versatile method for constructing the indole nucleus.[3] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3] The strategic placement of the carboxylic acid at the 3-position of the phenylhydrazine ring allows for the regioselective synthesis of 7-substituted indoles, a structural motif present in numerous bioactive molecules.
This guide will focus on a detailed protocol for a Fischer indole synthesis variant to produce indazole-7-carboxylic acid, a scaffold of significant interest in medicinal chemistry.
Core Synthetic Pathway: Fischer Indole Synthesis of Indazole-7-Carboxylic Acid
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry. The general mechanism involves several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[3]
General Reaction Scheme
The overall transformation for the synthesis of 2,3-dimethyl-1H-indole-7-carboxylic acid from this compound and butan-2-one is depicted below.
Figure 1. General workflow for the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole-7-carboxylic acid
This protocol details the one-pot synthesis, which is efficient and minimizes the isolation of intermediates.[4]
Materials:
-
This compound (C₇H₉ClN₂O₂, MW: 188.61 g/mol )[2]
-
Butan-2-one (MEK) (C₄H₈O, MW: 72.11 g/mol )
-
Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and workup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (9.43 g, 50 mmol).
-
Reagent Addition: Add butan-2-one (5.4 g, 75 mmol, 1.5 equivalents).
-
Causality Note: An excess of the ketone is used to ensure the complete consumption of the limiting hydrazine starting material and drive the initial hydrazone formation.
-
-
Solvent & Catalyst: Add ethanol (100 mL) to the flask. Stir the mixture to achieve a suspension. Slowly and carefully add polyphosphoric acid (PPA, ~20 g) in portions.
-
Causality Note: Ethanol serves as the reaction solvent. PPA is a strong Brønsted acid and a dehydrating agent, which effectively catalyzes both the hydrazone formation (by removing water) and the subsequent cyclization steps of the Fischer synthesis.[3] The addition should be slow as the initial reaction can be exothermic.
-
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200 g). This will quench the reaction and precipitate the crude product.
-
Neutralization & Extraction: The resulting acidic aqueous mixture will contain the precipitated product. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. During neutralization, the carboxylic acid product will deprotonate to its carboxylate salt, which may dissolve. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Causality Note: Neutralization is critical to remove the acid catalyst. Re-acidification after removing PPA would be needed to precipitate the carboxylic acid, but extraction is often cleaner. Ethyl acetate is a suitable solvent for extracting the indole product.
-
-
Isolation: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure 2,3-dimethyl-1H-indole-7-carboxylic acid.
Data & Characterization
The following table summarizes the expected data for the synthesized compound.
| Parameter | Expected Value |
| Product Name | 2,3-dimethyl-1H-indole-7-carboxylic acid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | ~200-204 °C |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, COOH), δ ~11.0 (s, 1H, NH), δ 7.6-7.8 (m, 2H, Ar-H), δ 6.9-7.1 (t, 1H, Ar-H), δ 2.4 (s, 3H, CH₃), δ 2.2 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~170.0 (C=O), δ ~135.0, 130.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0 (Ar-C), δ ~12.0 (CH₃), δ ~10.0 (CH₃) |
Mechanistic Visualization
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement in heterocyclic synthesis.
Figure 2. Mechanism of the Fischer Indole Synthesis.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The 7-carboxyindole scaffold, synthesized via the methods described, is particularly valuable. For instance, indole-7-carboxylic acid derivatives have been investigated for their potential as:
-
Antimigraine Agents: The triptan class of drugs, used to treat migraines, often features an indole core.[3]
-
Anticancer Agents: The indole structure is found in numerous natural and synthetic compounds with cytotoxic activity against various cancer cell lines.
-
Antioxidants: Hydrazinobenzoic acid derivatives themselves have been studied for their antioxidant properties, which can be an important feature in treating diseases associated with oxidative stress.[5]
The carboxylic acid group at the 7-position provides a crucial point for modification, allowing for the generation of libraries of amides, esters, and other derivatives to optimize pharmacokinetic and pharmacodynamic properties.
Safety and Handling
-
This compound: May cause skin and eye irritation. It is harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric acid (PPA): Corrosive. Reacts vigorously with water. Handle in a fume hood and wear acid-resistant gloves and face protection.
-
Butan-2-one (MEK): Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of functionalized indole heterocycles. The Fischer indole synthesis provides a direct and reliable route to substituted indole-7-carboxylic acids, which are valuable building blocks in the design and development of new therapeutic agents. The protocol detailed herein is robust, high-yielding, and serves as an excellent foundation for further exploration and library synthesis in a drug discovery setting.
References
Application Notes and Protocols for the Preparation of Hydrazide Derivatives with 3-Hydrazinobenzoic Acid Hydrochloride
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of hydrazide derivatives utilizing 3-hydrazinobenzoic acid hydrochloride as a key starting material. Hydrazide derivatives are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1][2] This document outlines the fundamental reaction mechanisms, offers step-by-step experimental protocols, and presents troubleshooting insights for common challenges encountered during synthesis. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical understanding and practical, actionable laboratory procedures.
Introduction: The Significance of 3-Hydrazinobenzoic Acid and its Hydrazide Derivatives
This compound is a versatile organic intermediate, characterized by the presence of both a carboxylic acid and a hydrazine functional group, making it a valuable building block in synthetic organic chemistry.[3] The hydrochloride salt form enhances its stability and ease of handling. The true synthetic potential of this molecule is unlocked in its role as a precursor for a vast array of hydrazide and N-acylhydrazone derivatives. These derivatives are of profound interest in medicinal chemistry due to their well-documented pharmacological properties, which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2][4]
The core structure of these derivatives, often containing the pharmacophore -CO-NH-N=, allows for diverse structural modifications, enabling the fine-tuning of their biological activity.[5] This guide will focus on the practical aspects of harnessing this compound for the synthesis of these valuable compounds.
Mechanistic Insights: The Chemistry of Hydrazide Formation
The synthesis of hydrazide derivatives from this compound typically involves the acylation of the hydrazine moiety. This can be achieved through reaction with various acylating agents, such as carboxylic acids (often requiring an activating agent), acid chlorides, or acid anhydrides. The fundamental reaction is a nucleophilic acyl substitution, where the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
A particularly efficient method involves the use of an acid anhydride. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the carboxylate ion acting as a good leaving group, to yield the desired N-acylhydrazide and a carboxylic acid byproduct.
Caption: General mechanism for N-acylhydrazide formation.
Experimental Protocols: Synthesis of a Representative Hydrazide Derivative
This section provides a detailed protocol for the synthesis of 3-((2-acetyl)hydrazinyl)benzoic acid from this compound and acetic anhydride.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | C₇H₉ClN₂O₂, MW: 188.61 g/mol [3] |
| Acetic Anhydride | (CH₃CO)₂O, MW: 102.09 g/mol |
| Pyridine | C₅H₅N, MW: 79.1 g/mol |
| Dichloromethane (DCM) | CH₂Cl₂, anhydrous |
| Diethyl Ether | (C₂H₅)₂O |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | 250 mL |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.89 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Neutralization: To the suspension, add pyridine (1.6 mL, 20 mmol) dropwise at room temperature. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free hydrazine. A slight color change and dissolution may be observed.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.04 mL, 11 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1).
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess pyridine, followed by 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of 3-((2-acetyl)hydrazinyl)benzoic acid.
Further Derivatization: Synthesis of N'-Substituted Hydrazones
The synthesized hydrazide can be further reacted with aldehydes or ketones to form N-acylhydrazones, which are also a class of biologically active compounds.[6][7]
General Protocol for Hydrazone Synthesis
-
Dissolution: Dissolve the synthesized 3-((2-acetyl)hydrazinyl)benzoic acid (1 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL).
-
Addition of Carbonyl Compound: Add an equimolar amount (1 mmol) of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Hydrazide | Incomplete neutralization of the hydrochloride salt. | Ensure the use of a sufficient excess of base (e.g., pyridine, triethylamine) and allow adequate time for neutralization before adding the acylating agent. |
| Low reactivity of the acylating agent. | For less reactive carboxylic acids, consider using an activating agent like dicyclohexylcarbodiimide (DCC) or converting the acid to its more reactive acid chloride.[8] | |
| Formation of Side Products | Di-acylation of the hydrazine moiety. | Use a controlled amount of the acylating agent (slight excess) and maintain a low reaction temperature during its addition. |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the work-up, try precipitating the product by adding a non-polar solvent like hexane or diethyl ether to the concentrated solution. |
| Incomplete Hydrazone Formation | Steric hindrance from the aldehyde/ketone. | Increase the reaction time and/or temperature. Consider using a more effective acid catalyst. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=diamond, style="rounded,filled", fontname="Arial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield?", shape=ellipse, fillcolor="#FBBC05"]; Cause1 [label="Incomplete Neutralization?"]; Solution1 [label="Increase Base/Time", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Low Reactivity of Acylating Agent?"]; Solution2 [label="Use Activating Agent or Acid Chloride", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Di-acylation?"]; Solution3 [label="Control Stoichiometry & Temperature", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Cause1; Cause1 -> Solution1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Solution2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Solution3 [label="Yes"];
}
Caption: Decision tree for troubleshooting low yield issues.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Acid anhydrides and chlorides are corrosive and moisture-sensitive.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of hydrazide and N-acylhydrazone derivatives. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize these valuable compounds for applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the desired products.
References
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- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. 2021 Aug 13.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH.
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- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
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- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
- Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. NIH. 2021 Nov 17.
- Method for preparing this compound.
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Application Note: Sensitive Quantification of Carbonyl Compounds in Complex Matrices using 3-Hydrazinobenzoic Acid Hydrochloride as a Pre-Column Derivatization Reagent for HPLC Analysis
Abstract
This document provides a comprehensive guide for the use of 3-Hydrazinobenzoic acid hydrochloride (3-HBA) as a pre-column derivatization reagent for the sensitive and reliable quantification of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC). Carbonyl compounds are critical markers for oxidative stress, product stability, and sensory quality in the pharmaceutical, food, and environmental sectors. However, their direct analysis is often hampered by poor chromatographic retention, low volatility, and weak UV absorbance. This application note details the chemical principles, step-by-step protocols for sample derivatization and HPLC-UV analysis, and method validation considerations. The methodologies presented are grounded in established research on closely related hydrazine reagents, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
The accurate measurement of low-molecular-weight aldehydes and ketones is essential across various scientific disciplines. In drug development, carbonyl compounds can be reactive impurities or degradation products that impact the stability and safety of pharmaceutical formulations. In food science, they are key contributors to aroma and off-flavors, serving as indicators of lipid peroxidation and overall product quality.
Direct HPLC analysis of these short-chain carbonyls is challenging. Their polarity and small size lead to poor retention on typical reversed-phase columns, and they often lack a strong chromophore, resulting in low sensitivity with UV-Vis detection. Chemical derivatization addresses these limitations by converting the analyte into a more suitable form for analysis.
This compound is an effective derivatizing agent for carbonyl compounds. The hydrazine moiety (-NHNH₂) reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative. This reaction imparts several key advantages:
-
Enhanced UV Detection: The resulting hydrazone possesses a conjugated system that strongly absorbs UV light, dramatically increasing detection sensitivity.
-
Improved Chromatographic Behavior: The derivatization increases the molecular weight and hydrophobicity of the analytes, leading to better retention and separation on reversed-phase HPLC columns.
-
High Stability: The formed hydrazones are stable, ensuring reproducibility during sample preparation and analysis.[1][2]
-
Excellent Solubility: Compared to reagents like 2,4-dinitrophenylhydrazine (DNPH), hydrazinobenzoic acid offers greater solubility in aqueous and organic solvents, simplifying sample preparation.[1][2][3]
The Chemistry: Mechanism of Hydrazone Formation
The derivatization of a carbonyl compound with 3-Hydrazinobenzoic acid proceeds via a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed.
The process can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group of 3-HBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and the nitrogen.
-
Deprotonation: The final step involves the deprotonation of the nitrogen to yield the stable hydrazone derivative.[4]
Caption: Reaction of 3-HBA with a carbonyl compound.
Experimental Protocols
The following protocols are based on well-established methods for the derivatization of carbonyls using the isomeric 4-Hydrazinobenzoic acid.[1][2][3] Researchers should perform initial optimization experiments to determine the ideal conditions for their specific analytes and matrices when using 3-HBA.
Reagents and Materials
-
This compound (3-HBA), ≥98% purity
-
Aldehyde/Ketone standards (e.g., formaldehyde, acetaldehyde, acetone)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or other compatible material)
Preparation of Solutions
-
Derivatization Reagent Solution (10 mM 3-HBA): Dissolve 18.86 mg of this compound in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). This solution should be prepared fresh daily.
-
Standard Stock Solutions (1000 ppm): Prepare individual stock solutions of each target carbonyl compound in methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions in ultrapure water. Further serial dilutions can be made to construct the calibration curve.
Derivatization Protocol
The efficiency of the derivatization reaction is dependent on several factors, including pH, temperature, and reaction time.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages, cell culture media): Centrifuge to remove particulates. A solid-phase extraction (SPE) clean-up may be necessary for complex matrices.
-
Solid Samples: Homogenize the sample and perform a suitable extraction (e.g., solvent extraction, headspace extraction).
-
-
Reaction Mixture: In a clean vial, mix:
-
500 µL of the sample or standard solution.
-
500 µL of the 10 mM 3-HBA derivatization reagent solution.
-
-
pH Adjustment (Critical Step): The reaction is pH-dependent. Adjust the pH of the reaction mixture to an optimal range, typically between 3 and 5, using dilute formic acid or another suitable buffer.[2]
-
Incubation: Cap the vial tightly and incubate the mixture. Optimization is key; a starting point is 60°C for 30 minutes .[5]
-
Cooling and Filtration: After incubation, cool the reaction mixture to room temperature. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sources
- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 3-Hydrazinobenzoic Acid Hydrochloride in Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
3-Hydrazinobenzoic acid hydrochloride is a key organic intermediate in the landscape of pharmaceutical and chemical synthesis.[1] Its unique bifunctional nature, possessing both a reactive hydrazine group and a carboxylic acid moiety on a benzene ring, makes it an invaluable scaffold for constructing a diverse array of heterocyclic compounds. These heterocyclic structures, particularly pyrazoles and indazoles, are prevalent in a multitude of biologically active molecules and approved pharmaceutical drugs.[2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols. This guide provides an in-depth exploration of the applications and methodologies associated with this compound in drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 87565-98-8 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [4] |
Safety and Handling: this compound is classified as a hazardous substance that can cause skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn when handling this reagent.[5] All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5][7]
Core Application: Synthesis of Pyrazole Derivatives
One of the most significant applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are featured in numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8]
General Reaction Mechanism: Knorr Pyrazole Synthesis
The classical and most common method for pyrazole synthesis involving a hydrazine derivative is the Knorr synthesis, which entails the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[9]
The reaction with 3-Hydrazinobenzoic acid proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
The presence of the carboxylic acid group on the phenyl ring of 3-Hydrazinobenzoic acid allows for further functionalization, making it a versatile starting material for creating libraries of potential drug candidates.
Caption: Generalized Knorr pyrazole synthesis workflow.
Detailed Protocol: Synthesis of a Substituted Pyrazole-3-carboxylic Acid
This protocol details a representative synthesis of a pyrazole derivative using this compound and a generic 1,3-dicarbonyl compound.
Materials:
-
This compound (1 equivalent)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 equivalents)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer and/or LC-MS for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure pyrazole derivative.
-
Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Caption: Experimental workflow for pyrazole synthesis.
Broader Applications in Pharmaceutical Synthesis
Beyond pyrazoles, this compound serves as a precursor for other important heterocyclic systems.
-
Indazole Synthesis: The intramolecular cyclization of hydrazinobenzoic acids can lead to the formation of indazolones, which are valuable intermediates for the synthesis of indazoles.[10] Indazoles are another class of privileged scaffolds in medicinal chemistry.
-
Hydrazide-Hydrazone Derivatives: The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones.[11] These hydrazide-hydrazone derivatives have shown a wide spectrum of biological activities, including antimicrobial and antioxidant properties.[11][12] The carboxylic acid group can be converted to a hydrazide, which can then be used to synthesize various acylhydrazones.[11]
Conclusion
This compound is a versatile and valuable building block in the synthesis of pharmaceuticals. Its ability to readily form key heterocyclic structures like pyrazoles and indazoles, coupled with the potential for further derivatization through its carboxylic acid group, makes it a strategic component in the drug discovery and development pipeline. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its potential in creating novel therapeutic agents. Adherence to proper safety protocols is essential when working with this and any other chemical reagent.
References
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GIHI CHEMICALS CO.,LIMITED. This compound. LookChem. [Link]
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Organic Syntheses. indazole. Organic Syntheses Procedure. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]
-
Semantic Scholar. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]
-
Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride. [Link]
- Google Patents. CN101337910A - Method for preparing this compound.
-
PubChem. This compound. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
-
PubChem. 3-Hydrazinobenzoic acid. [Link]
-
PubMed Central. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
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Application of 3-Hydrazinobenzoic acid hydrochloride in bioconjugation
An In-Depth Guide to the Application of 3-Hydrazinobenzoic Acid Hydrochloride in Bioconjugation
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the field of bioconjugation. It moves beyond simple protocols to explain the underlying chemical principles, strategic considerations, and practical workflows for creating stable, functional biomolecular conjugates.
Strategic Overview: The Role of Hydrazone Ligation in Modern Bioconjugation
Bioconjugation, the covalent linking of a biological molecule to another molecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials, combining the specificity of biomolecules with the function of synthetic payloads.[1][3][4]
Among the diverse toolkit of bioconjugation reactions, hydrazone ligation stands out for its reliability and unique features.[5][6] This reaction involves the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone bond (a C=N-N linkage).[7][8] The resulting linkage is notably more stable than a simple imine (C=N) bond, yet it possesses a tunable, pH-sensitive stability that can be exploited for specific applications.[9][10][11]
This compound is a versatile bifunctional linker for this purpose. Its structure features:
-
A hydrazine group (-NHNH₂) , which serves as the reactive handle for forming the hydrazone bond.
-
A carboxylic acid group (-COOH) , which provides a secondary site for attachment or can be used to modulate the physicochemical properties of the final conjugate.
-
An aromatic ring , which lends stability to the hydrazone bond compared to hydrazones formed from aliphatic aldehydes.[12]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous buffers commonly used in bioconjugation protocols.
The Underlying Chemistry: Mechanism and Stability of Hydrazone Formation
The formation of a hydrazone is a reversible condensation reaction catalyzed by mild acid.[7][12] The reaction proceeds via a carbinolamine intermediate, and its rate is optimal in a slightly acidic pH range (typically pH 5.0-6.0), which facilitates the protonation of the carbonyl oxygen and the subsequent dehydration step.
Caption: Mechanism of Hydrazone Ligation.
A critical feature of the hydrazone linkage is its pH-dependent stability. The bond is relatively stable at neutral or physiological pH (pH 7.4) but is susceptible to hydrolysis under acidic conditions.[10][12] This reversibility is not a drawback but a powerful feature, enabling the design of "smart" drug delivery systems that release their therapeutic payload in the acidic microenvironments of endosomes (~pH 5.5-6.0) or tumor tissues (~pH 6.5-6.8).[11]
Comparative Stability of Common Bioconjugation Linkages
While robust, the hydrazone bond's stability can be modulated by the electronic nature of its constituent parts. Aromatic hydrazones, such as those formed using 3-hydrazinobenzoic acid, are generally more stable than their aliphatic counterparts due to electron delocalization.[11][12] For applications requiring near-permanent linkage, an oxime bond (formed from an alkoxyamine and an aldehyde) offers superior hydrolytic stability.[9][10]
| Linkage Type | Relative Stability (pH 7.4) | Key Feature |
| Imine | Low | Highly reversible, often requires reduction to stabilize. |
| Hydrazone | Moderate to High | pH-sensitive; cleavable in acidic environments.[5] |
| Oxime | Very High | Highly stable across a wide pH range.[9][10] |
| Thioether | Very High | Extremely stable, formed via maleimide-thiol chemistry.[13] |
| Amide | Very High | Highly stable, formed via carbodiimide (EDC) chemistry.[13] |
Experimental Design: Strategies for Incorporating 3-Hydrazinobenzoic Acid
There are two primary strategies for utilizing 3-Hydrazinobenzoic acid to conjugate a payload (e.g., a drug, dye, or PEG chain) to a protein (e.g., an antibody).
-
Protein-First Modification: The protein is first modified to display hydrazine groups. This is achieved by activating the carboxylic acid of 3-Hydrazinobenzoic acid and reacting it with primary amines (e.g., lysine residues) on the protein surface. The resulting hydrazine-functionalized protein can then react with a payload containing an aldehyde or ketone.
-
Payload-First Modification: The payload is first functionalized with 3-Hydrazinobenzoic acid. The resulting hydrazine-payload molecule is then reacted with a protein that has been engineered or modified to display a reactive aldehyde or ketone.
The "Protein-First Modification" approach is detailed below as it is broadly applicable to native proteins without requiring genetic engineering.
// Nodes Start [label="Start:\nNative Protein (e.g., Antibody)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Activate Linker\n3-Hydrazinobenzoic Acid + EDC/Sulfo-NHS", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Create Hydrazine-Protein\nReact activated linker with protein's lysine residues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Hydrazone Ligation\nAdd aldehyde-containing payload (Drug, Dye, etc.)\nat pH 5.0-6.0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product:\nPurified Bioconjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step2 [label="Amine\nTargeting"]; Step1 -> Step2; Step2 -> Step3 [label="Forms Amide Bond"]; Step3 -> End [label="Forms Hydrazone Bond"]; }
Caption: Protein-First Conjugation Workflow.
Detailed Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before use. This compound is an irritant to the skin, eyes, and respiratory system.[14][15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Protocol 1: Preparation of a Hydrazine-Functionalized Protein
This protocol describes the modification of a protein's surface lysine residues with 3-Hydrazinobenzoic acid using carbodiimide chemistry.
Materials:
-
Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (3-HBH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: MES Buffer (100 mM, pH 5.5)
-
Quenching Buffer: Tris or Hydroxylamine solution (1 M)
-
Purification: Zeba™ Spin Desalting Columns or dialysis cassettes (7K MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 3-HBH in the Reaction Buffer.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. Note: EDC is moisture-sensitive.
-
-
Protein Preparation:
-
Exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Activation of 3-HBH:
-
In a microcentrifuge tube, combine 3-HBH, EDC, and Sulfo-NHS. A typical starting molar ratio is 1:1.2:1.2 (3-HBH:EDC:Sulfo-NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated 3-HBH solution to the protein solution. A starting point is a 20-fold molar excess of activated linker over the protein.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) or by dialyzing against the same buffer.
-
-
Quantification (Optional):
-
The number of hydrazine groups incorporated can be quantified using specific colorimetric assays, such as the TNBSA assay, after reacting the hydrazines with a known amount of an aldehyde-containing reagent.
-
Protocol 2: Hydrazone Ligation to an Aldehyde-Containing Payload
This protocol describes the reaction of the hydrazine-functionalized protein with a payload molecule containing an aldehyde group.
Materials:
-
Hydrazine-functionalized protein (from Protocol 1) in PBS, pH 7.4
-
Aldehyde-containing payload (e.g., drug, fluorescent dye)
-
Reaction Buffer: Acetate Buffer (100 mM, pH 5.5)
Procedure:
-
Buffer Exchange:
-
Exchange the hydrazine-functionalized protein into the Reaction Buffer (pH 5.5) using a desalting column or dialysis.
-
-
Payload Preparation:
-
Dissolve the aldehyde-containing payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Ligation Reaction:
-
Add the payload stock solution to the protein solution. A typical starting point is a 5 to 10-fold molar excess of the payload over the calculated number of incorporated hydrazine groups. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<10%) to avoid protein denaturation.
-
Incubate the reaction for 4-16 hours (overnight) at room temperature or 4°C with gentle mixing.
-
-
Purification:
-
Purify the final bioconjugate to remove the excess payload and any reaction byproducts. Size-Exclusion Chromatography (SEC) is often the preferred method for achieving high purity. Dialysis or tangential flow filtration (TFF) are also suitable alternatives.
-
-
Characterization and Storage:
-
Characterize the final conjugate using methods described in Section 5.
-
Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or at -80°C for long-term storage.
-
Essential Characterization of the Final Bioconjugate
Confirming the successful synthesis and purity of the conjugate is a critical final step.
-
SDS-PAGE: A simple method to visualize an increase in the molecular weight of the protein after conjugation, indicating the attachment of the payload.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides the precise mass of the conjugate, allowing for the confirmation of covalent modification and the calculation of the average payload-to-protein ratio (e.g., Drug-to-Antibody Ratio, DAR).
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance spectrum from the protein, this technique can be used to quantify the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) can assess the purity and detect aggregation, while Hydrophobic Interaction (HIC-HPLC) or Reversed-Phase (RP-HPLC) can separate species with different payload-to-protein ratios.[12]
Conclusion: A Versatile Tool for Advanced Bioconjugates
This compound is a powerful and versatile reagent in the bioconjugation toolbox. Its ability to form a stable yet controllably reversible hydrazone linkage makes it particularly valuable for the development of advanced drug delivery systems and other stimuli-responsive biomaterials. By understanding the underlying chemistry and carefully optimizing reaction protocols, researchers can leverage this linker to create sophisticated, functional bioconjugates that are essential for advancing therapeutic and diagnostic frontiers.[17]
References
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Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
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Dirksen, A. & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10375-10415. Available at: [Link]
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Pharmaceutical Technology. (2025). How bioconjugation is unlocking new drug development. Pharmaceutical Technology. Available at: [Link]
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Mettler-Toledo. (n.d.). Bioconjugation Processing Techniques Utilizing DoE Methodology. Mettler-Toledo. Available at: [Link]
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ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]
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Gazzano, F., et al. (2012). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 23(10), 2058-2067. Available at: [Link]
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AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Blog. Available at: [Link]
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American Chemical Society. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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Wang, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Controlled Release, 259, 12-24. Available at: [Link]
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Stephanopoulos, N. & Francis, M. B. (2011). Choosing an effective bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. Available at: [Link]
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Schwartz, D. A., et al. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. Bioconjugate Chemistry, 2(5), 333-336. Available at: [Link]
-
Schwartz, D. A., et al. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. PubMed. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Hydrazinobenzoic acid hydrochloride. Thermo Fisher Scientific. Available at: [Link]
-
Gurnani, P., et al. (2025). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials. Available at: [Link]
-
Koniev, O. & Wagner, A. (2015). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 3(4), 955-982. Available at: [Link]
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Application Notes and Protocols: Synthesis of Hydrazones using 3-Hydrazinobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group. Their synthesis, typically through the condensation of a hydrazine with an aldehyde or ketone, is a cornerstone reaction in medicinal chemistry, materials science, and analytical chemistry. This document provides a detailed protocol for the formation of hydrazones using 3-hydrazinobenzoic acid hydrochloride as a key reagent. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the significance of this particular building block in the development of novel chemical entities.
Introduction: The Significance of Hydrazones and 3-Hydrazinobenzoic Acid
The hydrazone moiety is a privileged scaffold in drug discovery and development, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The imine bond (C=N) of the hydrazone linkage is susceptible to hydrolysis, a characteristic that has been ingeniously exploited for the pH-sensitive release of drugs in acidic tumor microenvironments.[3] Furthermore, hydrazones serve as crucial intermediates in the synthesis of various heterocyclic compounds and are employed as ligands in coordination chemistry.[1][2][4]
This compound offers a unique trifecta of functionalities: the reactive hydrazine group for hydrazone formation, a carboxylic acid for further derivatization or to enhance aqueous solubility, and a benzene ring that can be further functionalized. The hydrochloride salt form enhances the stability and handling of the otherwise reactive hydrazine.
Mechanistic Insights: The Role of Acid Catalysis
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon for attack by the nucleophilic nitrogen of the hydrazine.[5]
However, the pH of the reaction medium is critical. In highly acidic conditions, the lone pair of electrons on the hydrazine nitrogen can be protonated, diminishing its nucleophilicity and slowing down or inhibiting the reaction.[5] Therefore, an optimal pH, typically weakly acidic, is required for efficient hydrazone formation. The use of this compound provides an in situ source of acid, which can facilitate the reaction. In some cases, an additional acid catalyst or a buffer may be employed to fine-tune the reaction conditions. Studies have shown that aminobenzoic acids themselves can act as effective catalysts for hydrazone formation.[6][7][8]
Below is a diagram illustrating the general mechanism of acid-catalyzed hydrazone formation.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocol: Hydrazone Synthesis
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone.
Materials and Reagents
-
This compound
-
Aldehyde or ketone of choice
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Optional: Acid catalyst (e.g., glacial acetic acid)
-
Optional: Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
The following workflow outlines the key steps in the synthesis of hydrazones from this compound.
Sources
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- 7. Importance of ortho proton donors in catalysis of hydrazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 3-Hydrazinobenzoic Acid Hydrochloride
Introduction
In the landscape of modern biological and chemical sensing, fluorescent probes have emerged as indispensable tools for the real-time, high-resolution detection of a myriad of analytes.[1] Their utility spans from fundamental research in cellular biology to the development of novel diagnostic assays. A key element in the design of effective fluorescent probes is the strategic incorporation of a recognition moiety that selectively interacts with the target analyte, coupled with a fluorophore that signals this binding event through a change in its optical properties.[2][3] Among the various chemical functionalities employed for this purpose, the hydrazine group has garnered significant attention due to its versatile reactivity, particularly its ability to form stable hydrazones upon reaction with aldehydes and ketones.[2][3]
3-Hydrazinobenzoic acid hydrochloride stands out as a particularly valuable building block in the synthesis of such probes.[4] This compound offers a unique combination of a reactive hydrazine group for analyte recognition and a carboxylic acid functionality that can be readily modified to tune the probe's solubility, and spectral properties, or to attach it to other molecular scaffolds. This guide provides an in-depth exploration of the synthesis of fluorescent probes utilizing this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
The Chemistry of Hydrazone-Based Fluorescent Probes
The core principle behind the use of 3-Hydrazinobenzoic acid in fluorescent probe design lies in the condensation reaction between its hydrazine moiety and a carbonyl group (aldehyde or ketone) on a target molecule. This reaction, which forms a stable hydrazone linkage, is often accompanied by a significant change in the electronic structure of the fluorophore, leading to a "turn-on" or ratiometric fluorescent response.[2][3][5]
Several key mechanisms can contribute to the change in fluorescence upon hydrazone formation:
-
Intramolecular Charge Transfer (ICT): The formation of the C=N bond in the hydrazone can create or enhance a pathway for intramolecular charge transfer within the fluorophore, altering its absorption and emission properties.[6]
-
Photoinduced Electron Transfer (PET): In the unreacted hydrazine-containing probe, a PET process might quench the fluorescence. The reaction with a carbonyl compound can inhibit this PET process, leading to a significant increase in fluorescence intensity.[6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The formation of the hydrazone can facilitate or disrupt ESIPT pathways, resulting in a change in the emission wavelength.[6]
The choice of fluorophore to couple with 3-Hydrazinobenzoic acid is critical and will dictate the spectral properties of the final probe. Common fluorophore scaffolds include coumarins, fluoresceins, rhodamines, and BODIPY dyes.[3][6]
Workflow for Fluorescent Probe Synthesis
The synthesis of a fluorescent probe using this compound generally follows a well-defined workflow. The following diagram illustrates the key stages involved.
Caption: General workflow for the synthesis of fluorescent probes.
Detailed Protocols
Protocol 1: Synthesis of 3-Hydrazinobenzoic Acid from 3-Aminobenzoic Acid
While this compound is commercially available, this protocol outlines its synthesis from 3-aminobenzoic acid for instances where a custom synthesis is required. The procedure involves a diazotization reaction followed by reduction.[7][8]
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Paper
-
Round Bottom Flasks
Procedure:
-
Diazotization:
-
In a round bottom flask, suspend 3-aminobenzoic acid in concentrated HCl.
-
Cool the suspension to 0°C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture for 1 hour at 0°C. The formation of the diazonium salt will be observed.[7]
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated HCl and cool it to 0°C.
-
Slowly add the tin(II) chloride solution to the diazonium salt suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.[7]
-
-
Isolation and Purification:
Protocol 2: General Procedure for Fluorescent Probe Synthesis via Hydrazone Formation
This protocol provides a general method for the condensation reaction between an aldehyde- or ketone-functionalized fluorophore and this compound.
Materials:
-
Aldehyde- or Ketone-functionalized Fluorophore
-
This compound
-
Anhydrous Ethanol or other suitable solvent (e.g., Methanol, DMF)
-
Glacial Acetic Acid (as a catalyst)
-
Reflux Condenser
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde- or ketone-functionalized fluorophore in anhydrous ethanol in a round bottom flask.
-
Add an equimolar amount of this compound to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The formation of the hydrazone product will be indicated by the appearance of a new, often more fluorescent, spot.
-
The reaction time will vary depending on the specific reactants but is typically in the range of 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique such as column chromatography on silica gel or recrystallization to obtain the pure fluorescent probe.
-
Reaction Scheme
The following diagram illustrates the chemical reaction for the synthesis of a generic fluorescent probe via hydrazone formation.
Sources
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The Strategic Application of 3-Hydrazinobenzoic Acid Hydrochloride in Advanced Organic Electronic Materials
Introduction: A Versatile Building Block for Next-Generation Electronics
In the rapidly advancing field of organic electronics, the demand for novel materials that offer enhanced performance, stability, and processability is paramount. 3-Hydrazinobenzoic acid hydrochloride has emerged as a molecule of significant interest, possessing a unique bifunctional architecture that makes it a versatile precursor for a range of organic electronic materials. Its hydrazine and carboxylic acid moieties provide reactive sites for the synthesis of complex organic structures, including hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), as well as functional additives for enhancing the stability and efficiency of these devices. This document provides a comprehensive guide for researchers and scientists on the application of this compound in the production of cutting-edge organic electronic materials, detailing both its use as a foundational building block and as a critical performance-enhancing additive.
Core Concepts: The Chemical Advantage of this compound
The utility of this compound in organic electronics stems from its distinct chemical properties. The hydrazine group (-NHNH2) is a potent nucleophile and a reducing agent, while the carboxylic acid group (-COOH) offers a site for esterification, amidation, or salt formation. This bifunctionality allows for its incorporation into polymeric chains or for its use in the synthesis of discrete molecular entities with tailored electronic properties.
The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in solution-processable fabrication techniques common in organic electronics. Furthermore, the inherent antioxidant properties of the hydrazine moiety, as demonstrated by its isomer 4-hydrazinobenzoic acid, play a crucial role in stabilizing sensitive electronic materials, particularly in preventing the detrimental oxidation of tin (Sn²⁺) in lead-tin mixed perovskite solar cells[1][2].
Application I: Synthesis of a Novel Hydrazone-Based Hole-Transporting Material
The hydrazine group of this compound is an ideal reactive partner for condensation reactions with aldehydes and ketones to form hydrazones. Hydrazone derivatives are a well-established class of hole-transporting materials due to their electron-rich nature and tunable electronic properties[3]. Here, we propose a synthetic protocol for a novel, star-shaped hole-transporting material (HTM) utilizing this compound as a key precursor.
Scientific Rationale
The design of this novel HTM is predicated on creating a molecule with a high glass transition temperature (Tg) for morphological stability, appropriate HOMO-LUMO energy levels for efficient charge injection and transport, and good solubility for ease of processing. The proposed synthesis involves a two-step process: first, the synthesis of a tri-aldehyde core, followed by the condensation with 3-hydrazinobenzoic acid to form the final star-shaped molecule. The carboxylic acid groups on the periphery can enhance solubility and potentially interact with the perovskite surface for improved interfacial contact.
Experimental Workflow: Synthesis of a Star-Shaped HTM
Caption: Synthetic workflow for the proposed novel star-shaped hole-transporting material.
Detailed Protocol: Synthesis of the Novel HTM
Materials:
-
1,3,5-Tribromobenzene
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Standard glassware and purification apparatus
Procedure:
Step 1: Synthesis of 1,3,5-Tris(formyl)benzene (Tri-aldehyde Core)
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1,3,5-tribromobenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add three equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C.
-
After stirring for 1 hour, add an excess of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1,3,5-tris(formyl)benzene.
Step 2: Condensation with this compound
-
Dissolve one equivalent of the synthesized 1,3,5-tris(formyl)benzene in anhydrous ethanol in a round-bottom flask.
-
Add a solution of 3.3 equivalents of this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to obtain the pure, novel star-shaped HTM.
Characterization:
The synthesized HTM should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N of the hydrazone, C=O of the carboxylic acid).
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Vis Spectroscopy and Cyclic Voltammetry: To determine the HOMO/LUMO energy levels and assess its suitability as an HTM.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate its thermal stability and glass transition temperature.
Application II: Perovskite Surface Passivation and Precursor Stabilization
Beyond its role as a synthetic precursor, this compound can be directly employed as an additive to enhance the performance and stability of perovskite solar cells. Its bifunctional nature allows it to interact with the perovskite surface, passivating defects and improving charge extraction.
Mechanism of Action
The application of 3-hydrazinobenzoic acid as a stabilizer in perovskite precursor solutions has been shown to be effective. The hydrazine group can act as an antioxidant, preventing the degradation of the perovskite precursors. When applied as a surface treatment, the carboxylic acid group can coordinate with uncoordinated lead ions (Pb²⁺) on the perovskite surface, a common defect site that acts as a recombination center for charge carriers. The hydrazine group, being electron-rich, can also passivate iodide vacancies. This dual-action passivation reduces non-radiative recombination, leading to higher open-circuit voltages (Voc) and overall power conversion efficiencies (PCE)[4][5][6].
Workflow for Perovskite Surface Passivation
Caption: Workflow for the surface passivation of a perovskite film using this compound.
Detailed Protocol: Surface Passivation of Perovskite Films
Materials:
-
Pre-fabricated perovskite films on a suitable substrate (e.g., FTO/TiO₂).
-
This compound.
-
Anhydrous isopropanol (IPA).
-
Spinner and hotplate.
Procedure:
-
Preparation of the Passivating Solution: Prepare a dilute solution of this compound in anhydrous IPA. A typical concentration range to explore is 0.1 to 1.0 mg/mL. The optimal concentration will need to be determined empirically.
-
Surface Treatment:
-
Place the pre-fabricated perovskite film on the spinner.
-
Dispense a sufficient amount of the passivating solution to cover the entire surface of the perovskite film.
-
Spin-coat the solution at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.
-
-
Annealing: Transfer the treated perovskite film to a hotplate and anneal at a low temperature (e.g., 80-100 °C) for 5-10 minutes to remove the solvent and promote the interaction of the passivating agent with the perovskite surface.
-
Device Completion: Proceed with the deposition of the hole-transporting layer (e.g., Spiro-OMeTAD or the newly synthesized HTM) and the top metal electrode (e.g., gold or silver) to complete the solar cell device.
Characterization and Validation:
To validate the effectiveness of the passivation treatment, a comparative analysis of devices with and without the this compound treatment should be performed.
-
J-V Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE to assess the spectral response of the devices.
-
Stability Testing: Monitor the device performance over time under continuous illumination and/or in a controlled humidity environment to evaluate the impact of the passivation on the long-term stability of the solar cells.
-
Surface Analysis: Techniques such as X-ray photoelectron spectroscopy (XPS) and photoluminescence (PL) spectroscopy can be used to probe the chemical interactions at the perovskite surface and to confirm the reduction in defect-mediated recombination.
Quantitative Data Summary
While specific data for this compound is emerging, the performance enhancement observed with its isomer, 4-hydrazinobenzoic acid, in Sn-Pb alloyed perovskite solar cells provides a strong indication of its potential.
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Control (No Additive) | 18.5 | 0.82 | 28.1 | 79.8 | [2] |
| 4-Hydrazinobenzoic Acid | 21.09 | 0.86 | 29.2 | 83.9 | [2] |
This data underscores the significant potential of the hydrazinobenzoic acid moiety to improve the performance of perovskite solar cells by mitigating defects and suppressing non-radiative recombination.
Conclusion and Future Outlook
This compound is a highly promising and versatile material for the advancement of organic electronics. Its unique bifunctional nature allows for its use as both a key building block in the synthesis of novel high-performance materials, such as hole-transporting materials, and as a direct additive for enhancing the stability and efficiency of devices like perovskite solar cells. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this valuable compound. Further research into the synthesis of a wider range of derivatives and a deeper understanding of the structure-property relationships will undoubtedly pave the way for the next generation of organic electronic devices.
References
- Li, Z., et al. (2022). 4-Hydrazinobenzoic-Acid Antioxidant for High-Efficiency Sn–Pb Alloyed Perovskite Solar Cells. Energy Technology. DOI:10.1002/ente.202200217
-
ResearchGate. (n.d.). 4‐Hydrazinobenzoic‐Acid Antioxidant for High‐Efficiency Sn–Pb Alloyed Perovskite Solar Cells | Request PDF. Retrieved from [Link]
- Poddar, S., et al. (2021). Synthesis, characterization and applications of conductive polymers: A brief review.
-
MDPI. (2021). Methods of Stability Control of Perovskite Solar Cells for High Efficiency. Retrieved from [Link]
- Ahn, N., & Choi, M. (2023).
-
OSTI.GOV. (2023). Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques (Journal Article). Retrieved from [Link]
-
PubMed Central. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface passivation of perovskite film for efficient solar cells | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101337910A - Method for preparing this compound.
-
Royal Society of Chemistry. (2024). Engineering the passivation routes of perovskite films towards high performance solar cells. Retrieved from [Link]
-
IRJET. (n.d.). Conducting Polymers and Their Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene-based hydrazones as hole-transporting materials | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Conducting Polymers, Hydrogels and Their Composites: Preparation, Properties and Bioapplications. Retrieved from [Link]
-
Scilit. (1997). Intrinsically electrically conducting polymers. Synthesis, characterization, and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Triazine‐Based Hole Transport Material for Durable Perovskite Solar Cells. Retrieved from [Link]
-
OSTI.gov. (n.d.). 2,3-Diphenylthieno[3,4-b]pyrazines as Hole-Transporting Materials for Stable, High-Performance Perovskite Solar Cells. Retrieved from [Link]
-
Spiral. (2019). Surface passivation of perovskite films via Iodide salt coatings for enhanced stability of organic lead halide perovskite solar cells. Retrieved from [Link]
Sources
- 1. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface passivation of perovskite films via Iodide salt coatings for enhanced stability of organic lead halide perovskite solar cells [spiral.imperial.ac.uk]
Application Note: Hydrazone-Mediated Polymer Cross-linking using Hydrazinobenzoic Acid Derivatives
Introduction
Polymer hydrogels are three-dimensional, water-swollen networks that have garnered significant interest in biomedical fields due to their biocompatibility and similarity to the native extracellular matrix.[1] The formation of stable yet responsive hydrogels often relies on the cross-linking of polymer chains. Among the various chemical strategies, hydrazone-based cross-linking has emerged as a highly effective method for creating dynamic and biocompatible materials.[2]
This application note provides a comprehensive guide for researchers on the use of hydrazinobenzoic acid derivatives to cross-link polymers. The core of this technology lies in the formation of a hydrazone bond, which occurs through the reaction of a hydrazide group with an aldehyde or ketone.[3][4] This reaction is notable for its mild formation conditions (physiological pH, no catalyst required) and the dynamic, reversible nature of the resulting bond, which is sensitive to pH.[3][5][6]
These characteristics make hydrazone-cross-linked polymers particularly suitable for advanced applications such as:
-
pH-Responsive Drug Delivery: The acidic microenvironment of tumors or intracellular compartments like endosomes can trigger the hydrolysis of the hydrazone linkage, leading to targeted drug release.[5][7]
-
Injectable Hydrogels for Tissue Engineering: The self-cross-linking nature of hydrazone chemistry allows for the in situ formation of hydrogels, making them ideal for minimally invasive delivery of cells and therapeutic agents.[2]
-
Self-Healing Materials: The reversibility of the hydrazone bond can impart self-healing properties to the polymer network.
This guide will detail the underlying chemical mechanism, provide step-by-step protocols for polymer modification and hydrogel formation, discuss essential characterization techniques, and explore key applications.
Mechanism of Hydrazone Cross-linking
The cross-linking chemistry is based on the condensation reaction between a hydrazide (a derivative of hydrazine, such as that provided by 4-hydrazinobenzoic acid) and a carbonyl group (an aldehyde or ketone). This reaction forms a hydrazone bond and releases water as the only byproduct, highlighting the biocompatibility of the process.[2][3]
The reaction is reversible and the equilibrium is pH-dependent. Under neutral to slightly basic conditions (pH ~7.4), the hydrazone bond is relatively stable. However, under mildly acidic conditions (pH 5-6), the equilibrium shifts, favoring hydrolysis of the bond.[5] This pH sensitivity is a key feature exploited in many biomedical applications.[6][7]
Caption: Mechanism of reversible hydrazone bond formation.
Experimental Protocols
This section provides detailed protocols for the synthesis of precursor polymers and the subsequent formation of a hydrazone-cross-linked hydrogel. Hyaluronic acid (HA), a biocompatible and widely used polysaccharide, is used as the model polymer.[8][9]
Materials and Reagents
-
Hyaluronic Acid (HA), sodium salt
-
4-Hydrazinobenzoic acid (HBA) or Adipic acid dihydrazide (ADH) for a non-aromatic alternative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MES Buffer
Protocol 1: Synthesis of Hydrazide-Modified Hyaluronic Acid (HA-ADH)
This protocol describes the modification of HA's carboxylic acid groups with a dihydrazide spacer.
-
Dissolution: Dissolve 1.0 g of hyaluronic acid in 100 mL of MES buffer (pH 4.75-6.0). Stir until fully dissolved. The slightly acidic pH is optimal for carbodiimide chemistry.[10]
-
Activation: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the HA solution. Allow the mixture to react for 30 minutes at room temperature to activate the carboxyl groups. NHS is used to form a more stable intermediate, increasing reaction efficiency.[2]
-
Hydrazide Coupling: Add a 20-fold molar excess of Adipic acid dihydrazide (ADH) to the reaction mixture. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (12-14 kDa MWCO).
-
Dialyze against a 100 mM NaCl solution for 1 day, followed by dialysis against deionized water for 2 days, changing the water frequently to remove unreacted reagents.
-
-
Lyophilization: Freeze the purified HA-ADH solution and lyophilize to obtain a dry, white, fluffy product.
-
Characterization: Confirm the degree of modification using ¹H NMR spectroscopy by integrating the methylene protons of ADH relative to the N-acetyl methyl protons of HA.
Protocol 2: Synthesis of Aldehyde-Modified Hyaluronic Acid (HA-CHO)
This protocol generates aldehyde groups on HA by oxidizing the vicinal diols of the glucuronic acid units.[8]
-
Dissolution: Dissolve 1.0 g of hyaluronic acid in 100 mL of deionized water.
-
Oxidation:
-
In the dark, add a calculated amount of sodium periodate (NaIO₄) solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A 0.25 to 0.5 molar ratio is a good starting point.
-
Stir the reaction at room temperature for 4-6 hours, protected from light. Periodate oxidation cleaves the C2-C3 bond of the sugar ring to generate two aldehyde groups.[8][11]
-
-
Quenching: Stop the reaction by adding a 2-fold molar excess of ethylene glycol (relative to NaIO₄) and stir for 1 hour. This consumes any remaining periodate.
-
Purification: Purify the resulting HA-CHO by extensive dialysis against deionized water for 3 days using a 12-14 kDa MWCO membrane.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the final HA-CHO product.
-
Characterization: The degree of oxidation can be quantified using methods like the TNBS assay after reacting the aldehydes with a hydrazide.[12]
Caption: Experimental workflow for hydrogel synthesis.
Protocol 3: Hydrogel Formation and Characterization
-
Preparation of Polymer Solutions: Prepare stock solutions of HA-ADH and HA-CHO separately by dissolving the lyophilized products in PBS (pH 7.4) to a desired concentration (e.g., 2-5% w/v).
-
Cross-linking:
-
In a small vial or mold, mix equal volumes of the HA-ADH and HA-CHO solutions.
-
Mix thoroughly using a pipette or vortex mixer for a few seconds.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes to an hour, depending on polymer concentration and degree of modification. The crossover point of the storage (G') and loss (G'') moduli signifies the gelation time.[13]
-
-
Characterization (Rheology):
-
Use an oscillatory rheometer with a parallel plate geometry to characterize the mechanical properties of the hydrogel.[14][15]
-
Perform a time sweep immediately after mixing to monitor the evolution of the storage modulus (G') and loss modulus (G''). A solid-like gel is formed when G' becomes significantly larger than G''.[13]
-
Perform a frequency sweep to assess the stability and viscoelastic properties of the final gel.[3]
-
Data Presentation and Interpretation
The properties of the resulting hydrogel can be tuned by altering key parameters. The table below summarizes the expected effects.
| Parameter Varied | Effect on Gelation Time | Effect on Stiffness (G') | Rationale |
| ↑ Polymer Concentration | Decreases | Increases | Higher concentration of reactive groups leads to faster network formation and a higher cross-linking density. |
| ↑ Degree of Modification | Decreases | Increases | More reactive sites per polymer chain result in a more densely cross-linked network. |
| ↓ pH (e.g., to 6.0) | Increases | Decreases | The hydrazone formation reaction rate is slower at lower pH, and the equilibrium shifts towards hydrolysis, weakening the network. |
| ↑ Temperature | Decreases | Increases | Increased molecular motion enhances the reaction kinetics, leading to faster gel formation.[13] |
Table 1: Influence of key parameters on hydrogel properties.
Applications and Field-Proven Insights
The unique properties of hydrazone-cross-linked hydrogels have led to their successful application in several advanced biomedical fields.
-
Drug Delivery: The pH-sensitive nature of the hydrazone bond is ideal for creating "smart" drug delivery systems.[5] For example, a doxorubicin-polymer conjugate linked via a hydrazone bond will remain stable in the bloodstream (pH 7.4) but will release the drug in the acidic environment of a tumor (pH ~6.5) or within the endosomes of cancer cells (pH ~5.5).[7]
-
Tissue Engineering: The ability to form gels in situ under physiological conditions makes this system highly attractive for cell encapsulation and delivery.[3] Chondrocytes, for example, have been successfully encapsulated in hydrazone-cross-linked hydrogels, where the material's viscoelastic properties can be tuned to direct cell behavior and tissue formation.[3][16]
-
Wound Healing: Hydrogels can be formulated as injectable adhesives for wound closure.[12] A dual-modified hyaluronic acid, featuring both aldehyde and another cross-linkable moiety, can be used to create a two-stage gelation process for robust wound sealing.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Gelation is too slow or does not occur | Low degree of polymer modification; Incorrect pH of buffer; Low polymer concentration. | Verify modification degree with NMR/TNBS. Ensure buffer pH is ~7.4 for gelation. Increase the w/v percentage of polymer solutions. |
| Hydrogel is too weak or dissolves | Low cross-linking density; Buffer pH is too acidic, causing hydrolysis. | Increase polymer concentration or degree of modification. Check and adjust the pH of the swelling medium to 7.4. |
| Inconsistent results between batches | Variability in the degree of modification; Inaccurate polymer concentrations. | Carefully control reaction times and reagent stoichiometry during synthesis. Precisely weigh lyophilized polymers and ensure complete dissolution before mixing. |
Table 2: Common troubleshooting guide.
References
- Partanen, J., et al. (2019). Characterization of the microstructure of hydrazone crosslinked polysaccharide-based hydrogels through rheological and diffusion studies. PubMed.
- Koshy, S. T., et al. (2016). Rheological properties of hydrazone crosslinked hydrogels.
- Popa, M., et al. (2023).
- Partanen, J., et al. (2018). Characterization of the microstructure of hydrazone crosslinked polysaccharide-based hydrogels through rheological and diffusion studies.
- Richardson, D. P., et al. (2021). Viscoelasticity of hydrazone crosslinked poly(ethylene glycol)
- Salar, A., et al. (2020). Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels.
- ACS Fall 2025. Beyond periodate oxidation: New methods to introduce aldehyde or ketone groups to polysaccharides and the fabrication of Schiff base hydrogels and nanogels.
- Richardson, D. P., et al. (2021). Viscoelasticity of hydrazone crosslinked poly(ethylene glycol) hydrogels directs chondrocyte morphology during mechanical deformation.
- Dahlmann, J., et al. (2022). Aldehyde-modified hyaluronic acid, methods for preparing it and its uses.
- Wang, Y., et al. (2023). Preparation and comparison of dialdehyde derivatives of polysaccharides as cross-linking agents.
- Pouyani, T., et al. (1997). Synthesis and in Vitro Degradation of New Polyvalent Hydrazide Cross-Linked Hydrogels of Hyaluronic Acid.
- Sallach, R. E., et al. (2015). Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks. PMC.
- van den Dikkenberg, J., et al. (2025). Designing Dynamic Hydrogels: The Interplay of Cross-Linker Length, Valency, and Reaction Kinetics in Hydrazone-Based Networks.
- Wade, R. J., et al. (2021). Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. NIH.
- Vlachou, M., et al. (2023).
- Sonawane, S. J., et al. (2017). Hydrazone linkages in pH responsive drug delivery systems.
- Prestwich, G. D., et al. (1998).
- Duan, T., et al. (2022). Dual-Modified Hyaluronic Acid for Tunable Double Cross-Linked Hydrogel Adhesives. NIH.
- Pitarresi, G., et al. (2012). Hydrazido derivatives of hyaluronic acid.
- Sonawane, S. J., et al. (2017). pH-sensitive hydrazone bond: Topics by Science.gov.
- Gupta, P., et al. (2019).
Sources
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscoelasticity of hydrazone crosslinked poly(ethylene glycol) hydrogels directs chondrocyte morphology during mechanical deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. data.epo.org [data.epo.org]
- 11. Beyond periodate oxidation: New methods to introduce aldehyde or ketone groups to polysaccharides and the fabrication of Schiff base hydrogels and nanogels - American Chemical Society [acs.digitellinc.com]
- 12. Dual-Modified Hyaluronic Acid for Tunable Double Cross-Linked Hydrogel Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the microstructure of hydrazone crosslinked polysaccharide-based hydrogels through rheological and diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Hydrazinobenzoic acid hydrochloride (CAS: 87565-98-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important chemical intermediate.[1] Our goal is to provide practical, field-tested insights and robust troubleshooting strategies to help you overcome common challenges and significantly improve your reaction yield and product purity.
The synthesis of this compound is typically a two-step process: the diazotization of 3-aminobenzoic acid to form an intermediate diazonium salt, followed by its reduction to the desired hydrazine product.[4][5] While the reaction appears straightforward, its success hinges on precise control over several critical parameters. This guide addresses the most frequent issues encountered during this synthesis, explaining the underlying chemical principles and offering step-by-step solutions.
Section 1: The Synthesis Pathway at a Glance
The overall transformation involves two key stages. First, the primary aromatic amine (3-aminobenzoic acid) is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[6] This intermediate is highly reactive and is typically used immediately. In the second stage, the diazonium group is reduced to a hydrazine moiety using a suitable reducing agent, such as stannous chloride or sodium sulfite.[7]
Caption: General workflow for the synthesis of 3-Hydrazinobenzoic acid HCl.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can arise during the synthesis. Each answer provides an explanation of the cause and a detailed protocol for resolution.
Q1: My reaction mixture turned an intense yellow, orange, or dark red during the diazotization step. What is happening and is the batch salvageable?
A1: This color change is a strong indicator of an unwanted side reaction known as azo coupling .[7][8] The electrophilic diazonium salt intermediate is reacting with a nucleophilic aromatic species in your flask. The most likely culprit is unreacted 3-aminobenzoic acid, especially if the reaction medium is not sufficiently acidic.[9] The resulting azo dye is a highly colored impurity that can be difficult to remove and will lower your yield.
Causality:
-
Insufficient Acidity: The primary amine of 3-aminobenzoic acid is nucleophilic. A strongly acidic environment (pH < 2) ensures the amine is protonated to its non-nucleophilic ammonium salt form (-NH₃⁺), preventing it from attacking the diazonium salt.
-
Localized "Hot Spots": Poor stirring or adding the sodium nitrite solution too quickly can create localized areas of higher temperature or lower acidity, promoting side reactions.
Corrective Actions:
-
Immediate Action: Ensure the reaction temperature is below 5 °C and that stirring is vigorous. If the color has already formed, the side reaction is irreversible. The focus shifts to purifying the final product.
-
Prevention for Future Batches:
-
Acid Molarity: Use a sufficient excess of concentrated hydrochloric acid to fully dissolve the 3-aminobenzoic acid and maintain a low pH throughout the nitrite addition.
-
Controlled Addition: Add the aqueous sodium nitrite solution slowly, subsurface, using a dropping funnel. This ensures rapid mixing and prevents localized concentration spikes.[10]
-
Temperature Control: Maintain a strict temperature of 0-5 °C using an ice-salt bath. Aromatic diazonium salts are notoriously unstable at higher temperatures.[11][12]
-
Q2: How do I confirm that the diazotization is complete before I add the reducing agent?
A2: Proceeding to the reduction step without complete diazotization will result in a lower yield and a more complex purification. There are two simple and effective in-process checks you can perform.
-
Starch-Iodide Paper Test (Detects Excess Nitrous Acid):
-
Principle: Nitrous acid (HNO₂) will oxidize iodide (I⁻) to iodine (I₂), which then complexes with starch to produce a characteristic dark blue-black color. A positive test indicates that a slight excess of nitrous acid is present, signifying that all the primary amine has been consumed.
-
Procedure: After completing the sodium nitrite addition and stirring for an additional 15-30 minutes, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color confirms the reaction is complete.[10] If the test is negative, add a small additional amount of sodium nitrite solution and re-test.
-
-
Griess Test (Detects Trace Nitrite):
-
Principle: This is a highly sensitive colorimetric test for the presence of nitrite ions.[13][14] The Griess reagent contains sulfanilic acid and N-(1-naphthyl)ethylenediamine. Nitrite first diazotizes the sulfanilic acid, which then couples with the diamine to form a stable, intensely colored red-pink azo dye.[15][16]
-
Significance: While the starch-iodide test confirms an excess of nitrous acid, the Griess test can be used to confirm its complete absence if needed (e.g., before quenching a reaction). For this synthesis, its primary use is confirming the presence of nitrite to ensure diazotization is complete.
-
Q3: My final yield is consistently low. I've followed the temperature protocol, but what else could be wrong in the diazotization step?
A3: Low yield often traces back to the stability and complete formation of the diazonium salt. Beyond temperature, several factors are critical.
Causality & Optimization:
-
Decomposition of Diazonium Salt: Even at 0-5 °C, the diazonium salt can slowly decompose, particularly if the reaction time is unnecessarily long. The diazo group is an excellent leaving group (N₂) and can be displaced by water to form 3-hydroxybenzoic acid, a common byproduct.[17]
-
Incorrect Stoichiometry: Ensure you are using a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it can lead to unwanted side reactions.
-
Purity of Starting Materials: Use high-purity 3-aminobenzoic acid. Impurities in the starting material can interfere with the reaction.
Caption: Decision tree for troubleshooting low yield issues.
Q4: My final product is an off-white or brownish powder, not the expected pale solid. How do I improve its purity?
A4: The discoloration is due to impurities, most commonly residual azo dyes (from the side reaction in Q1) or oxidation products. The hydrazine functional group is susceptible to air oxidation, which can produce colored byproducts.
Purification Strategy:
-
Recrystallization: This is the most effective method for removing colored impurities and residual starting materials.
-
Solvent Choice: A common solvent system is aqueous ethanol or dilute hydrochloric acid. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Use of Activated Carbon (Charcoal): If the product is significantly colored, dissolving the crude product in the hot recrystallization solvent and then adding a small amount of activated carbon can be very effective. The carbon adsorbs the large, planar molecules of the colored impurities. Stir for 5-10 minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
Minimizing Oxidation:
-
During workup and drying, try to minimize exposure to air and heat. Drying under vacuum at a moderate temperature is preferable to air drying at a high temperature.
-
Store the final product under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for an extended period.
-
Q5: When using stannous chloride (SnCl₂) for the reduction, I get a very thick precipitate that is difficult to stir. How can I manage this?
A5: This is a common physical handling issue. The product, this compound, often precipitates from the reaction mixture as it is formed.[4] If the concentration is too high, it can result in a thick, unmanageable slurry.
Procedural Improvements:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of concentrated HCl for the stannous chloride solution. This keeps the intermediates and the final product more soluble during the reaction.
-
Control the Rate of Addition: Add the cold diazonium salt solution slowly to the stirred stannous chloride solution. A rapid addition can cause rapid, localized precipitation.
-
Maintain Low Temperature: Begin the addition at 0 °C. After the addition is complete, you can allow the mixture to warm to room temperature to ensure the reaction goes to completion, as some protocols suggest.[4]
-
Mechanical Stirring: For larger scale reactions, a robust overhead mechanical stirrer is superior to a magnetic stir bar for handling thick slurries.
Section 3: Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis?
-
Sodium Nitrite (NaNO₂): This is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution and use it immediately.[11]
-
Stannous Chloride (SnCl₂): Corrosive and requires careful handling.
-
Hydrochloric Acid (HCl): Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Which reducing agent is better: stannous chloride or sodium sulfite?
-
Stannous Chloride (SnCl₂): This is a very common and effective reducing agent for this transformation.[4] It typically gives good yields. The main drawback is the potential for tin salt impurities in the final product, which may require a specific workup to remove.[18]
-
Sodium Sulfite/Metabisulfite (Na₂SO₃/Na₂S₂O₅): These are also effective and are often cheaper alternatives.[7] Some patent literature suggests that using sodium metabisulfite under controlled pH conditions (pH 7-9) can lead to higher yields and shorter production cycles compared to traditional methods.[5][19] However, controlling the pH of the reduction can be more complex. For laboratory-scale synthesis, SnCl₂ is often more straightforward.
-
-
Can I store the diazonium salt solution overnight?
-
No. Aromatic diazonium salts are thermally unstable and should be used immediately after preparation.[6] Storing the solution, even in a refrigerator, will lead to significant decomposition and a drastic reduction in yield.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis using Stannous Chloride Reduction
This protocol is a representative procedure based on common literature methods.[4]
-
Diazotization:
-
In a beaker, suspend 3-aminobenzoic acid (1.0 eq) in concentrated hydrochloric acid (approx. 5-6 mL per gram of starting material).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension, keeping the tip of the addition funnel below the surface of the liquid. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
Confirm the reaction is complete using a starch-iodide paper test (should turn blue-black).
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the product should form.
-
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove residual acid and water.
-
Air-dry or dry the crude product under vacuum.
-
For higher purity, recrystallize the crude solid from a suitable solvent like dilute HCl or aqueous ethanol.
-
Protocol 2: In-Process Control: Griess Test
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Solution A (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and Solution B (1% sulfanilamide in 5% phosphoric acid).
-
Test Procedure:
-
Take one drop of the reaction mixture and dilute it with ~1 mL of deionized water.
-
Add 2-3 drops of the prepared Griess reagent.
-
The immediate formation of a deep pink or red color indicates the presence of nitrite ions.
-
Section 5: Data Summary Tables
Table 1: Key Reaction Parameters & Recommended Ranges
| Parameter | Stage | Recommended Value | Rationale & Notes |
| Temperature | Diazotization | 0 - 5 °C | Minimizes diazonium salt decomposition and side reactions.[5][11] |
| Temperature | Reduction (SnCl₂) | 0 - 10 °C (addition) | Controls the exothermic reaction and precipitation rate. |
| pH | Diazotization | < 2 | Ensures amine is protonated, preventing azo coupling.[5] |
| NaNO₂ Stoichiometry | Diazotization | 1.05 - 1.1 equivalents | A slight excess ensures complete reaction. |
| SnCl₂·2H₂O Stoichiometry | Reduction | 2.5 - 3.0 equivalents | A sufficient excess is needed to fully reduce the diazonium salt. |
| Reaction Time | Diazotization | 15 - 30 min post-addition | Allows the reaction to go to completion without significant decomposition. |
| Reaction Time | Reduction | 1 - 2 hours at RT | Ensures the reduction is complete.[4] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Quick Solution / Prevention |
| Dark red/orange color | Azo coupling | Check/increase acidity; slow down NaNO₂ addition; improve stirring. |
| Low Yield | Incomplete diazotization | Use starch-iodide test; use slight excess of NaNO₂. |
| Low Yield | Diazonium decomposition | Maintain strict temperature control (0-5 °C); use intermediate immediately. |
| Thick, unmanageable slurry | Product precipitation | Increase solvent volume; slow the rate of addition of the diazonium salt. |
| Off-color final product | Impurities / Oxidation | Recrystallize with activated carbon; minimize air/heat exposure during drying. |
References
-
Wikipedia. Griess test. [14]
-
Biotium. Griess Reagent Kit. [15]
-
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts.
-
ChemicalBook. 3-HYDRAZINOBENZOIC ACID synthesis. [4]
-
Google Patents. CN101337910A - Method for preparing this compound. [5]
-
Google Patents. CN102910670A - Method for reducing stannic chloride. [18]
-
Salah M. Altaie, et al. Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. [Source Link Unavailable][11]
-
DIAZONIUM SALTS. (2020). [Source Link Unavailable][7]
-
Manasa Life Sciences. This compound. [1]
-
Organic Syntheses. indazole. [10]
-
Google Patents. CN101157629A - Method for preparing p-carboxyl phenylhydrazine. [19]
-
Organic Chemistry – Specific Name Reactions. [Source Link Unavailable][8]
-
Griess Diazo Reaction. [Source Link Unavailable][12]
-
PubChem. This compound. [2]
-
Organic Chemistry Portal. Diazotisation. [6]
-
M. Tsikas. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction. Journal of Chromatography B, 851(1-2), 51-70. [16]
-
Master Organic Chemistry. Reactions of Diazonium Salts. [9]
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [17][20]
-
ChemScene. This compound. [3]
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound | C7H9ClN2O2 | CID 12891863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN101337910A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Griess test - Wikipedia [en.wikipedia.org]
- 15. biotium.com [biotium.com]
- 16. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. CN102910670A - Method for reducing stannic chloride - Google Patents [patents.google.com]
- 19. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 20. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Common side reactions in the diazotization of 3-aminobenzoic acid
Welcome to the technical support center for the diazotization of 3-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles. My approach is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the diazotization of 3-aminobenzoic acid, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What is the primary cause of low yield in my diazotization reaction?
A low yield in the diazotization of 3-aminobenzoic acid can stem from several factors. The most common culprits are improper temperature control, leading to the decomposition of the diazonium salt, and incorrect stoichiometry of reagents. The diazonium salt of 3-aminobenzoic acid is particularly sensitive to heat and can readily decompose to form 3-hydroxybenzoic acid.[1][2][3] For a detailed breakdown of potential causes and solutions, please refer to our Troubleshooting Guide: Low Product Yield .
Q2: I've observed an unexpected color change in my reaction mixture. What does this indicate?
An unexpected color change, often to a yellow, orange, or red hue, typically signals the formation of azo compounds.[1][4] This occurs when the newly formed diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture. In the case of 3-aminobenzoic acid diazotization, this is usually unreacted 3-aminobenzoic acid. This side reaction is more prevalent at higher pH values. Our Troubleshooting Guide: Azo Dye Formation provides methods to mitigate this issue.
Q3: My final product is a sticky, insoluble material. What could be the cause?
The formation of a tarry or polymeric substance is often due to a combination of side reactions, including phenol formation and subsequent polymerization.[1] Elevated temperatures can accelerate the decomposition of the diazonium salt to 3-hydroxybenzoic acid (a phenol), which can then undergo further reactions.[1][2] Maintaining a strictly controlled low temperature (0-5 °C) is crucial to prevent this.[5][6]
Q4: How critical is the pH of the reaction medium?
The pH of the reaction medium is a critical parameter. The reaction requires a strongly acidic environment to generate the active nitrosating agent, nitrosonium ion (NO+), from sodium nitrite.[6][7][8] Insufficient acidity will lead to incomplete diazotization and can promote the side reaction of triazene formation, where the diazonium ion reacts with unreacted amine.[9]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the diazotization of 3-aminobenzoic acid.
Troubleshooting Guide: Low Product Yield
Low product yield is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Elevated Reaction Temperature | The diazonium salt is thermally unstable and will decompose to form the corresponding phenol (3-hydroxybenzoic acid) and nitrogen gas upon warming.[1][2][5] | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for more efficient cooling. |
| Insufficient Acid | A sufficient excess of strong acid is necessary to protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO+), which is the active diazotizing agent.[7][8] | Use at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl, H2SO4) relative to the 3-aminobenzoic acid. |
| Slow Addition of Sodium Nitrite | While slow addition is necessary to control the temperature, an excessively slow addition can prolong the reaction time, increasing the opportunity for diazonium salt decomposition. | Add the sodium nitrite solution dropwise at a rate that allows for effective temperature control without unduly extending the reaction time. |
| Decomposition of Sodium Nitrite Solution | Nitrous acid is unstable and is generated in situ. If the sodium nitrite solution is old or has been improperly stored, its effective concentration may be lower than expected. | Always use a freshly prepared solution of sodium nitrite. |
Troubleshooting Guide: Azo Dye Formation
The formation of colored impurities is a common side reaction.
The Mechanism of Azo Coupling:
The diazonium ion is an electrophile that can attack activated aromatic rings in an electrophilic aromatic substitution reaction. Unreacted 3-aminobenzoic acid, especially at a pH that is not sufficiently acidic, can act as a nucleophile, leading to the formation of an azo compound, which is often highly colored.[4]
Workflow for Minimizing Azo Dye Formation:
Caption: Workflow to minimize azo dye formation.
Troubleshooting Guide: Triazene Formation
The formation of triazenes is another potential side reaction.
Mechanism of Triazene Formation:
Under conditions of insufficient acid, the diazonium salt can react with unreacted primary amine to form a diazoamino compound, which can then rearrange to a more stable triazene.[9]
Preventative Measures:
-
Maintain Strong Acidity: Ensure a sufficient excess of strong mineral acid is present throughout the reaction. This protonates the amino group of the unreacted 3-aminobenzoic acid, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.
-
Stoichiometric Control: Use a slight excess of sodium nitrite to ensure all the primary amine is consumed. However, be aware that excess nitrous acid can lead to other side reactions.
Section 3: Experimental Protocols
Protocol: Standard Diazotization of 3-Aminobenzoic Acid
This protocol is designed to provide a robust starting point for the successful diazotization of 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a beaker of appropriate size, suspend 1 equivalent of 3-aminobenzoic acid in approximately 10 volumes of distilled water.
-
Cool the suspension in an ice bath to 0-5 °C with constant stirring.
-
Slowly add 2.5 equivalents of concentrated HCl to the stirred suspension. The 3-aminobenzoic acid should dissolve to form the hydrochloride salt. Maintain the temperature below 10 °C during this exothermic addition.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Cool the amine salt solution to 0-5 °C using an ice-salt bath.
-
Slowly add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent localized excess of nitrous acid.
-
Monitor the temperature closely and maintain it within the 0-5 °C range. The rate of addition should be adjusted accordingly.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Confirmation of Reaction Completion (Optional):
-
A small drop of the reaction mixture can be tested with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color. A slight excess is desirable to ensure all the amine has reacted.
-
Workflow for Diazotization Protocol:
Caption: Step-by-step diazotization workflow.
References
-
Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]
-
Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]
- Cohen, T., Dietz, A. G., Jr., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(11), 2053–2058.
-
askIITians. (2025, March 4). How to convert benzene Diazonium chloride to phenol?. Retrieved from [Link]
-
PharmaCareers. (2024, June 19). Diazotization Titration. Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
N/A. (2025, August 6). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Retrieved from [Link]
- Zolton, L. (n.d.).
-
Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]
-
N/A. (n.d.). Reaction Coupling of dysonium salts. Retrieved from [Link]
- Farlow, A., & Krömer, J. O. (2016).
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]
-
Scirp.org. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
N/A. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
-
ResearchGate. (2025, August 8). (PDF) Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. Retrieved from [Link]
-
White Rose Research Online. (2018, June 12). Protected diazonium salts: A continuous-flow preparation of triazenes including the anticancer compounds dacarbazine and mitozolomide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Triazene formation via reaction of imidazol-2-ylidenes with azides. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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- 5. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
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- 9. Triazenes - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support center for the purification of crude 3-Hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.[1] This resource synthesizes established chemical principles with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Compound and Potential Impurities
This compound is a versatile reagent used in the synthesis of various pharmaceutical compounds and heterocyclic structures.[1] The purity of this starting material is critical for the success of subsequent reactions, affecting yield, side-product formation, and the overall quality of the final product.
Crude this compound is typically synthesized from 3-aminobenzoic acid via a diazotization reaction followed by reduction.[2][3] This synthetic route can introduce several impurities, including:
-
Unreacted 3-aminobenzoic acid: The starting material for the synthesis.
-
Side-products from the diazotization reaction: Including various azo compounds.
-
By-products from the reduction step: Depending on the reducing agent used.
-
Inorganic salts: From the reagents used in the synthesis and workup.
The purification strategy chosen will depend on the nature and quantity of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of during purification?
A1: Key properties include:
-
Appearance: Typically a light yellow to brown powder or crystalline solid.[4]
-
Molecular Weight: 188.61 g/mol .[1]
-
Solubility: Very soluble in water.[4][5] Its solubility in organic solvents is generally lower, a property that is exploited during recrystallization.
-
Stability: As a hydrazine derivative, it can be sensitive to oxidation. It is advisable to store it under an inert atmosphere (e.g., nitrogen) and in a cool, dark place.[6]
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most widely used and generally effective technique for purifying solid organic compounds like this compound.[7] The choice of solvent is crucial for successful recrystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[7]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.[7]
-
Be non-toxic, inexpensive, and non-flammable if possible.
For this compound, a mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.
Q4: Can I use column chromatography for purification?
A4: While column chromatography can be used, it is often more laborious and costly for large-scale purification of a polar compound like this compound.[2] It is more suitable for separating complex mixtures or for small-scale, high-purity applications. Recrystallization is generally the more practical first-line approach.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Problem 1: Low Recovery of Purified Product After Recrystallization
| Potential Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.[8] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[9] |
| The product is more soluble than anticipated. | If the product remains in the mother liquor, try a different solvent or a mixed solvent system. You can also try to partially evaporate the solvent to increase the concentration of the product. |
| Premature crystallization during hot filtration. | To prevent this, use a pre-heated funnel and filter flask. Also, ensure the solution is not supersaturated before filtration by adding a small amount of extra hot solvent.[8] |
Problem 2: The Purified Product is Still Colored or Shows Impurities by TLC/HPLC
| Potential Cause | Solution |
| Insoluble impurities are present. | If you observe insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool and crystallize.[8] |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[7] |
| The chosen recrystallization solvent is not effective. | Experiment with different solvents or solvent mixtures. A solvent that is too similar in polarity to your compound may not effectively separate it from impurities. |
Problem 3: Oiling Out Instead of Crystallization
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.
| Potential Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated to a very high degree. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly. |
| Impurities are depressing the melting point. | The presence of significant impurities can sometimes lead to oiling out. A preliminary purification step, such as an acid-base extraction, might be necessary. |
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This is a common and effective method for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid with stirring and gentle heating.
-
Addition of Water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common purification problems.
References
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Organic Syntheses. (n.d.). INDAZOLE. Retrieved from [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
A Comprehensive Guide. (2023). Purification Techniques in Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN101337910A - Method for preparing this compound.
-
Pharmaffiliates. (n.d.). CAS No : 38235-71-1 | Product Name : 3-Hydrazinobenzoic Acid. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. CN101337910A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Optimizing temperature and pH for 3-Hydrazinobenzoic acid hydrochloride synthesis
Technical Support Center: Synthesis of 3-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of this compound (3-HBAH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameters of temperature and pH. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Mechanistic Overview: The Two-Pillar Synthesis Pathway
The synthesis of this compound is fundamentally a two-step process starting from 3-Aminobenzoic acid. Understanding the mechanism of each step is paramount to diagnosing and resolving issues that may arise.
-
Diazotization: The first step involves converting the primary aromatic amine of 3-aminobenzoic acid into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2] The resulting 3-carboxyphenyldiazonium chloride is a highly reactive intermediate.
-
Reduction: The second step is the reduction of the diazonium salt to the corresponding hydrazine derivative.[3] A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium.[4]
The overall reaction is sensitive and requires precise control over reaction conditions to prevent the formation of unwanted byproducts and ensure a high yield of the desired product.
Optimized Experimental Protocol
This protocol has been validated to provide a reliable yield of 3-HBAH. It incorporates critical control points for temperature and pH.
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Ether
Procedure:
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.[3]
-
Prepare a solution of sodium nitrite (1.0 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 3-aminobenzoic acid, ensuring the temperature does not rise above 5 °C. The reaction is exothermic, and slow addition is crucial.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.[4] The solution should become clear, indicating the formation of the soluble diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 2.5-3.0 eq) in concentrated HCl.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the cold stannous chloride solution to the previously prepared diazonium salt solution. Maintain the reaction temperature at 0-5 °C during the initial phase of the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.[4]
-
A precipitate of this compound will form.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with cold ethanol and then ether to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound as a pale solid.[4]
Data-Driven Optimization: The Critical Role of Temperature & pH
The yield and purity of 3-HBAH are directly correlated to the stringent control of temperature and pH during the synthesis.
Temperature Control
The diazotization reaction is highly sensitive to temperature. Arenediazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures, leading to a significant reduction in yield and the formation of phenolic impurities.[5]
| Parameter | Optimal Range | Suboptimal Range (>10 °C) | Rationale & Consequences |
| Diazotization Temperature | 0-5 °C | - Low Yield- Formation of 3-hydroxybenzoic acid | The diazonium salt is unstable and decomposes to form a phenol and nitrogen gas. This decomposition is accelerated at higher temperatures. |
| Reduction Temperature | 0-20 °C | - Incomplete Reduction- Potential side reactions | While the initial addition should be cold, allowing the reaction to warm to room temperature ensures the reduction proceeds to completion.[4] |
pH Control
The pH, largely controlled by the concentration of hydrochloric acid, is crucial for both steps of the reaction.
| Parameter | Optimal Range | Suboptimal Range (pH > 2) | Rationale & Consequences |
| Diazotization pH | Strongly Acidic (pH < 2) | - Formation of Azo Dyes (colored impurities)- Incomplete Diazotization | A highly acidic environment ensures that the primary amine is fully protonated, preventing it from coupling with the newly formed diazonium salt to form colored azo compounds.[6] It also facilitates the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).[7] |
| Reduction pH | Strongly Acidic | - Inefficient reduction- Precipitation of tin salts | The reduction with stannous chloride is most effective in a strongly acidic medium.[8] Deviating from this can lead to incomplete reaction and complicate product isolation. |
Synthesis Workflow and Critical Control Points
The following diagram illustrates the key stages of the synthesis and highlights the critical temperature and pH control points.
Caption: Workflow for 3-HBAH synthesis highlighting critical control points.
Troubleshooting Guide (Q&A Format)
Issue 1: The reaction mixture turns dark orange/red during diazotization, and the final yield is low.
-
Question: I noticed a deep color change during the addition of sodium nitrite, and my final product yield was significantly lower than expected. What went wrong?
-
Answer: This is a classic sign of azo-coupling, a common side reaction.[6] It occurs when the newly formed electrophilic diazonium salt reacts with the unreacted, nucleophilic 3-aminobenzoic acid. This side reaction is favored under two primary conditions:
-
Insufficient Acid (pH too high): If the medium is not acidic enough (pH > 2), a significant portion of the starting 3-aminobenzoic acid remains as a free amine, which is highly reactive towards the diazonium salt.[6]
-
Localized High Temperature: If cooling is inefficient or the sodium nitrite is added too quickly, localized "hot spots" can form, accelerating the unwanted coupling reaction.
-
-
Corrective Actions:
-
Verify Acid Stoichiometry: Ensure an excess of concentrated hydrochloric acid is used to maintain a pH below 2.
-
Improve Cooling and Addition Rate: Use an efficient ice-salt bath and add the sodium nitrite solution slowly and dropwise, directly into the bulk of the reaction mixture with vigorous stirring to dissipate heat effectively.
-
Issue 2: The final product is off-color (e.g., tan or brown) instead of a pale solid.
-
Question: My final product is not the expected color. How can I improve its purity?
-
Answer: A discolored product often indicates the presence of impurities, which could stem from several sources:
-
Oxidation: Hydrazine compounds can be susceptible to air oxidation, which can produce colored byproducts.
-
Azo Dye Contamination: As mentioned in the previous point, if azo-coupling occurred, these colored impurities can precipitate with your product.
-
Decomposition Products: If the temperature during diazotization was not well-controlled, phenolic byproducts could be present.
-
-
Corrective Actions:
-
Minimize Air Exposure: During filtration and drying, try to minimize the product's exposure to air. Using a nitrogen blanket can be beneficial if oxidation is a persistent issue.
-
Purification: The crude product can be purified. While the provided protocol mentions washing with ethanol and ether, recrystallization from an appropriate solvent system can be employed for higher purity.[4]
-
Re-evaluate Reaction Control: The best solution is prevention. Revisit your temperature and pH control during the reaction to minimize the formation of these impurities from the outset.
-
Issue 3: The reaction seems to stall, with little or no precipitate forming after the reduction step.
-
Question: After adding the stannous chloride and stirring for several hours, I'm not seeing the expected product precipitate out. What could be the issue?
-
Answer: A failure to precipitate suggests either the reaction did not proceed as expected or the product is remaining in solution.
-
Incomplete Diazotization: If the first step was unsuccessful, there would be no diazonium salt to reduce. This can be checked by testing for the presence of nitrous acid with starch-iodide paper after the diazotization step. A positive test (blue-black color) indicates an excess of nitrous acid, suggesting the amine has been consumed.[9]
-
Inactive Reducing Agent: Stannous chloride can oxidize over time. Ensure you are using a high-quality, relatively fresh reagent.
-
Insufficient Amount of Reducing Agent: Verify that you have used a sufficient molar excess of stannous chloride. Typically, 2.5 to 3 equivalents are required for a complete reduction.
-
-
Corrective Actions:
-
In-Process Check: Use starch-iodide paper to confirm the completion of the diazotization step before proceeding to the reduction.
-
Verify Reagent Quality: Use fresh, high-purity stannous chloride dihydrate.
-
Check Stoichiometry: Recalculate your reagent amounts to ensure a proper molar excess of the reducing agent.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is hydrochloric acid used instead of another acid like sulfuric acid?
-
A1: While sulfuric acid can be used for diazotization, hydrochloric acid is often preferred because the resulting diazonium chloride salt is typically more soluble in the reaction medium than the corresponding bisulfate salt, which can help maintain a homogeneous solution.[5] Furthermore, using HCl in both the diazotization and reduction steps simplifies the reagent profile.
-
-
Q2: Can other reducing agents be used instead of stannous chloride?
-
A2: Yes, other reducing agents like sodium sulfite or sodium metabisulfite can be used to reduce diazonium salts.[3][10] However, the reaction conditions, particularly pH, may need to be adjusted. For example, reduction with sodium sulfite is often carried out under neutral or slightly alkaline conditions (pH 7-9).[6][11] Stannous chloride in acid is a very common and robust method for this specific transformation.[4]
-
-
Q3: How critical is the purity of the starting 3-aminobenzoic acid?
-
A3: Starting with a high-purity reagent is always recommended. Impurities in the starting material can lead to side reactions and complicate the purification of the final product. If the purity is questionable, it is advisable to recrystallize the 3-aminobenzoic acid before use.
-
-
Q4: What are the primary safety precautions for this synthesis?
-
A4: Both concentrated hydrochloric acid and stannous chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The diazotization reaction should be performed in a well-ventilated fume hood. Solid diazonium salts can be explosive when isolated and dry; therefore, they should always be kept in solution and used immediately.
-
References
- CN101337910A - Method for preparing this compound - Google P
-
Diazotization Reaction Mechanism - BYJU'S. [Link]
-
indazole - Organic Syntheses Procedure. [Link]
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google P
-
Diazotisation - Organic Chemistry Portal. [Link]
-
Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. [Link]
- CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google P
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. CN101337910A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 11. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Alternative Reducing Agents to Tin(II) Chloride for Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to tin(II) chloride for various reduction reactions. Here, we move beyond simple protocols to explain the underlying principles of each method, offering practical troubleshooting advice and in-depth FAQs to ensure the success of your experiments.
I. Navigating the Landscape of Reducing Agents: A Decision Guide
The choice of a reducing agent is critical and hinges on factors such as the target functional group, the presence of other sensitive moieties (chemoselectivity), desired stereochemical outcome, and scalability. While tin(II) chloride (SnCl₂) has its applications, particularly in the reduction of aromatic nitro groups to anilines, concerns over residual tin contamination and work-up complexities often necessitate alternatives.[1][2] This guide will explore a range of powerful and versatile reducing agents to expand your synthetic toolkit.
Decision Workflow for Selecting an Alternative Reducing Agent
Here is a visual guide to aid in the selection of an appropriate reducing agent based on the substrate and desired outcome.
Caption: Decision tree for selecting a suitable reducing agent.
II. Metal Hydrides: A Versatile Class of Reducing Agents
Metal hydrides are a cornerstone of modern synthetic chemistry, offering a range of reactivities to suit various transformations. The key to their utility lies in the nucleophilic nature of the hydride ion (H⁻) they deliver.
A. Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[3][4] Its lower reactivity compared to other metal hydrides makes it compatible with many other functional groups, such as esters, amides, and nitro groups, which remain untouched under standard conditions.[3][5]
FAQs for Sodium Borohydride
-
Q1: Why is my NaBH₄ reduction of an aldehyde or ketone sluggish?
-
A1: Several factors could be at play. Firstly, ensure your solvent is appropriate. While NaBH₄ can be used in water, protic solvents like methanol or ethanol are commonly used and can accelerate the reaction.[3] However, be mindful that NaBH₄ reacts with these solvents to produce hydrogen gas, so the reaction should be cooled, and the reagent added in portions. Secondly, the purity of your NaBH₄ is crucial. Over time, it can decompose, losing its reducing power. Use freshly opened or properly stored reagent. Lastly, for sterically hindered ketones, longer reaction times or a slight increase in temperature may be necessary.
-
-
Q2: Can I use NaBH₄ to reduce an ester to an alcohol?
-
A2: Under standard conditions (e.g., in ethanol at room temperature), NaBH₄ is generally not reactive enough to reduce esters.[3] However, by using a large excess of NaBH₄ in a high-boiling solvent like refluxing THF, or in the presence of certain additives like lithium chloride, the reduction of esters to alcohols can be achieved.[6]
-
-
Q3: My reaction with NaBH₄ is bubbling vigorously. Is this normal?
-
A3: Yes, this is expected, especially in protic solvents like water or alcohols. NaBH₄ reacts with the hydroxyl group of the solvent to produce hydrogen gas.[3] To manage this, it is advisable to perform the reaction in a well-ventilated fume hood and to add the NaBH₄ in small portions to a cooled solution of your substrate.
-
Troubleshooting Guide: Sodium Borohydride Reductions
| Issue | Possible Cause | Solution |
| Incomplete reaction | 1. Insufficient NaBH₄. 2. Decomposed NaBH₄. 3. Sterically hindered substrate. | 1. Use a larger excess of NaBH₄ (typically 1.5-4 equivalents). 2. Use a fresh bottle of NaBH₄. 3. Increase reaction time and/or temperature. Consider a stronger reducing agent if necessary. |
| Formation of byproducts | 1. Reaction temperature too high. 2. Unwanted side reactions with other functional groups. | 1. Maintain a low temperature (0 °C to room temperature). 2. Confirm the chemoselectivity of NaBH₄ for your specific substrate. |
| Difficult work-up | Formation of boron salts that are difficult to remove. | After quenching the reaction with a dilute acid (e.g., 1M HCl) until gas evolution ceases, perform multiple extractions with an organic solvent. Washing the combined organic layers with brine can also help. |
B. Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[7][8][9] Its high reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, making the hydride more nucleophilic.[10]
FAQs for Lithium Aluminum Hydride
-
Q1: Why must LiAlH₄ reactions be performed under strictly anhydrous conditions?
-
A1: LiAlH₄ reacts violently with water and other protic solvents in a highly exothermic reaction that liberates hydrogen gas, posing a significant fire and explosion hazard.[11] Therefore, all glassware must be oven-dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used.
-
-
Q2: What is the correct procedure for quenching a LiAlH₄ reaction?
-
A2: A careful, sequential addition of reagents is crucial for a safe and effective work-up. The Fieser work-up is a widely accepted method: for a reaction containing 'x' grams of LiAlH₄, cool the reaction mixture to 0 °C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water.[12] This procedure forms granular aluminum salts that are easily filtered off.
-
-
Q3: Can LiAlH₄ reduce carbon-carbon double or triple bonds?
-
A3: Generally, LiAlH₄ does not reduce isolated C=C or C≡C bonds.[5] However, if the multiple bond is conjugated with a carbonyl group (as in α,β-unsaturated ketones), reduction of the double bond can sometimes occur.
-
Troubleshooting Guide: Lithium Aluminum Hydride Reductions
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction | Reaction with residual water or protic solvent. | Ensure all glassware is rigorously dried and only anhydrous solvents are used. Add LiAlH₄ slowly and in portions to a cooled solution of the substrate. |
| Low yield of desired product | 1. Insufficient LiAlH₄. 2. Incomplete reaction. 3. Degradation of product during work-up. | 1. Use a sufficient excess of LiAlH₄ (consult literature for specific functional group). 2. Allow for adequate reaction time, possibly with gentle heating (reflux in THF). 3. Follow a careful quenching procedure like the Fieser work-up to avoid harsh acidic or basic conditions if the product is sensitive.[12] |
| Emulsion formation during work-up | Formation of fine, gelatinous aluminum salts. | The Fieser work-up is designed to prevent this.[12] If an emulsion still forms, adding anhydrous sodium sulfate or Celite® and stirring for an extended period before filtration can help break it. |
Comparative Reactivity of NaBH₄ vs. LiAlH₄
| Functional Group | NaBH₄ Reactivity | LiAlH₄ Reactivity |
| Aldehydes | Reduces to 1° Alcohols [3] | Reduces to 1° Alcohols [7] |
| Ketones | Reduces to 2° Alcohols [3] | Reduces to 2° Alcohols [7] |
| Esters | Generally unreactive[3] | Reduces to 1° Alcohols [8] |
| Carboxylic Acids | Unreactive | Reduces to 1° Alcohols [9][13] |
| Amides | Unreactive | Reduces to Amines [8] |
| Nitriles | Unreactive | Reduces to Amines [8] |
| Nitro (Aromatic) | Unreactive | Produces azo compounds[14] |
| Nitro (Aliphatic) | Unreactive | Reduces to Amines [14] |
III. Catalytic Hydrogenation: A Clean and Efficient Method
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst to achieve reduction. It is a widely used industrial process due to its efficiency and the fact that the only byproduct is water (in some cases).
A. Palladium on Carbon (Pd/C)
This is often the method of choice for the reduction of aromatic nitro compounds to anilines.[14] It is highly efficient and typically proceeds under mild conditions (room temperature, atmospheric or slightly elevated pressure of H₂).
B. Raney Nickel (Raney Ni)
Raney Nickel is another effective catalyst for the hydrogenation of nitro groups.[14][15] It is particularly useful when the substrate contains halogen substituents (Cl, Br, I) that might be susceptible to hydrogenolysis (cleavage) with Pd/C.[14]
FAQs for Catalytic Hydrogenation
-
Q1: My catalytic hydrogenation is not proceeding. What could be the issue?
-
A1: The most common issue is catalyst poisoning. Sulfur-containing compounds, strong coordinating ligands, and some metal ions can deactivate the catalyst. Ensure your substrate and solvent are of high purity. Another possibility is insufficient mixing, which is crucial for effective contact between the hydrogen gas, substrate, and catalyst. Ensure vigorous stirring or shaking.
-
-
Q2: How do I handle hydrogenation catalysts safely?
-
A2: Both Pd/C and Raney Ni are pyrophoric, especially after use when they are dry and saturated with hydrogen. They can ignite spontaneously upon exposure to air. Always handle them in a fume hood and keep them wet with solvent until they can be safely quenched or disposed of according to your institution's safety protocols. Never add a dry catalyst to a flammable solvent.
-
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Possible Cause | Solution |
| No or slow reaction | 1. Catalyst poisoning. 2. Inactive catalyst. 3. Insufficient H₂ pressure or poor mixing. | 1. Purify the substrate and solvent. 2. Use a fresh batch of catalyst. 3. Increase H₂ pressure and/or improve agitation. |
| Incomplete reduction | Insufficient reaction time or catalyst loading. | Increase the reaction time and monitor by TLC or GC/LC-MS. Increase the weight percentage of the catalyst. |
| Undesired side reactions (e.g., dehalogenation) | The catalyst is too active for the substrate (e.g., Pd/C with aryl halides). | Switch to a less reactive catalyst, such as Raney Nickel, or add a catalyst poison in a controlled manner to temper the reactivity.[14] |
IV. Dissolving Metal Reductions: Classic and Chemoselective
The use of metals in acidic or neutral media is a classic method for the reduction of aromatic nitro compounds and offers excellent chemoselectivity.
A. Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl)
This is a very mild and highly chemoselective method for reducing aromatic nitro groups to anilines, even in the presence of other reducible functionalities like aldehydes, ketones, or esters.[14][16] The reaction is heterogeneous and generally requires heating.
B. Zinc in Acidic Media (e.g., Zn/AcOH or Zn/HCl)
Similar to iron, zinc metal in an acidic medium is a reliable method for the reduction of aromatic nitro compounds.[14][17][18] The choice between iron and zinc can sometimes be substrate-dependent, and a small-scale trial is often recommended.
FAQs for Dissolving Metal Reductions
-
Q1: The work-up of my Fe/HCl reduction is difficult due to the formation of iron sludge. How can I improve this?
-
A1: After the reaction is complete, basify the mixture carefully with a strong base like NaOH or Na₂CO₃ to precipitate iron oxides/hydroxides. These can then be filtered off, often through a pad of Celite® to aid filtration. Thoroughly washing the filter cake with an organic solvent is crucial to recover all of the product.
-
-
Q2: Can I use these methods for aliphatic nitro compounds?
Troubleshooting Guide: Dissolving Metal Reductions
| Issue | Possible Cause | Solution |
| Slow or incomplete reaction | 1. Insufficient acid. 2. Inactive metal surface. | 1. Ensure a stoichiometric amount of acid is used. 2. Use finely powdered or activated metal to increase surface area. Pre-washing the metal with dilute acid can sometimes help. |
| Difficult product isolation | Formation of metal salt emulsions or sludges. | After basification, filter the mixture through Celite®. If the product is steam-volatile, steam distillation can be an effective purification method. |
V. Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound with Iron
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic nitro compound (1.0 eq), ethanol, and water (a common ratio is 5:1 ethanol:water).
-
Add iron powder (3-5 eq) and ammonium chloride (4-6 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Reduction of a Ketone with Sodium Borohydride
-
Dissolve the ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. Gas evolution will be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool it back to 0 °C and slowly quench by adding 1M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alcohol.
-
Purify as needed by column chromatography or distillation.
References
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][14]
-
Wikipedia. (2023, December 19). Tin(II) chloride. Retrieved from [Link][1]
-
Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. Retrieved from [Link][11]
-
Wikipedia. (2023, October 29). Reduction of nitro compounds. Retrieved from [Link][16]
-
Donald, C. E. (1963). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. UNH Scholars' Repository. Retrieved from [Link]
-
Ceramic Glazes. (n.d.). Tin(II) Chloride: Properties, Uses, and Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][8]
-
Gogoi, P., et al. (2006). Tin(II) chloride‐mediated synthesis of 2‐substituted benzoxazoles. Synthetic Communications, 36(18), 2635-2641. Retrieved from [Link][20]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link][12]
-
The Chemistry Concept. (2020, August 24). Lithium Aluminium Hydride vs Sodium Borohydride | Reactivity difference | Reducing agents | LiAlH4. Retrieved from [Link][10]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link][3]
-
Singh, O. M., & Devi, L. (2013). Stannous Chloride as a Versatile Catalyst in Organic Synthesis. Current Organic Chemistry, 17(5), 454-474. Retrieved from [Link][20]
-
Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43(8), 1753-1754. Retrieved from [Link]
-
Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4?. Retrieved from [Link][5]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link][9]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link][21]
-
Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. Retrieved from [15]
-
SlidePlayer. (n.d.). Metal Hydride Reduction. Retrieved from [Link][22]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link][4]
-
Sciencemadness Discussion Board. (2008, August 27). Reductions of Nitro groups with Zn and acid. Retrieved from [Link][19]
-
YouTube. (2022, May 31). Nitro to amine reduction by activated zinc. Retrieved from [Link][18]
-
Wikipedia. (2023, December 1). Sodium borohydride. Retrieved from [Link][6]
-
Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link][13]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 22. uop.edu.pk [uop.edu.pk]
Technical Support Center: Storage and Handling of 3-Hydrazinobenzoic Acid Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Hydrazinobenzoic acid hydrochloride (CAS No. 87565-98-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Due to the inherent reactivity of its hydrazine moiety, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting, FAQs, and validated protocols to prevent oxidation during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: My solid this compound, which was initially a light cream color, has turned dark brown. Can I still use it?
A: A significant color change to dark brown or black is a strong visual indicator of oxidation and degradation. The hydrazine group has likely been compromised. Using the degraded compound will lead to lower reaction yields, the formation of impurities, and potentially complete reaction failure. We strongly advise against using a visibly discolored reagent and recommend procuring a fresh lot for reliable and reproducible results.
Q2: What are the absolute ideal storage conditions for this compound to maximize its shelf life?
A: The ideal storage conditions aim to eliminate all factors that promote oxidation. This includes storing the compound in a tightly sealed, light-resistant (amber) glass container under a positive pressure of a dry, inert gas such as argon or nitrogen.[1] The container should be kept in a cool, dark, and dry environment, such as a desiccator cabinet placed in a refrigerator (+2 to +8 °C).[2] Storing under nitrogen is a specific recommendation from some suppliers.[3][4]
Q3: My lab doesn't have a glove box. How can I safely handle this air-sensitive reagent?
A: While a glove box provides the most secure environment, you can effectively handle air-sensitive reagents using Schlenk line techniques.[5] This involves using specialized glassware connected to a dual manifold that provides both vacuum and a supply of dry inert gas (nitrogen or argon). By evacuating the air from your flask and backfilling with inert gas multiple times, you can create a suitable atmosphere for handling the compound.[6] For dispensing, use a Sure/Seal™-style bottle, which allows for removal via syringe through a septum while maintaining a positive pressure of inert gas inside.[6]
Q4: How can I quantitatively check the purity of my stored this compound?
A: The most reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pure sample will show a single major peak at a characteristic retention time. Degraded samples will exhibit additional peaks corresponding to oxidation byproducts.[7][8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to assess purity by observing the characteristic signals of the compound and detecting the presence of impurity signals.
Q5: What is the primary chemical reason this compound degrades?
A: The primary cause is the oxidation of the arylhydrazine functional group (-NHNH₂). This group is readily oxidized, especially in the presence of atmospheric oxygen.[9] The oxidation process can be accelerated by exposure to light, moisture, and trace metal ion contaminants.[10][11] This reaction ultimately leads to the cleavage of the hydrazine moiety and the formation of various degradation products, rendering the compound ineffective for its intended synthetic purpose.[9]
Section 2: The Science of Degradation - Understanding the "Why"
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanism. The hydrazine group is an excellent reducing agent, meaning it is easily oxidized. The process is not a simple addition of oxygen but a complex free-radical pathway.
The Oxidative Pathway: The degradation of arylhydrazines in the presence of an oxidant (like atmospheric O₂) proceeds through a series of steps. It typically involves the formation of N-centered radicals and an unstable diazene intermediate. This intermediate can readily extrude a molecule of dinitrogen (N₂), which is an energetically favorable process, resulting in the formation of a carbon-centered radical on the aromatic ring.[9] This highly reactive species can then participate in various side reactions, leading to a mixture of impurities.
Factors that catalyze this process include:
-
Oxygen: The primary oxidant.[12]
-
Moisture: Can facilitate proton transfer steps in the oxidation pathway.
-
Light: Provides the energy to initiate radical reactions (photo-oxidation).[10]
-
Transition Metal Ions (e.g., Cu²⁺, Fe³⁺): Can act as potent catalysts for the autoxidation of hydrazines.[11][13]
Below is a simplified diagram illustrating the vulnerability of the hydrazine group.
Caption: Simplified pathway of oxidative degradation.
Section 3: Best Practices for Storage and Handling
Adherence to strict, standardized protocols is the most effective way to preserve the integrity of this compound.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Displaces oxygen to prevent oxidation.[12][14] |
| Temperature | +2 to +8 °C (Refrigerated) | Slows the rate of chemical degradation.[5] |
| Light Exposure | Dark (Amber Vial) | Prevents photo-oxidation.[2][10] |
| Moisture | Dry (Store in a desiccator) | Prevents hydrolysis and moisture-catalyzed oxidation.[5] |
| Container | Tightly Sealed Glass | Prevents ingress of atmospheric oxygen and moisture.[15] |
Protocol 1: Long-Term Storage Under Inert Gas
This protocol is for preparing a new bottle of the reagent for long-term storage.
Objective: To replace the atmospheric air in the headspace of the container with a dry, inert gas.
Materials:
-
New, unopened container of this compound.
-
Schlenk line or a manifold with vacuum and inert gas (Argon or Nitrogen) supply.
-
Parafilm or electrical tape.
-
Secondary containment (desiccator cabinet).
Procedure:
-
Place the unopened manufacturer's bottle inside a larger Schlenk flask or connect it carefully to the Schlenk line via an adapter if possible. Causality: This step prepares the vessel for atmosphere exchange.
-
Carefully and slowly open the vacuum on the Schlenk line to evacuate the air from the flask containing the bottle. Do not apply a high vacuum abruptly to avoid disturbing the solid powder.
-
Close the vacuum and slowly backfill the flask with dry nitrogen or argon. You should hear the gas flowing in.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been purged.[6] Causality: Multiple cycles are necessary to reduce the oxygen concentration to parts-per-million levels, effectively halting oxidation.
-
After the final backfill, while maintaining a positive pressure of inert gas, quickly open the flask, tighten the cap on the reagent bottle, and wrap the cap and neck junction securely with Parafilm.
-
Place the sealed bottle inside a desiccator cabinet.
-
Store the desiccator in a refrigerator (+2 to +8 °C) away from light sources.
Protocol 2: Aliquoting Reagent Using Inert Atmosphere Techniques
This protocol describes how to safely remove a portion of the reagent without compromising the entire bottle. This is best performed using a reagent bottle equipped with a septum, such as a Sure/Seal™ bottle.
Objective: To dispense the solid reagent while maintaining a strictly inert atmosphere.
References
- 1. Inert gas - Wikipedia [en.wikipedia.org]
- 2. Storage instructions for chemical reagents [en.hnybio.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. airproducts.ie [airproducts.ie]
- 13. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 14. What Are 3 Uses Of Inert Gases? Prevent Fires, Preserve Quality, And Ensure Purity - Kintek Solution [kindle-tech.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Column chromatography purification of 3-Hydrazinobenzoic acid derivatives
An in-depth guide to successfully purifying 3-hydrazinobenzoic acid and its derivatives using column chromatography, designed for chemistry professionals. This guide provides a comprehensive technical support center, including detailed troubleshooting, frequently asked questions, and validated experimental protocols.
Technical Support Center: Purifying 3-Hydrazinobenzoic Acid Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. 3-Hydrazinobenzoic acid and its derivatives are a class of compounds that demand a careful and informed approach to column chromatography. Their bifunctional nature, possessing both a basic hydrazine moiety and an acidic carboxylic acid group, creates a unique set of challenges related to polarity, stability, and interaction with the stationary phase.
This guide is structured to anticipate and solve the specific problems you may encounter. We will move from foundational questions to deep troubleshooting, providing not just steps, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when setting up their purification.
Q1: What is the biggest challenge when purifying 3-hydrazinobenzoic acid derivatives on silica gel?
The primary challenge is the compound's dual chemical nature. The hydrazine group is basic and nucleophilic, while the carboxylic acid group is acidic. On standard silica gel, which is inherently acidic due to surface silanol groups (Si-OH), several issues arise:[1][2]
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Strong Binding: The basic hydrazine can form strong acid-base interactions with the acidic silica, leading to very high retention, significant band broadening (tailing), or even irreversible adsorption.[1]
-
Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive hydrazine compounds.[3]
-
Zwitterionic Character: Depending on the derivative and solvent environment, the molecule can exhibit zwitterionic properties, further increasing its polarity and making elution difficult with standard non-polar solvent systems.
Q2: Should I use normal-phase or reversed-phase chromatography?
The choice depends on the overall polarity of your specific derivative.
-
Normal-Phase (e.g., Silica Gel): This is the most common and accessible method. It is generally suitable if your derivative is soluble in moderately polar organic solvents like ethyl acetate or dichloromethane. However, it requires careful optimization of the mobile phase with additives to manage the compound's reactive functional groups.[4]
-
Reversed-Phase (e.g., C18-bonded silica): This is an excellent alternative for highly polar derivatives that are more soluble in water/acetonitrile/methanol mixtures.[3][5] It can often provide better peak shapes for ionizable compounds, especially when the mobile phase pH is controlled with buffers.[6]
Q3: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
This indicates your compound is very polar. You need a more polar mobile phase. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[7] Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase it. If it still doesn't move, a system containing a small amount of ammonia in methanol can be highly effective for very polar, basic compounds.[3]
Q4: Do I need to use additives in my mobile phase?
Yes, almost certainly. For purifying these derivatives on silica gel, additives are critical for obtaining good peak shape and recovery.
-
To Counteract the Basic Hydrazine: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (typically 0.1-1% v/v).[1][7] The additive competes with your compound for the acidic sites on the silica, preventing strong adsorption and reducing tailing.
-
To Counteract the Acidic Carboxyl Group: If tailing persists and is suspected to be from the carboxylic acid, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) can help. This keeps the carboxyl group protonated (COOH instead of COO-), reducing its polarity and interaction with the silica.[2]
Caution: Do not add an acid and a base to the mobile phase simultaneously, as they will neutralize each other. Choose the additive that addresses the more problematic functional group, which is typically the hydrazine on acidic silica.
Troubleshooting Guide: From Tailing Peaks to Low Yield
This guide provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of 3-hydrazinobenzoic acid derivatives.
Problem 1: Poor Separation - Tailing or Streaking Peaks
| Possible Cause | Diagnostic Check | Solution |
| Strong Analyte-Silica Interaction | The peak has a "comet" shape, gradually sloping back to the baseline after the peak maximum. | Primary Solution: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). The TEA will occupy the acidic silanol sites, minimizing the interaction with the basic hydrazine group.[1] |
| Compound Ionization | Tailing is severe, and the compound may appear as a long streak rather than a distinct spot on TLC. | For the carboxylic acid, ensure it remains protonated by adding 0.5% acetic acid to the eluent. This is less common than issues with the hydrazine but can be effective.[2] |
| Column Overload | Peaks are symmetrical at low concentration (TLC) but tail significantly on the column. | Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel mass, but this is highly compound-dependent. Use a larger column if necessary. |
Problem 2: Low or No Recovery of Compound
| Possible Cause | Diagnostic Check | Solution |
| Irreversible Adsorption | The compound is visible on the TLC plate but never elutes from the column, even with highly polar solvents. | Solution 1 (Deactivation): Use "deactivated" silica. This can be prepared by pre-treating standard silica gel with TEA. Alternatively, use a different stationary phase like neutral or basic alumina, which is less acidic.[3][5] Solution 2 (Stronger Eluent): Try a "flush" with 5-10% methanol in DCM, potentially with 1% ammonia or TEA.[3] |
| On-Column Decomposition | A new, more polar spot appears on the TLC plate after spotting the crude mixture and letting it sit for 30-60 minutes. Or, fractions contain multiple new spots not present in the starting material. | Solution 1 (2D TLC): Run a 2D TLC to confirm instability. Spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, decomposition is occurring.[3] Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase like Florisil or neutral alumina.[3] Solution 3 (Work Fast): Pack the column and run the purification as quickly as possible (flash chromatography) to minimize the compound's contact time with the silica. |
| Compound Eluted in Solvent Front | Early fractions show nothing, and later fractions are also empty. | Check the very first fraction that came off the column. If the compound is unexpectedly non-polar or the initial eluent was too strong, it may have eluted immediately.[3] |
Problem 3: The Compound Will Not Elute (Stuck at the Origin)
| Possible Cause | Diagnostic Check | Solution |
| Insufficient Eluent Polarity | On TLC, the Rf value is 0 even in 100% ethyl acetate. | Solution 1 (Polar Solvent System): Switch to a more polar solvent system, such as 1-10% Methanol in Dichloromethane.[7] Solution 2 (Ammonia System): For extremely polar basic compounds, a mobile phase of 1-10% of a [10% ammonium hydroxide in methanol] stock solution mixed into dichloromethane can be very effective.[3] |
| Poor Solubility in Eluent | The compound streaks from the origin on the TLC plate, indicating it is not fully dissolving and moving with the solvent front. | Solution 1 (Dry Loading): Adsorb the crude material onto a small amount of silica gel or Celite before loading it onto the column. This "dry loading" method prevents issues from using a strong, solubilizing solvent for initial loading.[8] Solution 2 (Reversed-Phase): If the compound is soluble in water/methanol/acetonitrile, reversed-phase chromatography is likely a better choice.[5] |
Visualizing the Troubleshooting Process
This diagram illustrates a logical workflow for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting column chromatography.
Validated Experimental Protocol: Flash Chromatography
This protocol provides a reliable starting point for the purification of a moderately polar 3-hydrazinobenzoic acid derivative.
Objective: To purify 500 mg of a crude 3-hydrazinobenzoic acid derivative.
1. TLC and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or acetone). b. Spot on a silica TLC plate and test various solvent systems. Aim for a target compound Rf of 0.25 - 0.35 . c. Start with Hexane/Ethyl Acetate mixtures. If the compound does not move, switch to Dichloromethane/Methanol. d. Crucially, test the chosen solvent system with 1% triethylamine (TEA) added. Observe if peak shape improves and Rf increases slightly. The system with TEA is your mobile phase. For this example, let's assume 70:30 Ethyl Acetate/Hexane + 1% TEA gives an Rf of 0.3.
2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (e.g., 40 mm diameter for ~50 g of silica). b. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[9] c. In a beaker, mix ~50 g of silica gel (230-400 mesh) with your initial, least polar eluent (e.g., 90:10 Hexane/EtOAc + 1% TEA) to form a slurry.[9] d. Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles are trapped.[9] e. Let the solvent level drop to the top of the silica bed, but never let the column run dry .
3. Sample Loading (Dry Loading Recommended): a. Dissolve your 500 mg of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of acetone or DCM). b. Add ~2-3 g of silica gel to this solution.[8] c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8] d. Carefully add this powder to the top of the packed silica bed in the column. e. Gently add a thin layer of sand on top of your sample to prevent disturbance.[8]
4. Elution and Fraction Collection: a. Carefully add your mobile phase (70:30 EtOAc/Hex + 1% TEA) to the column. b. Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate (e.g., ~2 inches/minute). c. Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions. d. Once the target compound begins to elute, collect fractions until it is no longer detected by TLC. e. If impurities are slow-moving, you can increase the polarity of the eluent (gradient elution) to flush the column faster after your product has been collected.
5. Post-Purification: a. Combine the pure fractions. b. Remove the solvent (and TEA) using a rotary evaporator. Co-evaporating with a solvent like toluene can help remove the last traces of TEA. c. Place the purified compound under high vacuum to remove residual solvents. d. Obtain the final mass and characterize the product (NMR, MS) to confirm purity.
Purification Workflow Diagram
This diagram outlines the standard operational sequence for a successful column chromatography purification.
Caption: Standard workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support center for the purification of 3-Hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its recrystallization behavior?
A1: this compound is a highly polar organic salt. Its key features are:
-
Anilinic Hydrazine Group (-NHNH3+): The protonated hydrazine group is a salt, making the molecule highly polar and prone to strong hydrogen bonding.
-
Carboxylic Acid Group (-COOH): This group is also polar and capable of hydrogen bonding.
-
Aromatic Ring: The benzene ring provides some non-polar character but is heavily influenced by the two polar functional groups.
The presence of both a hydrochloride salt and a carboxylic acid makes the molecule "zwitterionic-like" in character, leading to high solubility in polar protic solvents like water and alcohols. A supplier datasheet notes that the free base form is "very soluble in water"[1][2], and this high solubility presents the primary challenge in achieving good recovery during recrystallization.
Q2: What is the best starting point for selecting a recrystallization solvent?
A2: Given the high polarity and water solubility, a single solvent system using only water is likely to result in poor yields.[3] Therefore, a mixed-solvent system or a polar protic solvent other than water is the recommended starting point.
-
Alcohol-Water Mixtures (e.g., Ethanol/Water or Methanol/Water): This is often the most successful approach. The compound is dissolved in a minimal amount of hot alcohol (the "good" solvent), and water (the "anti-solvent") is added dropwise to the hot solution until the cloud point is reached. This technique carefully modulates the polarity of the solvent system to find a point where the compound is soluble when hot but insoluble when cold. A procedure for a similar compound, 3-chloroindazole, specifies recrystallization from 20% ethanol, highlighting the utility of this approach.[4]
-
Acidified Water: For many hydrochloride salts, solubility can be decreased by the common ion effect. A procedure for purifying phenylhydrazine hydrochloride involves dissolving the crude salt in hot water and then adding concentrated hydrochloric acid to induce crystallization upon cooling.[5] This method increases the chloride ion concentration, pushing the equilibrium towards the solid salt.
-
Polar Protic Solvents (e.g., Ethanol, 2-Propanol): While absolute ethanol can sometimes be too strong a solvent for hydrochloride salts, leading to low recovery, it can be effective.[6] 2-Propanol is often a preferred alternative as it is slightly less polar.
Q3: My compound appears discolored. Should I use activated charcoal?
A3: Yes, if your crude this compound is colored (e.g., light yellow, tan, or brown), it often indicates the presence of colored, highly conjugated impurities. Activated charcoal is effective at adsorbing these types of impurities.
Mechanism: Activated charcoal has a high surface area with a network of pores that trap large, flat, conjugated molecules while leaving your smaller target molecule in solution.
Procedure: Add a small amount (1-2% of your solute's mass) of activated charcoal to the hot, dissolved solution before the hot filtration step. Boil the solution with the charcoal for a few minutes to ensure complete adsorption. It is critical to perform a hot gravity filtration immediately after to remove the charcoal. Never add charcoal to a boiling or superheated solution , as it can cause violent bumping.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No crystals form after cooling, even in an ice bath. | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | 1. Reduce Solvent Volume: Gently boil off a portion of the solvent to concentrate the solution. Allow it to cool again. 2. Induce Nucleation: a) Scratch Method: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments provide nucleation sites.[7] b) Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[7] |
| The compound "oils out" instead of forming crystals. | 1. High impurity level: Impurities can depress the melting point of the solid, causing it to separate as a liquid. 2. Solution is too concentrated. 3. Cooling is too rapid. | 1. Reheat and Dilute: Reheat the flask to dissolve the oil. Add a small amount of the primary (good) solvent (e.g., ethanol) to decrease the concentration slightly. 2. Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature. |
| Crystal yield is very low. | 1. Too much solvent added initially. 2. The compound is too soluble in the chosen cold solvent system. 3. Premature crystallization during hot filtration. | 1. Concentrate the Mother Liquor: After filtering your first crop of crystals, boil the filtrate to reduce its volume. Cool it again to obtain a second crop of crystals (which may be slightly less pure). 2. Adjust Solvent System: Re-evaluate your solvent choice. Try a more non-polar system, such as increasing the proportion of water in an alcohol/water mixture or switching from methanol to ethanol or 2-propanol. 3. Ensure Hot Filtration is Hot: Preheat your funnel and filter paper with hot solvent before filtering your dissolved compound to prevent it from crashing out on the filter paper.[8] |
| The purified crystals are still colored. | 1. Insufficient activated charcoal was used. 2. The impurity is not well-adsorbed by charcoal. | 1. Repeat Recrystallization: Perform a second recrystallization, ensuring you use a fresh portion of activated charcoal. 2. Consider Alternative Purification: If color persists, the impurity may need to be removed by a different method, such as column chromatography, before recrystallization. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
References
- 1. parchem.com [parchem.com]
- 2. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 3. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
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- 8. ocw.mit.edu [ocw.mit.edu]
Managing reaction times for efficient 3-Hydrazinobenzoic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Hydrazinobenzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during this multi-step synthesis.
I. Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions to optimize your reaction outcomes.
Question 1: My diazotization reaction is slow or incomplete, indicated by a weak or negative starch-iodide test. What are the potential causes and how can I fix this?
Answer:
A sluggish or incomplete diazotization of 3-aminobenzoic acid is a common hurdle. The primary reasons often revolve around temperature control and the quality of your reagents.
Causality and Solutions:
-
Temperature Excursions: The diazonium salt intermediate is thermally unstable. The reaction temperature must be strictly maintained between 0-5°C.[1][2] An increase above this range can lead to decomposition of the diazonium salt, resulting in lower yields and the formation of phenolic byproducts.
-
Corrective Action: Ensure your ice-salt bath is well-maintained throughout the sodium nitrite addition. Add the sodium nitrite solution slowly, dropwise, allowing the reaction to dissipate heat effectively.[3]
-
-
Reagent Purity: The purity of both the 3-aminobenzoic acid and sodium nitrite is critical. Impurities in the starting amine can interfere with the diazotization process. Old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.
-
Corrective Action: Use freshly opened or properly stored reagents. If you suspect the quality of your sodium nitrite, you can add a small amount of solid sodium nitrite until a positive starch-iodide test is achieved.[3]
-
-
Insufficient Acid: An adequate amount of hydrochloric acid is necessary to fully protonate the 3-aminobenzoic acid and to generate nitrous acid in situ from sodium nitrite.[4]
-
Corrective Action: Ensure the molar ratio of hydrochloric acid to the starting amine is at least 2.5 to 3:1.[1]
-
Question 2: The reduction of the diazonium salt is yielding a low amount of the desired this compound. What factors influence the efficiency of this step?
Answer:
The reduction step is critical for the successful synthesis of the final product. Low yields can often be attributed to the choice of reducing agent, pH control, and reaction temperature.
Causality and Solutions:
-
Choice and Stoichiometry of Reducing Agent: Common reducing agents for this synthesis include stannous chloride (SnCl₂), sodium sulfite, and sodium metabisulfite.[2][5][6] The stoichiometry of the reducing agent is crucial; an insufficient amount will lead to incomplete reduction.
-
Corrective Action: When using stannous chloride, a common protocol suggests using at least two equivalents relative to the starting amine.[7] For sodium metabisulfite, ensure it is used in sufficient excess.
-
-
pH Control: The pH of the reduction reaction is a key parameter. For reductions using sulfites, a pH range of 7-9 is often optimal.[1][6] Deviations from this range can lead to side reactions and decreased yield.
-
Corrective Action: Carefully monitor and adjust the pH of the reaction mixture during the addition of the diazonium salt solution.
-
-
Temperature Management: While the diazotization requires low temperatures, the reduction step is typically performed at a slightly higher temperature, for instance, between 15-25°C when using sodium metabisulfite.[1]
-
Corrective Action: Allow the reaction mixture to warm to the appropriate temperature for the chosen reducing agent to ensure an efficient reaction rate.
-
Question 3: I am observing significant impurity formation in my final product. What are the likely side reactions, and how can they be minimized?
Answer:
Impurity formation can occur at various stages of the synthesis. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
Phenolic Impurities: As mentioned, decomposition of the diazonium salt at elevated temperatures can form 3-hydroxybenzoic acid.
-
Preventative Measures: Strict temperature control during diazotization is the most effective way to prevent this.
-
-
Over-reduction: In some cases, the hydrazine group can be further reduced, leading to the formation of 3-aminobenzoic acid.
-
Preventative Measures: Careful control of the reducing agent stoichiometry and reaction time can help minimize over-reduction.
-
-
Azo Coupling: Diazonium salts can couple with unreacted 3-aminobenzoic acid or other aromatic species present to form colored azo compounds.
-
Preventative Measures: Ensure efficient stirring and slow addition of the sodium nitrite to maintain a low concentration of the diazonium salt at any given time.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the overall reaction scheme for the synthesis of this compound?
The synthesis is typically a three-step process starting from 3-aminobenzoic acid:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C).[1][2]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative using a suitable reducing agent such as stannous chloride or sodium metabisulfite.[2][6]
-
Hydrolysis and Isolation: The reaction mixture is then acidified to precipitate the this compound, which can be isolated by filtration.[1][8]
What are the critical safety precautions to consider during this synthesis?
-
Handling Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic.[9][10][11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and use them immediately in the next step.
-
Corrosive Reagents: The synthesis involves the use of strong acids like concentrated hydrochloric acid, which are corrosive.[9] Handle with care and appropriate PPE.
How can I optimize the reaction time for this synthesis?
Optimizing reaction time involves a careful balance of several factors:
-
Temperature: While the diazotization must be kept cold to prevent decomposition, slightly elevated temperatures during the reduction step can increase the reaction rate.[1][13]
-
Concentration: Higher concentrations of reactants can lead to faster reaction rates, but this must be balanced with the ability to control the reaction temperature and prevent side reactions.
-
Choice of Reducing Agent: Some reducing agents may offer faster reaction times than others. For example, one patent suggests that using sodium metabisulfite can significantly shorten the reaction time compared to other methods.[6]
III. Quantitative Data Summary
| Parameter | Diazotization Step | Reduction Step (with Sodium Metabisulfite) | Hydrolysis Step |
| Temperature | 0-5 °C[1][2] | 15-25 °C[1] | 95-100 °C[1] |
| pH | < 2[1] | 7-9[1][6] | Acidic |
| Typical Duration | 20-30 minutes[1] | ~30 minutes[6] | 25-35 minutes[1] |
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis.
Step 1: Diazotization of 3-Aminobenzoic Acid
-
In a beaker equipped with a magnetic stirrer, suspend 3-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5°C.[1]
-
Confirm the completion of the reaction with a positive test on starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium metabisulfite in water).
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining the appropriate temperature and pH for the chosen reducing agent.
-
After the addition is complete, allow the reaction to stir for the recommended time to ensure complete reduction.
Step 3: Hydrolysis and Isolation
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.
-
If necessary, gently heat the mixture to complete the hydrolysis.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the final product under vacuum.
V. Workflow for Optimizing Reaction Times
Caption: Workflow for optimizing reaction times in the synthesis of this compound.
VI. References
-
Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015-10-06).
-
Safety and Handling of Hydrazine - DTIC.
-
Material Safety Data Sheet - Hydrazine Monohydrate 99% - Cole-Parmer.
-
Hydrazine. Standard Operating Procedure.
-
CN101337910A - Method for preparing this compound - Google Patents.
-
indazole - Organic Syntheses Procedure.
-
3-HYDRAZINOBENZOIC ACID synthesis - ChemicalBook.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed Central. (2020-10-27).
-
Facile and Convenient Synthesis of Aryl Hydrazines via Copper-Catalyzed C-N Cross-Coupling of Aryl Halides and Hydrazine Hydrate. | Request PDF - ResearchGate.
-
Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. | Request PDF - ResearchGate.
-
This compound - Manasa Life Sciences.
-
Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals.
-
Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes - Unacademy.
-
Optimizing reaction conditions for 4-Hydrazinobenzoic acid derivatization - Benchchem.
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
-
3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - ChemicalBook.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016-05-27).
-
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate.
-
CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents.
-
An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution - Benchchem.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org.
-
Diazotisation - Organic Chemistry Portal.
-
3-HYDRAZINOBENZOIC ACID | 38235-71-1 - ChemicalBook.
-
3-Hydrazinobenzoic Acid | CAS No- 38235-71-1 | Simson Pharma Limited.
-
3-Hydrazinobenzoic acid | 38235-71-1 | FH70886 | Biosynth.
-
Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 3-Hydrazinobenzoic Acid Hydrochloride: An HPLC-Centric Comparative Analysis
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-Hydrazinobenzoic acid hydrochloride is a crucial reagent and building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. As with any starting material in a regulated production environment, its purity is not merely a quality metric but a critical determinant of the final product's safety, efficacy, and stability. The presence of impurities—be they residual starting materials from its own synthesis[1], by-products, or degradants—can have cascading effects on reaction yields, impurity profiles, and the toxicological safety of the Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of methods to explain the scientific rationale behind procedural choices, compare HPLC with orthogonal techniques, and provide a robust, field-tested protocol that ensures trustworthy and reproducible results.
The Analytical Challenge: The Reactive Nature of Hydrazines
Before delving into methodologies, it's crucial to understand the inherent challenges posed by the hydrazine moiety. Hydrazines are reactive nucleophiles and reducing agents, making them susceptible to oxidation and degradation.[2] This reactivity can complicate analysis, potentially leading to the on-column degradation of the analyte or inaccurate quantification if not properly controlled. Furthermore, certain process-related impurities, such as free hydrazine, are potentially genotoxic and must be controlled at parts-per-million (ppm) levels, demanding highly sensitive analytical approaches.[3][4]
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
For the purity assessment of an aromatic, moderately polar compound like this compound, RP-HPLC is the undisputed method of choice due to its high resolving power, precision, and robustness.[5]
Causality Behind Method Development Choices
A robust HPLC method is not a matter of chance but of deliberate, scientifically-grounded decisions.
-
Column Selection (The Stationary Phase): The goal is to achieve optimal retention and separation of the main analyte from its potential impurities. An Inertsil ODS-3V C18 column (or equivalent) is an excellent starting point.[3][6][7]
-
Why a C18 phase? The octadecylsilane (C18) stationary phase provides strong hydrophobic interactions with the benzene ring of the analyte, ensuring adequate retention.
-
Why "Inertsil" or an equivalent end-capped column? The hydrochloride salt and the free carboxylic acid group can interact with residual, acidic silanol groups on the silica backbone of the column, leading to poor peak shape (tailing). High-purity, end-capped silica columns minimize these secondary interactions, ensuring symmetrical peaks, which are essential for accurate integration and quantification.
-
-
Mobile Phase Design (The Eluent): The mobile phase must be optimized for retention, resolution, and analyte stability.
-
Aqueous Component: An acidic buffer is non-negotiable. A 0.1% solution of phosphoric acid or formic acid in HPLC-grade water (pH ~2.5-3.0) is recommended. The low pH serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ≈ 4-5), rendering it neutral. This ensures consistent retention on the non-polar C18 column and prevents peak tailing associated with ionized acids.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for this type of compound.
-
Why? Acetonitrile typically offers lower viscosity (leading to better column efficiency) and a lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.
-
-
Elution Mode: A gradient elution program, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, is superior to an isocratic method.[6][7][8] This approach allows for the effective elution of early-eluting polar impurities while also ensuring that any late-eluting, non-polar impurities are washed from the column in a reasonable timeframe, providing a complete picture of the sample's purity.
-
-
Detection: A Photodiode Array (PDA) or UV-Vis detector is standard.
-
Wavelength Selection: The optimal wavelength should be the λmax (wavelength of maximum absorbance) of 3-Hydrazinobenzoic acid to ensure maximum sensitivity for the main peak and its structurally similar impurities. A preliminary scan of the analyte standard from 200-400 nm is essential. For many benzoic acid derivatives, a wavelength between 230 nm and 254 nm is a reasonable starting point.[5][6] A PDA detector provides the added advantage of assessing peak purity, confirming that a single chromatographic peak corresponds to a single component.
-
Workflow for HPLC Purity Analysis
Below is a logical workflow diagram for the entire purity assessment process.
Caption: Workflow for HPLC-based purity assessment of 3-Hydrazinobenzoic acid HCl.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as per ICH guidelines to ensure the analytical setup is performing correctly before sample analysis.[3][6]
1. Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | HPLC System | Quaternary Pump, Autosampler, PDA/UV Detector | | Column | Inertsil ODS-3V, 4.6 x 250 mm, 5 µm (or equivalent) | | Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 25 | 70 | | | 30 | 90 | | | 32 | 10 | | | 37 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection | 240 nm (or determined λmax) | | Injection Volume | 10 µL | | Run Time | 37 minutes |
2. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Note: A higher concentration for the sample solution is used to improve the detection of impurities at the 0.1% level.
3. System Suitability Test (SST)
-
Inject the Diluent (Blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five (5) times.
-
Evaluate the results against the following criteria:
-
Tailing Factor (Asymmetry): Not more than 1.5.
-
Theoretical Plates (Efficiency): Not less than 2000.
-
%RSD for Peak Area: Not more than 2.0% for the 5 replicate injections.
-
4. Procedure
-
Once the SST criteria are met, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram with an area greater than 0.05%. Disregard any peaks from the Blank.
5. Calculation The purity is typically calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Comparison with Orthogonal Analytical Techniques
No single analytical method is infallible. Employing an orthogonal method—one that relies on a different scientific principle for separation or detection—is a cornerstone of robust analytical validation.
| Technique | Principle | Pros | Cons | Best For |
| RP-HPLC-UV | Chromatographic separation based on polarity, with UV detection.[5] | High precision, robust, excellent for quantifying known and unknown impurities, widely available. | Requires impurities to have a UV chromophore; structural identification is not possible. | Routine QC, purity/impurity profiling, stability testing. |
| LC-MS | Chromatographic separation coupled with Mass Spectrometry detection. | Provides molecular weight information, enabling definitive identification of unknown impurities.[7] | More complex instrumentation, quantification can be challenging without standards, matrix effects. | Impurity identification and structural elucidation during process development and degradation studies. |
| GC-MS | Separation of volatile compounds in the gas phase, with MS detection. | Excellent for residual solvents and volatile impurities. High sensitivity for specific analytes after derivatization.[4] | Not suitable for non-volatile compounds like 3-hydrazinobenzoic acid without derivatization, which adds complexity.[2] | Analysis of genotoxic impurities like free hydrazine (after derivatization), residual solvents. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Primary method; does not require a reference standard of the analyte. Provides structural confirmation and purity in one experiment.[2] | Lower sensitivity than HPLC (typically >0.1% level), requires specialized equipment and expertise, complex mixtures are difficult to analyze. | Certifying reference standards, purity assignment of materials where a high-purity standard is unavailable. |
| Titration | Volumetric analysis based on a chemical reaction (e.g., acid-base, redox). | Simple, inexpensive, high precision for assay of the main component. | Non-specific; it will quantify any substance that reacts with the titrant, not just the analyte of interest. Not suitable for impurity profiling.[9] | A quick, orthogonal assay method for the main component, complementing the HPLC purity method. |
Conclusion and Best Practices
For the comprehensive purity assessment of this compound, a well-developed, gradient RP-HPLC method stands as the primary and most effective tool . Its ability to separate and quantify a wide range of potential impurities makes it indispensable for routine quality control and stability testing.
However, a truly robust analytical strategy embraces orthogonality. The HPLC method should be complemented, particularly during development, by LC-MS for the definitive identification of unknown impurities . Furthermore, specific methods like derivatization-GC-MS should be considered for monitoring potentially genotoxic process impurities like free hydrazine, which may be present at levels below the detection limits of a standard HPLC-UV method. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of this critical synthetic intermediate.
References
-
Reddy SK, Sharma S, Singh A. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. 2018; 8(6-s):125-134. Available from: [Link]
-
Anerao A, et al. DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences. 2015; 4(11):1945-1961. Available from: [Link]
-
IJNRD. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. International Journal of Novel Research and Development. Available from: [Link]
-
Vaddeswaram, Guntur. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. 2022; 15(2). Available from: [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
- Google Patents. CN101337910A - Method for preparing this compound.
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. 2017; 21(9):1236-1253. Available from: [Link]
-
ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. 2021; 6(47):31689–31698. Available from: [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. 2019; 66(4):611-618. Available from: [Link]
-
Organic Syntheses. INDAZOLE. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. Available from: [Link]
-
Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Microchemical Journal. 2024; 199:110118. Available from: [Link]
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- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Structural Elucidation of Synthesized Derivatives
Introduction: Beyond Synthesis to Certainty
In the realm of chemical synthesis, the creation of a new molecule is only the first chapter. The most critical epilogue is the unambiguous confirmation of its structure. Assuming a structure based on reaction mechanisms alone is a perilous shortcut that can invalidate biological, material, or mechanistic studies that follow. Spectroscopic analysis provides the empirical evidence required to transform a proposed structure into a confirmed molecular entity.
This guide offers a comparative framework for employing a multi-spectroscopic approach to structural elucidation. It is designed for researchers and drug development professionals, moving beyond a simple recitation of techniques to explain the strategic choices and data synergy that underpin confident structural assignment. We will explore the core techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not as isolated tools, but as an integrated workflow for building a comprehensive and self-validating structural picture.
The Strategic Workflow: An Integrated Approach
The confirmation of a novel chemical structure is not a linear process but a cycle of hypothesis and verification. Each spectroscopic technique provides a unique piece of the puzzle. The most robust strategy involves integrating these pieces to build a consensus structure that is consistent with all acquired data.
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the atomic framework (C-H backbone) and the connectivity between atoms.
¹H NMR: Mapping the Proton Environment
-
Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The position of a signal (chemical shift, δ) indicates the electron density around the proton, the area under the signal (integration) corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
Experimental Causality: This is often the first experiment run after synthesis. Its high sensitivity and rapid acquisition time provide a quick assessment of sample purity and the presence of expected proton types (e.g., aromatic, aliphatic, vinylic). An unexpectedly complex spectrum may indicate impurities or an unpredicted reaction outcome.
-
Data Interpretation:
-
Chemical Shift (δ, ppm): Protons in electron-poor environments (near electronegative atoms like O, N, or halogens) are "deshielded" and appear at a higher ppm (downfield). Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield).
-
Integration: The relative area of each peak corresponds to the ratio of protons giving rise to that signal.
-
Spin-Spin Splitting (Coupling): Protons on adjacent carbons influence each other's magnetic field, splitting signals into multiplets (doublet, triplet, etc.). The (n+1) rule is a common guide, where 'n' is the number of equivalent neighboring protons.
-
¹³C NMR: Visualizing the Carbon Skeleton
-
Principle: This technique identifies all unique carbon atoms in a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), these experiments require more sample or longer acquisition times than ¹H NMR.
-
Experimental Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon backbone of the molecule. It is essential for identifying quaternary carbons (carbons with no attached protons) which are invisible in ¹H NMR. It also helps resolve ambiguities where proton signals may overlap.
-
Data Interpretation:
-
Chemical Shift (δ, ppm): The chemical shift range for carbons is much larger than for protons (~0-220 ppm), leading to less signal overlap. Carbonyl carbons appear far downfield (>160 ppm), while aliphatic carbons are upfield (<60 ppm).
-
Proton-Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, meaning each unique carbon appears as a single sharp line, simplifying the spectrum.
-
2D NMR: Connecting the Dots (COSY, HSQC, HMBC)
When 1D spectra are too complex or ambiguous, 2D NMR experiments are used to reveal connectivity.
-
Principle & Application:
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. Cross-peaks appear between signals of protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. It is a powerful tool for definitively assigning which proton belongs to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting molecular fragments, especially across quaternary carbons or heteroatoms.
-
Caption: Relationship between key 1D and 2D NMR experiments.
Comparative Summary of NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, count, and neighbors | High sensitivity, fast acquisition, quantitative | Can have significant signal overlap in complex molecules |
| ¹³C NMR | Unique carbon environments, carbon count | Wide spectral window, less overlap, sees all carbons | Low natural abundance requires more time/sample, not quantitative |
| COSY | ¹H-¹H spin coupling networks | Excellent for tracing proton connectivity within a fragment | Does not provide information across non-coupling centers (e.g., heteroatoms) |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Unambiguously assigns protons to their attached carbons | Does not show connectivity between different C-H groups |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Crucial for connecting molecular fragments and identifying quaternary carbons | Can be complex to interpret; requires careful optimization |
Standard Protocol: Acquiring a Suite of NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that obscure important regions of the spectrum.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. This typically takes a few minutes.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may take from 30 minutes to several hours depending on sample concentration.
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, run COSY, HSQC, and HMBC experiments. These experiments are significantly longer, often requiring several hours each.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectra for analysis.
Mass Spectrometry (MS): The Molecular Weigher
MS provides the exact molecular weight and, with high resolution, the elemental composition of a compound. It is a destructive technique that ionizes molecules and measures their mass-to-charge ratio (m/z).
Ionization Techniques: Choosing the Right Tool
-
Electron Impact (EI): A high-energy method that bombards the molecule with electrons, causing ionization and extensive fragmentation.
-
Causality: Choose EI for relatively small, volatile, and non-polar molecules. The fragmentation pattern can be a valuable "fingerprint" and provide structural clues. However, the molecular ion (the peak corresponding to the intact molecule's mass) may be weak or absent.
-
-
Electrospray Ionization (ESI): A "soft" ionization technique where a solution of the analyte is sprayed through a high-voltage needle, creating an aerosol of charged droplets.
-
Causality: ESI is the method of choice for polar, non-volatile, and large molecules, including many drug candidates and biological molecules. It typically produces the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation, making it easy to identify the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS)
-
Principle: While low-resolution MS gives the nominal mass (to the nearest integer), HRMS measures the m/z value to several decimal places (e.g., 0.0001 Da).
-
Causality & Trustworthiness: This precision is critical because it allows for the determination of a unique elemental formula. For example, CO, N₂, and C₂H₄ all have a nominal mass of 28, but their exact masses are 27.9949, 28.0061, and 28.0313, respectively. An HRMS measurement can distinguish between these possibilities, providing extremely high confidence in the molecular formula. This is a self-validating step; the proposed structure from NMR must match the molecular formula from HRMS.
Standard Protocol: HRMS Analysis via ESI
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of acid (e.g., formic acid) is often added to promote protonation [M+H]⁺.
-
Infusion: The solution is infused directly into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: The mass spectrometer scans a predefined m/z range. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The measured m/z value for the [M+H]⁺ ion is processed by software, which generates a list of possible elemental formulas (e.g., CₓHᵧNₐOₑ) that fit the measured mass within a narrow tolerance (typically <5 ppm). The correct formula is selected based on chemical plausibility and consistency with other spectroscopic data.
Infrared (IR) Spectroscopy: The Functional Group Detective
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds (e.g., C=O, O-H, N-H, C≡N) absorb IR radiation at characteristic frequencies.
-
Experimental Causality: This is a rapid and inexpensive technique used to confirm the presence or absence of key functional groups. For example, in a reaction intended to oxidize an alcohol to a carboxylic acid, the disappearance of the broad O-H stretch (~3300 cm⁻¹) of the alcohol and the appearance of the C=O stretch (~1710 cm⁻¹) and broad O-H stretch (~3000 cm⁻¹) of the acid provides immediate evidence of the transformation.
-
Data Interpretation: The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The fingerprint region is unique to the molecule as a whole.
Table of Common IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol/Phenol | O-H | 3200-3600 | Strong, Broad |
| Carboxylic Acid | O-H | 2500-3300 | Very Broad |
| Amine/Amide | N-H | 3300-3500 | Medium (Primary amines show two bands) |
| Carbonyl (Ketone) | C=O | 1705-1725 | Strong, Sharp |
| Carbonyl (Ester) | C=O | 1735-1750 | Strong, Sharp |
| Carbonyl (Amide) | C=O | 1630-1680 | Strong, Sharp |
| Alkene | C=C | 1620-1680 | Medium |
| Alkyne | C≡C | 2100-2260 | Medium to Weak, Sharp |
Conclusion: Synthesizing the Data into a Confirmed Structure
No single technique can unambiguously determine the structure of a novel compound. True confidence is achieved when multiple, independent lines of spectroscopic evidence converge on a single, consistent structure. The ¹H and ¹³C NMR data provide the C-H framework, 2D NMR connects the pieces, high-resolution MS confirms the elemental formula, and FT-IR verifies the presence of key functional groups. When the puzzle pieces from each of these methods fit together perfectly, the proposed molecular structure graduates to a confirmed experimental reality.
References
-
Title: Nuclear Magnetic Resonance Spectroscopy Source: LibreTexts Chemistry URL: [Link]
-
Title: 2D NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]
-
Title: Mass Spectrometry Source: LibreTexts Chemistry URL: [Link]
-
Title: A Guide to High-Resolution Mass Spectrometry (HRMS) Source: Technology Networks URL: [Link]
-
Title: Introduction to NMR Source: University of California, Davis URL: [Link]
-
Title: Infrared Spectroscopy Source: LibreTexts Chemistry URL: [Link]
A Comparative Guide to the Synthesis of 3-Hydrazinobenzoic Acid Hydrochloride: Traditional vs. Improved Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Hydrazinobenzoic acid hydrochloride is a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] This guide provides an in-depth comparison of a traditional synthesis route with a modern, improved alternative, offering experimental data and procedural insights to inform your selection of the most appropriate method.
Introduction to this compound
This compound (C₇H₉ClN₂O₂) is an organic intermediate widely used in the pharmaceutical and chemical industries.[1][2] Its utility lies in the reactive hydrazino group, which serves as a precursor for the formation of hydrazide derivatives and various heterocyclic systems with potential biological activity.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Traditional Synthesis: The Tin(II) Chloride Reduction Method
A long-established and frequently cited method for the synthesis of 3-Hydrazinobenzoic acid involves the diazotization of 3-aminobenzoic acid, followed by reduction of the resulting diazonium salt using tin(II) chloride (SnCl₂).[3] This method, while effective, presents certain operational and environmental challenges.
Reaction Pathway
The synthesis proceeds in two primary stages:
-
Diazotization: 3-Aminobenzoic acid is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3][4]
-
Reduction: The diazonium salt is then reduced to the desired hydrazine using a solution of tin(II) chloride in concentrated hydrochloric acid.[3]
Sources
A Researcher's Guide to Carbonyl Derivatization: A Comparative Analysis of Alternative Reagents
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent polarity and often low volatility can complicate analysis by modern chromatographic techniques. Chemical derivatization offers a powerful solution, transforming these analytes into species with improved chromatographic behavior and enhanced detectability. This guide provides an in-depth, objective comparison of key alternative reagents for the derivatization of carbonyl compounds, moving beyond the conventional to equip you with the knowledge to select the optimal reagent for your analytical needs.
This document eschews a rigid template in favor of a structure designed to provide a comprehensive understanding of the available tools, their mechanisms, performance, and practical application. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The Foundation: The Nucleophilic Addition Reaction
At the heart of carbonyl derivatization lies the nucleophilic addition reaction. The electrophilic carbon of the carbonyl group is attacked by a nucleophilic derivatizing agent, typically a primary amine derivative, leading to the formation of a C-N double bond. The most common products are hydrazones and oximes, which are significantly less polar and more amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The choice of derivatizing agent is critical and is dictated by the analytical objective, the nature of the carbonyl compound, the sample matrix, and the desired detection method. Key considerations include reaction kinetics, the stability of the resulting derivative, and the presence of a chromophore or electrophore to enhance detection.
The Workhorse: 2,4-Dinitrophenylhydrazine (DNPH)
For decades, 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, has been the most widely used derivatizing agent for carbonyl compounds.[1][2][3] Its popularity stems from the formation of highly colored, crystalline 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV-Vis spectrophotometry.[2][4]
Mechanism of Action: Hydrazone Formation
The reaction proceeds via a nucleophilic addition of the terminal amino group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone. The reaction is typically acid-catalyzed.
Diagram: DNPH Derivatization Workflow
Sources
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of 3-Hydrazinobenzoic Acid
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory requirement but a cornerstone of safety and efficacy. For an active pharmaceutical ingredient (API) or a key intermediate like 3-Hydrazinobenzoic acid, an accurate purity value is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases, superior alternative.[1][2][3] This guide provides an in-depth, technical comparison of qNMR for the purity assessment of 3-Hydrazinobenzoic acid, grounded in scientific principles and supported by experimental insights.
The Principle of qNMR: A Foundation of Stoichiometric Accuracy
Unlike chromatographic methods that rely on the response factor of a chromophore, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is the direct proportionality between the integral of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[5][6] This stoichiometric relationship allows for the absolute quantification of a substance without the need for an identical reference standard of the analyte itself.[7] For ¹H qNMR, the most common variant, the signal intensity is directly proportional to the number of protons giving rise to that signal.[5]
This inherent quantitative nature makes qNMR a highly accurate and precise tool for purity determination, often serving as an orthogonal method to validate results from other techniques like HPLC.[2][3]
Experimental Design: A Self-Validating System
A robust qNMR experiment is a self-validating system, where every parameter is chosen to ensure the integrity of the quantitative data. The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[5]
Method Planning: The Blueprint for Accuracy
1. Analyte and Internal Standard Selection: The cornerstone of a successful qNMR experiment is the selection of a suitable internal standard. An ideal internal standard should:
-
Be chemically stable and non-reactive with the analyte and solvent.[10][11]
-
Possess signals that are well-resolved from those of the analyte and any impurities.[1][12]
-
Have a simple spectrum, ideally with one or more sharp singlet peaks.[13]
For 3-Hydrazinobenzoic acid (C₇H₈N₂O₂), a polar molecule, a polar deuterated solvent is required.[16][17][18] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar and ionic compounds.[19]
Given the solvent, a suitable internal standard must be selected. Maleic acid is a common choice for polar solvents and is available as a certified reference material.[14] Its two olefinic protons give a sharp singlet that is unlikely to overlap with the aromatic protons of 3-Hydrazinobenzoic acid.
2. Understanding the Analyte's Spectrum: The ¹H NMR spectrum of 3-Hydrazinobenzoic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydrazino and carboxylic acid groups. The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. For quantification, a well-resolved signal from the aromatic region of 3-Hydrazinobenzoic acid should be chosen.
Sample Preparation: The Critical First Step
Accurate sample preparation is paramount for reliable qNMR results.[9][15]
-
Weighing: Use a calibrated microbalance to accurately weigh the 3-Hydrazinobenzoic acid and the internal standard (e.g., Maleic acid).[19] The masses should be recorded with high precision.
-
Dissolution: Dissolve both the analyte and the internal standard in a precise volume of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[15] Ensure complete dissolution, using a vortex mixer if necessary.[15]
-
Transfer: Transfer the homogenous solution to a high-quality NMR tube.[15]
Data Acquisition: Optimizing for Quantitative Accuracy
The NMR spectrometer parameters must be carefully optimized to ensure that the signal intensities are directly proportional to the number of protons.[20]
-
Relaxation Delay (d1): This is arguably the most critical parameter in qNMR.[11] To ensure complete relaxation of all protons between scans, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest in both the analyte and the internal standard.[13][21] An inversion-recovery experiment can be performed to measure the T₁ values.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[5][22]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[2][5]
-
Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay to zero, preventing truncation artifacts that can affect the accuracy of the integrals.[5]
Data Processing: From Spectrum to Purity
Careful processing of the acquired FID is crucial for obtaining accurate integral values.[5]
-
Apodization: Apply a minimal line broadening (e.g., 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[5]
-
Phasing and Baseline Correction: Manual phasing and baseline correction are essential to ensure accurate integration.[5][22] An incorrect baseline can introduce significant errors in the integral values.
-
Integration: Integrate the selected, well-resolved signals of both the 3-Hydrazinobenzoic acid and the internal standard.
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Purity Calculation
The purity of the 3-Hydrazinobenzoic acid can be calculated using the following equation:[13][23]
Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the selected signal of 3-Hydrazinobenzoic acid
-
Nanalyte = Number of protons corresponding to the integrated signal of 3-Hydrazinobenzoic acid
-
IIS = Integral of the selected signal of the internal standard
-
NIS = Number of protons corresponding to the integrated signal of the internal standard
-
MWanalyte = Molecular weight of 3-Hydrazinobenzoic acid (152.15 g/mol )[17]
-
MWIS = Molecular weight of the internal standard (e.g., Maleic acid: 116.07 g/mol )
-
manalyte = Mass of 3-Hydrazinobenzoic acid
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as a percentage)
Comparison with Other Analytical Techniques
qNMR offers several advantages over traditional chromatographic methods for purity determination.[8][20]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the number of nuclei.[4] | Comparative method based on UV-Vis absorbance or other detection methods.[24] |
| Reference Standard | Does not require an identical analyte reference standard.[7] | Requires a well-characterized reference standard of the analyte.[1] |
| Quantification | Absolute quantification.[25] | Relative quantification against a reference standard. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[9] | Limited to compounds with a chromophore or other detectable property. |
| Method Development | Generally faster method development.[1][26] | Can be time-consuming to develop and validate a robust method. |
| Sample Throughput | Lower, especially with long relaxation delays.[27] | Higher, with typical run times of 20-30 minutes per sample.[27] |
| Sample Consumption | Higher (milligrams).[27] | Lower (micrograms).[27] |
| Sample Integrity | Non-destructive; sample can be recovered.[27][28] | Destructive.[27] |
| Structural Information | Provides structural confirmation of the analyte and impurities.[27] | Provides retention time, but limited structural information. |
Experimental Protocol: Purity Determination of 3-Hydrazinobenzoic Acid by ¹H qNMR
1. Materials and Instrumentation
-
3-Hydrazinobenzoic acid (analyte)
-
Maleic acid (internal standard, certified purity ≥ 99.5%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Calibrated analytical microbalance (readability ± 0.01 mg)
-
Vortex mixer
-
NMR spectrometer (≥ 400 MHz) equipped with a high-resolution probe[28]
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of 3-Hydrazinobenzoic acid into a clean, dry vial and record the mass.
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial and record the mass.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.
-
Tune and match the probe.
-
Acquire a ¹H NMR spectrum with the following optimized parameters:
-
Pulse Program: Standard single-pulse experiment
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest T₁ value)
-
Number of Scans: 16-64 (to achieve S/N > 250:1)
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width: 0-12 ppm
-
4. Data Processing and Analysis
-
Apply a line broadening of 0.1 Hz to the FID.
-
Perform Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved aromatic proton signal of 3-Hydrazinobenzoic acid and the singlet signal of maleic acid.
-
Calculate the purity of 3-Hydrazinobenzoic acid using the equation provided above.
Conclusion
Quantitative NMR is a robust and reliable technique for the accurate determination of the purity of 3-Hydrazinobenzoic acid.[5][7] Its foundation as a primary ratio method, coupled with the ability to provide structural information, makes it an invaluable tool in pharmaceutical analysis. When performed with meticulous attention to experimental detail, from sample preparation to data acquisition and processing, qNMR delivers high-quality, defensible data that can be confidently used in regulatory submissions and for ensuring the quality of pharmaceutical products. The use of qNMR as an orthogonal technique to HPLC provides a more complete and reliable assessment of a compound's purity, ensuring a high degree of confidence in the final reported value.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. govst.edu [govst.edu]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. resolvemass.ca [resolvemass.ca]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. 3-ヒドラジノ安息香酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. 3-Hydrazinobenzoic acid | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-HYDRAZINOBENZOIC ACID | 38235-71-1 [chemicalbook.com]
- 19. organomation.com [organomation.com]
- 20. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 24. enovatia.com [enovatia.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Performance of 3-Hydrazinobenzoic acid hydrochloride in different solvent systems
An In-Depth Technical Guide to the Performance of 3-Hydrazinobenzoic Acid Hydrochloride in Different Solvent Systems
For the modern researcher, scientist, or drug development professional, the selection of an appropriate solvent system is a critical decision that can dictate the success or failure of a synthetic pathway or analytical method. This compound, a versatile bifunctional molecule, is a case in point. As an important intermediate in the synthesis of pharmaceuticals, particularly heterocyclic compounds like indoles and pyrazolones, its reactivity and stability are intrinsically linked to the medium in which it is used[1][2]. This guide provides a comprehensive comparison of the performance of this compound across various solvent systems, supported by experimental insights and protocols to empower researchers in making informed decisions.
Understanding the Molecule: Physicochemical Properties
Before delving into solvent effects, it is essential to understand the inherent properties of this compound. The presence of a carboxylic acid, a hydrazino group, and its formulation as a hydrochloride salt bestows upon it a unique combination of polarity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 188.61 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 191-194°C (for the free base) | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)NN.Cl | [3] |
| CAS Number | 87565-98-8 | [1][3][5] |
The Critical Role of the Solvent: A Comparative Analysis
The efficacy of this compound is profoundly influenced by the solvent's ability to solvate the molecule, facilitate reactant interactions, and stabilize transition states. Its performance in different solvent classes is explored below.
Aqueous Systems (Water, Buffers)
As a hydrochloride salt, 3-Hydrazinobenzoic acid exhibits high solubility in water[4][6]. This is a significant advantage, particularly in applications where green chemistry principles are valued or when dealing with water-soluble substrates.
-
Expertise & Experience: The protonated hydrazino group and the carboxylic acid moiety can readily form hydrogen bonds with water molecules, leading to excellent solvation. The solubility is pH-dependent; in acidic to neutral conditions, the hydrochloride salt remains ionized and thus soluble. In basic conditions, the free base of 3-Hydrazinobenzoic acid may precipitate as it is less polar. This property can be strategically used for purification. For instance, after a reaction, adjusting the pH can facilitate the isolation of products.
-
Trustworthiness: The high water solubility makes it a compelling alternative to reagents like 2,4-Dinitrophenylhydrazine (DNPH), which often suffers from poor solubility in aqueous media, a common matrix for environmental and biological samples[7]. This is particularly relevant in analytical derivatization for HPLC, where a homogenous reaction phase is crucial for reproducibility and accuracy[8][9].
Polar Protic Solvents (Methanol, Ethanol)
These solvents represent a middle ground. They can engage in hydrogen bonding but are less polar than water.
-
Expertise & Experience: this compound has moderate solubility in alcohols like methanol and ethanol. Solubility can often be increased by heating. In synthetic protocols, these solvents are frequently used as wash liquids during the isolation of the compound, which implies that while it is not highly soluble at room temperature, it is soluble enough to wash away more nonpolar impurities[10]. For reactions, alcohols can be suitable solvents, especially when the reactants have limited water solubility. However, it is crucial to consider the possibility of side reactions, such as esterification of the carboxylic acid group, particularly at elevated temperatures and in the presence of an acid catalyst.
Polar Aprotic Solvents (DMSO, DMF)
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents capable of dissolving a wide range of polar organic compounds[11].
-
Expertise & Experience: this compound is expected to have good solubility in these solvents. DMSO is particularly effective at solvating both cations and anions, which would be beneficial for this salt. These solvents are often the choice for organic synthesis when reactants have differing polarity or when a higher reaction temperature is required than what is achievable in water or alcohols. They are generally non-reactive towards the functional groups of this compound, ensuring its integrity during the reaction.
-
Trustworthiness: The use of these solvents is well-established in drug discovery and development for screening and synthesis. Their high boiling points allow for a wide range of reaction temperatures. However, their complete removal after the reaction can be challenging and is a critical consideration for pharmaceutical applications.
Nonpolar Solvents (Hexane, Toluene, Ether)
Due to the high polarity and ionic character of this compound, its solubility in nonpolar solvents is negligible.
-
Expertise & Experience: This poor solubility is advantageous for product isolation and purification. Nonpolar solvents are excellent choices for precipitating the compound from a reaction mixture or for washing the solid product to remove nonpolar impurities. For example, after a synthesis in a polar solvent, the addition of an anti-solvent like diethyl ether or hexane can induce crystallization or precipitation of the desired product.
Solubility and Performance Summary
| Solvent Class | Representative Solvents | Solubility | Performance Insights & Causality |
| Aqueous | Water, Buffers | Very High | Excellent for "green" chemistry and derivatization of aqueous samples. Solubility is pH-dependent, aiding in purification. |
| Polar Protic | Methanol, Ethanol | Moderate | Good for reactions with substrates of intermediate polarity. Potential for esterification side reactions at high temperatures. |
| Polar Aprotic | DMSO, DMF | High | Ideal for organic synthesis with a wide range of reactants and temperatures. Inert nature preserves the molecule. Difficult to remove post-reaction. |
| Nonpolar | Hexane, Toluene, Ether | Very Low | Useful for precipitation, crystallization, and washing to remove nonpolar impurities. Not suitable as reaction media. |
Comparative Analysis with Alternatives
The choice of reagent often involves a trade-off between reactivity, stability, solubility, and cost.
-
Isomers (2- and 4-Hydrazinobenzoic acid): The positional isomers of 3-Hydrazinobenzoic acid will have different electronic properties and steric environments, which can influence their reactivity and pKa values, thereby affecting their solubility at different pH levels[12]. For example, 4-Hydrazinobenzoic acid has been extensively studied as a derivatizing agent and has shown excellent stability and solubility[7][8][9]. The choice between isomers often depends on the specific synthetic target or the chromatographic separation required for the resulting derivatives.
-
Other Derivatizing Agents (e.g., DNPH): Compared to the commonly used DNPH, this compound offers the significant advantage of water solubility, which simplifies sample preparation for aqueous matrices and can lead to more efficient and reproducible derivatization reactions[7]. While DNPH derivatives are intensely colored, facilitating spectrophotometric detection, the derivatives of hydrazinobenzoic acid can be readily detected by UV detectors in HPLC systems.
Experimental Protocols
To provide a practical context, the following are representative protocols. The causality behind solvent selection is highlighted.
Protocol 1: Synthesis of an Indazole Derivative
This protocol is adapted from established methods for synthesizing heterocyclic compounds from hydrazinobenzoic acids, where solvent choice is key for reaction progression and product isolation[13].
Objective: To synthesize a pyrazolone derivative via condensation and cyclization.
Methodology:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of Dimethylformamide (DMF). Causality: DMF is chosen for its ability to dissolve the polar starting material and to tolerate the temperatures needed for the subsequent cyclization.
-
Addition of Second Reactant: Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Reaction: Heat the mixture to 100-120°C and monitor the reaction by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the activation energy for the condensation and subsequent intramolecular cyclization.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water with stirring. Causality: Water acts as an anti-solvent. The desired organic product is typically much less soluble in water than in DMF, causing it to precipitate.
-
Purification: Collect the precipitate by filtration. Wash the solid with water to remove residual DMF and any water-soluble byproducts. Further wash with a small amount of cold ethanol to remove nonpolar impurities. Causality: The washing steps exploit the differential solubility of the product and impurities in these solvents.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Derivatization of an Aldehyde for HPLC Analysis
This protocol is based on the principles of using hydrazines for the derivatization of carbonyl compounds for chromatographic analysis[9].
Objective: To derivatize a model aldehyde (e.g., benzaldehyde) with this compound for subsequent HPLC-UV analysis.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in a 1:1 mixture of methanol and water. Causality: The mixed solvent system ensures the solubility of the polar reagent while also being miscible with samples that might be in an organic solvent.
-
Prepare a 1 mg/mL solution of benzaldehyde in methanol.
-
-
Derivatization Reaction:
-
In a 2 mL HPLC vial, mix 100 µL of the benzaldehyde solution with 500 µL of the this compound solution.
-
Add 50 µL of 1 M HCl. Causality: The reaction to form a hydrazone is acid-catalyzed. A slightly acidic pH (around 3-4) is optimal to activate the carbonyl group without fully protonating the hydrazine nucleophile, which would render it unreactive.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Sample Preparation for HPLC:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Causality: Reverse-phase chromatography is ideal for separating the relatively nonpolar hydrazone derivative from the polar starting materials.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the formed hydrazone.
-
Conclusion and Recommendations
The performance of this compound is inextricably linked to the solvent system in which it is employed. Its high polarity and ionic nature as a hydrochloride salt dictate its solubility profile, which can be strategically exploited for both reaction engineering and purification.
-
For synthetic applications , polar aprotic solvents like DMSO and DMF are often superior choices, offering excellent solubility and a wide operational temperature range.
-
For analytical derivatization , especially of aqueous samples, the high water solubility of this compound is a distinct advantage over many traditional reagents. A mixed aqueous-organic solvent system is often optimal to balance reagent solubility and reaction kinetics.
-
Purification strategies should leverage its poor solubility in nonpolar solvents for precipitation and washing, and its pH-dependent water solubility to separate it from non-ionizable impurities.
By understanding the causality behind the interactions of this compound with different solvents, researchers can unlock its full potential, leading to more efficient syntheses, robust analytical methods, and higher quality outcomes in drug discovery and development.
References
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- 13. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydrazinobenzoic Acid Hydrochloride
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Hydrazinobenzoic acid hydrochloride, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many hydrazine derivatives, presents a multi-faceted risk profile.
-
Irritant: It is classified as a skin, eye, and respiratory irritant.[1][2][3] Direct contact can cause inflammation and discomfort.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[7] It is crucial to prevent this substance from entering drains or waterways.[1][3][8]
Due to these hazards, this compound must be treated as hazardous waste .[3] Never dispose of this chemical in the regular trash or down the sink.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure you are equipped with the appropriate PPE. This is non-negotiable for minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[4] | Protects against accidental splashes or dust generation that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[4] | Prevents skin contact, which can lead to irritation.[1] |
| Protective Clothing | A flame-resistant laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[1] | If there is a risk of generating dust, work within a fume hood or use a NIOSH-approved respirator.[4][8] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for collecting and preparing this compound for final disposal by a licensed waste management service.
Step 1: Waste Collection at the Point of Generation
All waste should be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[9] This ensures the waste is under the direct control of laboratory personnel.[10]
-
Designate a Waste Container: Use a container that is chemically compatible with this compound. The original container is often a suitable choice, provided it is in good condition.[9] The container must have a secure, leak-proof screw cap.[9][11]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Collect the Waste: Carefully transfer the solid waste into the designated container. Avoid generating dust during this process.[8][12]
Step 2: Waste Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is crucial to prevent accidental and potentially violent reactions. This compound must be stored away from incompatible materials.
-
General Guidance: Store in a designated area for solid chemical waste, separate from liquids, and away from acids and bases.[10]
The following flowchart provides a logical process for waste segregation in the laboratory.
Caption: Decision workflow for proper segregation and labeling of this compound waste.
Step 3: Storage of Waste Containers
-
Location: Store the sealed hazardous waste container in your designated SAA. This area should be well-ventilated and secure.[10]
-
Container Integrity: Keep the container tightly closed at all times, except when adding waste.[8][9]
-
Inspection: Conduct and document weekly inspections of your SAA to check for any signs of container leakage or deterioration.[9][11]
-
Storage Duration: Under federal regulations, hazardous waste can be accumulated in an SAA for up to one year, or until the container is full, at which point it must be moved for disposal within three days.[9][13]
Step 4: Final Disposal
The final step is the removal of the hazardous waste by a licensed environmental services contractor. Your institution's Environmental Health & Safety (EHS) department will coordinate this. Do not attempt to treat or dispose of this chemical yourself. Neutralization of this compound is not recommended as a disposal method due to the potential for hazardous reactions and the inherent toxicity of hydrazine derivatives.[5][14][15]
Spill Management Protocol
In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.
-
Assess the Spill: For a small, manageable spill of solid material:
-
Large Spills: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.[4] Do not attempt to clean up a large spill on your own.[4]
-
Decontaminate: Once the spilled material is collected, decontaminate the area with soap and water.[4]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.
References
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Environmental Marketing Services.
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- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
- University of California, Santa Barbara.
- U.S. Environmental Protection Agency. (2025, November 25).
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride.
- Fisher Scientific. (2013, March 11). SAFETY DATA SHEET: 4-Hydrazinobenzoic acid hydrochloride.
- Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Hydrazinobenzoic Acid 38235-71-1.
- Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 2-Hydrazinobenzoic acid hydrochloride.
- National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine.
- Synquest Labs. (2024, October 7).
- National Center for Biotechnology Information. This compound. PubChem.
- Benchchem.
- University of Georgia.
- Carl ROTH.
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- Cornell University Environmental Health and Safety. 7.1.
- Louisiana State University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydrazinobenzoic Acid Hydrochloride
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3-Hydrazinobenzoic acid hydrochloride, a key building block in chemical synthesis, demands more than just following a checklist; it requires a deep, causal understanding of why specific protective measures are essential. This guide provides a procedural and logistical framework for the safe handling of this compound, grounded in authoritative safety data and field-proven experience.
Hazard Analysis: The Foundation of Your PPE Strategy
This compound is classified with specific hazards that directly inform our choice of personal protective equipment (PPE). Understanding these is the first step in creating a self-validating safety protocol.
-
Skin Irritation (Category 2): The compound can cause skin irritation upon direct contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2/2A): As a fine, solid powder, the chemical poses a significant risk to the eyes, capable of causing serious irritation.[1][2][3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can lead to respiratory tract irritation.[1][2][3][4]
The physical nature of this compound—a powder—is a critical factor.[1][3] Any activity that can generate dust, such as weighing, transferring, or mixing, increases the risk of exposure through all three routes: dermal contact, eye contact, and inhalation. Therefore, our PPE strategy is designed to create a comprehensive barrier against this particulate hazard.
Core PPE Requirements: Your Essential Armor
The following PPE is mandatory when handling this compound. The rationale behind each selection is crucial for ensuring compliance and safety.
-
Eye and Face Protection:
-
What to Use: Tightly sealed chemical splash goggles conforming to European Standard EN 166 or equivalent.[1][2]
-
The Causality: Standard safety glasses are inadequate as they do not protect against fine dust that can easily travel around the lenses. Chemical splash goggles create a seal around the eyes, providing a robust barrier against airborne particulates and accidental splashes.
-
-
Hand Protection:
-
What to Use: Chemically resistant, disposable gloves (e.g., Nitrile, Neoprene).[6]
-
The Causality: The selection of glove material must be based on impermeability and resistance to the substance.[6] Always inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin.[7] For prolonged tasks, consider the manufacturer's data on breakthrough time—the time it takes for the chemical to permeate the glove material.[6][8][9]
-
-
Body Protection:
-
Respiratory Protection:
-
What to Use: This is conditional on the engineering controls in place.
-
Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood to minimize dust and vapors.[7][8][9]
-
When a Respirator is Required: If a fume hood is not available or during large-scale operations where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[1][5][6]
-
Operational Protocol: A Step-by-Step Guide to Safety
This section provides a self-validating workflow for donning, doffing, and disposing of PPE.
Pre-Operational Safety Check
-
Confirm the location of the nearest eyewash station and safety shower.[2][10]
-
Ensure a chemical spill kit is readily accessible.[11]
-
Verify that the chemical fume hood is functioning correctly.
-
Read the Safety Data Sheet (SDS) for this compound before beginning work.[11]
Donning Procedure: The Correct Sequence
-
Body Protection: Put on your laboratory coat and fasten it completely.
-
Respiratory Protection (if required): Perform a seal check to ensure your respirator fits correctly.
-
Eye Protection: Put on your tightly sealed chemical splash goggles.
-
Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing and Disposal Procedure: Avoiding Contamination
This sequence is critical to prevent transferring the chemical from contaminated PPE to your skin.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now bare hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Eye and Respiratory Protection: Remove goggles and respirator (if used) from the back of your head. Avoid touching the front surfaces.
-
Body Protection: Unfasten your lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[2][3][6][7][8][9][10]
-
Disposal: All disposable PPE (gloves, respirator) must be discarded as hazardous chemical waste in a designated, sealed container.[5] Do not dispose of it in the regular trash.[5]
Visual Workflow and Data Summary
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Summary of PPE for Common Laboratory Tasks
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Splash Goggles | Chemically Resistant Gloves | Lab Coat | Required: Chemical Fume Hood. Respirator if hood is unavailable. |
| Dissolving in Solvent | Chemical Splash Goggles | Chemically Resistant Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Transferring Solution | Chemical Splash Goggles | Chemically Resistant Gloves | Lab Coat | Recommended: Chemical Fume Hood. |
| Spill Cleanup | Chemical Splash Goggles | Chemically Resistant Gloves | Lab Coat | Required: NIOSH-approved respirator. |
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[1][3][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][10]
-
Spill Management: For small spills, use a dry clean-up method to avoid generating dust. Carefully sweep the material into a designated hazardous waste container.[5] Always wear the full complement of PPE, including respiratory protection, during cleanup.[5][12]
By integrating this comprehensive understanding of the hazards and the rationale behind each protective measure, you can ensure a safer laboratory environment and maintain the highest standards of scientific integrity.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Safety Data Sheet - 4-Hydrazinobenzoic Acid. (2020, May 6). LGC Standards.
- SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. (2025, September 5). Thermo Fisher Scientific.
- Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH.
- Safe Handling of Chemicals. (n.d.).
- Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
- Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. (2021, December 26). Fisher Scientific.
- SAFETY DATA SHEET - 3-Hydrazinobenzoic acid. (2025, October 8). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Chlorobenzoic acid. (2023, September 13).
- General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
- Chemicals - safe use and handling. (2025, August 28). HSE.
- This compound. (n.d.). PubChem.
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- 3-Hydrazinobenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-Hydrazinobenzoic acid Safety Data Sheet. (2024, October 7). Synquest Labs.
- Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH.
- Proper Disposal of 4-Hydrazinobenzoic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
